molecular formula C12H18ClNO B1448767 (3-Phenylpiperidin-3-yl)methanol hydrochloride CAS No. 2060037-56-9

(3-Phenylpiperidin-3-yl)methanol hydrochloride

Cat. No.: B1448767
CAS No.: 2060037-56-9
M. Wt: 227.73 g/mol
InChI Key: IUVXONXTHFCLMZ-UHFFFAOYSA-N
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Description

(3-Phenylpiperidin-3-yl)methanol hydrochloride ( 2060037-56-9) is a fine chemical powder with the molecular formula C12H18ClNO and a molecular weight of 227.73 g/mol . As a derivative of the 3-phenylpiperidine scaffold, this compound serves as a versatile and high-value building block in organic synthesis and pharmaceutical research . The 3-phenylpiperidine structure is a cyclized phenethylamine, and while the specific pharmacology of (3-Phenylpiperidin-3-yl)methanol itself may not be fully detailed in the literature, other derivatives of 3-phenylpiperidine are known to exhibit significant biological activity. For instance, the derivative 3-PPP is recognized for its affinity for sigma receptors and dopamine D2 receptors, where its (+)-enantiomer acts as a weak agonist and the (-)-enantiomer as an antagonist . This highlights the potential of the 3-phenylpiperidine core in developing centrally active compounds. The primary research value of (3-Phenylpiperidin-3-yl)methanol hydrochloride lies in its use as an advanced intermediate. The presence of the methanol functional group at the 3-position provides a reactive handle for further chemical modification, enabling its incorporation into more complex molecules. It is supplied as a powder and should be stored at room temperature . This product is intended For Research Use Only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

(3-phenylpiperidin-3-yl)methanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO.ClH/c14-10-12(7-4-8-13-9-12)11-5-2-1-3-6-11;/h1-3,5-6,13-14H,4,7-10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUVXONXTHFCLMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)(CO)C2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical structure and properties of (3-Phenylpiperidin-3-yl)methanol hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical structure, physicochemical properties, and synthetic methodology for (3-Phenylpiperidin-3-yl)methanol hydrochloride . This document is designed for researchers in medicinal chemistry and drug development, focusing on the compound's utility as a privileged scaffold for quaternary center construction in GPCR-targeted ligands.

Executive Summary

(3-Phenylpiperidin-3-yl)methanol hydrochloride (CAS: 2060037-56-9) is a specialized heterocyclic building block characterized by a quaternary carbon center at the C3 position of the piperidine ring. This structural motif—where a phenyl group and a hydroxymethyl group share the same carbon—imparts significant conformational rigidity and metabolic stability, making it a critical scaffold in the design of Neurokinin-1 (NK1) antagonists , Muscarinic receptor modulators , and Opioid receptor ligands .

Unlike simple 3-phenylpiperidines (e.g., Niraparib intermediates), the presence of the 3-hydroxymethyl group provides a versatile handle for further functionalization (etherification, amination, or oxidation) while maintaining the steric bulk required for receptor selectivity.

Chemical Identity & Structure

Nomenclature and Identification
PropertyDetail
IUPAC Name (3-Phenylpiperidin-3-yl)methanol hydrochloride
Common Name 3-Hydroxymethyl-3-phenylpiperidine HCl
CAS Number (HCl) 2060037-56-9
CAS Number (Free Base) 1026896-52-5
Molecular Formula C₁₂H₁₈ClNO
Molecular Weight 227.73 g/mol
SMILES Cl.OCC1(CNCCC1)C2=CC=CC=C2
Structural Analysis

The core feature of this molecule is the achiral or chiral quaternary center at C3 .

  • Quaternary Center: The C3 carbon is bonded to:

    • The piperidine C2 (methylene).

    • The piperidine C4 (methylene).

    • A Phenyl ring (aromatic lipophile).[1]

    • A Hydroxymethyl group (polar handle).

  • Conformation: The bulky phenyl group typically occupies the equatorial position in the lowest energy chair conformation to minimize 1,3-diaxial interactions, forcing the hydroxymethyl group axial, or vice-versa depending on substitution at Nitrogen.

  • Stereochemistry: The compound possesses one chiral center. It is often supplied as a racemate, but enantiopure forms ((R) or (S)) are critical for biological activity in receptor binding.

Physicochemical Profile

PropertyValue / DescriptionRelevance
Physical State White to off-white solidStandard for HCl salts.
Solubility High: Water, Methanol, DMSOLow: Hexane, EtherPolar salt form facilitates aqueous formulation for assays.
pKa (Calc.) ~9.5 (Piperidine Nitrogen)Exists as a cation at physiological pH (7.4), essential for ionic bonding with receptor aspartate residues.
LogP (Free Base) ~1.8 - 2.1Moderate lipophilicity allows blood-brain barrier (BBB) penetration, crucial for CNS targets.
H-Bond Donors 2 (NH, OH)Key interaction points for receptor binding pockets.

Synthetic Methodology (Authoritative Protocol)

The synthesis of 3,3-disubstituted piperidines is synthetically demanding due to the steric hindrance at the quaternary center. The most robust "self-validating" protocol involves the Double Alkylation-Cyclization Strategy starting from ethyl phenylacetate.

Retrosynthetic Analysis
  • Target: (3-Phenylpiperidin-3-yl)methanol.

  • Precursor: 1-Benzyl-3-phenylpiperidine-3-carboxylic acid ethyl ester.

  • Starting Materials: Ethyl phenylacetate + N-benzyl-bis(2-chloroethyl)amine (Nitrogen Mustard analog).

Step-by-Step Synthesis Protocol

Step 1: Construction of the Quaternary Piperidine Ring

  • Reagents: Ethyl phenylacetate (1.0 eq), N-benzyl-bis(2-chloroethyl)amine (1.0 eq), Sodium Amide (NaNH2, 2.2 eq) or NaH.

  • Solvent: Toluene or DMF (Anhydrous).

  • Conditions: Reflux for 4–6 hours.

  • Mechanism: A double nucleophilic substitution. The enolate of ethyl phenylacetate attacks the first chloroethyl arm, followed by an intramolecular alkylation to close the ring.

  • Outcome: Formation of Ethyl 1-benzyl-3-phenylpiperidine-3-carboxylate.

  • Critical Control Point: Strictly anhydrous conditions are required to prevent hydrolysis of the enolate.

Step 2: Reduction of the Ester to Alcohol

  • Reagents: Lithium Aluminum Hydride (LiAlH4, 2.0 eq).

  • Solvent: THF (0°C to Room Temp).

  • Procedure: Add the ester dropwise to the LiAlH4 suspension. The quaternary center steric bulk may require extended reaction times.

  • Outcome: 1-Benzyl-3-phenyl-3-(hydroxymethyl)piperidine.

Step 3: Debenzylation (Hydrogenolysis)

  • Reagents: H2 gas (1 atm or balloon), 10% Pd/C catalyst.

  • Solvent: Methanol or Ethanol.

  • Procedure: Stir at RT until H2 uptake ceases.

  • Outcome: (3-Phenylpiperidin-3-yl)methanol (Free Base).

Step 4: Salt Formation

  • Reagents: HCl in Diethyl Ether or Dioxane (4M).

  • Procedure: Dissolve free base in minimal MeOH/EtOAc, add HCl solution dropwise. Precipitate is filtered and dried.

  • Final Product: (3-Phenylpiperidin-3-yl)methanol hydrochloride.

Synthesis Workflow Diagram

SynthesisPath Start Ethyl Phenylacetate + Nitrogen Mustard Step1 Cyclization (NaNH2/Toluene) Double Alkylation Start->Step1 Ring Formation Inter1 Ethyl 1-benzyl-3-phenyl- piperidine-3-carboxylate Step1->Inter1 Step2 Reduction (LiAlH4/THF) Ester -> Alcohol Inter1->Step2 Reductive Transformation Inter2 1-Benzyl-3-hydroxymethyl- 3-phenylpiperidine Step2->Inter2 Step3 Hydrogenolysis (H2, Pd/C) Remove Benzyl Group Inter2->Step3 Deprotection Final (3-Phenylpiperidin-3-yl)methanol Hydrochloride Step3->Final HCl Salt Formation

Caption: Figure 1: Synthetic pathway for (3-Phenylpiperidin-3-yl)methanol HCl via phenylacetate alkylation.

Applications in Drug Discovery[2][3]

This scaffold is not merely an intermediate; it is a "privileged structure" for targeting G-Protein Coupled Receptors (GPCRs).

Neurokinin-1 (NK1) Receptor Antagonists

The 3-phenylpiperidine core is homologous to the structure of CP-99,994 , a classic NK1 antagonist.

  • Mechanism: The phenyl ring occupies a hydrophobic pocket in the receptor (Transmembrane domains), while the basic nitrogen interacts with a conserved Aspartate.

  • Utility: The hydroxymethyl group allows for the attachment of "pendant" groups (e.g., benzyl ethers or triazoles) to probe accessory binding pockets, enhancing potency and selectivity against NK2/NK3 receptors.

Muscarinic Antagonists

Quaternary 3-phenylpiperidines mimic the structure of Atropine and Quinuclidinyl benzilate (QNB) analogs.

  • Design: Esterification of the hydroxymethyl group with bulky acids (e.g., cyclohexyl-hydroxy-phenylacetic acid) can yield potent M3 antagonists for COPD or overactive bladder.

Opioid/Sigma Receptor Ligands

The 3-phenylpiperidine motif is structurally isomeric to the 4-phenylpiperidine class (Meperidine/Pethidine).

  • SAR Insight: Shifting the phenyl from C4 to C3 alters the vector of the nitrogen lone pair relative to the aromatic ring, often shifting selectivity from Mu-opioid receptors to Sigma-1 receptors or NMDA channels (similar to phencyclidine analogs).

Handling and Safety Data

Hazard ClassDescriptionPrecaution
Acute Toxicity Potentially harmful if swallowed (H302).Wear standard PPE (Gloves, Goggles).
Irritation Causes skin and eye irritation (H315, H319).Use in a fume hood.
Storage Hygroscopic.Store under inert gas (Argon/Nitrogen) at 2-8°C.

Analytical Verification:

  • 1H NMR (DMSO-d6): Look for the diagnostic AB quartet of the -CH2OH protons (due to the adjacent chiral center) and the multiplet of the phenyl ring (7.2–7.5 ppm).

  • Mass Spec: ESI+ [M+H]+ = 192.14 (Free base mass).

References

  • Chemical Identity: Sigma-Aldrich Product Specification: (3-phenylpiperidin-3-yl)methanol. Available at:

  • Synthetic Route (General):Synthesis of 3,3-disubstituted piperidines via alkylation. In: Journal of Medicinal Chemistry.
  • Pharmacological Relevance:NK1 Receptor Antagonists and 3-phenylpiperidine SAR. In: Bioorganic & Medicinal Chemistry Letters. (Contextualizing the scaffold in CP-99,994 analogs).
  • Patent Literature: WO2019165981 - Methods for synthesizing 3-phenylpiperidine derivatives.[2] (Provides background on related 3-phenylpiperidine synthesis). Available at:

Sources

Unlocking the Quaternary Advantage: The Therapeutic Potential of (3-Phenylpiperidin-3-yl)methanol Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Therapeutic Potential of (3-Phenylpiperidin-3-yl)methanol Derivatives in Drug Discovery Role: Senior Application Scientist Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

In the high-stakes arena of medicinal chemistry, the (3-Phenylpiperidin-3-yl)methanol scaffold represents a sophisticated evolution of the classic piperidine pharmacophore. Unlike the widely utilized 3,4-disubstituted analogs (e.g., Paroxetine precursors), this specific 3,3-gem-disubstituted framework introduces a quaternary carbon center. This structural modification is not merely cosmetic; it rigidly constrains the conformational space of the piperidine ring, locking the phenyl and hydroxymethyl groups into precise vectors essential for high-affinity binding to G-Protein Coupled Receptors (GPCRs), particularly Neurokinin-1 (NK1) and Opioid receptors.

This technical guide dissects the therapeutic utility of this scaffold, detailing its structural advantages, specific applications in CNS drug discovery, and the synthetic methodologies required to access this sterically congested core.

Part 1: The Structural Paradigm – Why the Quaternary Center Matters

The "Privileged Scaffold" Evolution

The piperidine ring is ubiquitous in FDA-approved drugs. However, the 3,3-disubstituted motif offers distinct pharmacological advantages over its 3,4- or 4,4-counterparts:

  • Conformational Locking: The geminal substitution at C3 forces the piperidine ring into a specific chair conformation to minimize 1,3-diaxial interactions. This "pre-organizes" the molecule for receptor binding, reducing the entropic penalty upon docking.

  • Metabolic Stability: The quaternary carbon at C3 blocks metabolic oxidation at this position, a common clearance pathway for simpler piperidines (e.g., via CYP450 enzymes).

  • Chiral Fidelity: The C3 center is chiral. Enantioselective synthesis allows for the precise targeting of receptor sub-pockets, often yielding >100-fold selectivity differences between enantiomers.

Pharmacophore Mapping

In the context of NK1 and Opioid receptors, the (3-Phenylpiperidin-3-yl)methanol scaffold serves as a critical anchor:

  • The Phenyl Group: Engages in

    
    -
    
    
    
    stacking interactions with aromatic residues (e.g., Trp, Phe) in the receptor's orthosteric binding pocket.
  • The Hydroxymethyl Group: Acts as a versatile "handle." It can be a hydrogen bond donor/acceptor itself or, more commonly, derivatized into ethers or amines to reach distal polar residues.

  • The Piperidine Nitrogen: Protonated at physiological pH, forming a crucial salt bridge with a conserved Aspartate residue (e.g., Asp3.32 in GPCRs).

Pharmacophore Scaffold (3-Phenylpiperidin-3-yl)methanol Core Scaffold Phenyl Phenyl Group (Hydrophobic Domain) Scaffold->Phenyl C3 Position Methanol Hydroxymethyl Group (H-Bond / Linker) Scaffold->Methanol C3 Position (Geminal) Nitrogen Piperidine Nitrogen (Cationic Center) Scaffold->Nitrogen Heterocycle Target_NK1 NK1 Receptor (Substance P) Phenyl->Target_NK1 Pi-Pi Stacking (Trp/Phe) Target_Opioid Mu/Kappa Opioid Receptors Phenyl->Target_Opioid Hydrophobic Pocket Methanol->Target_NK1 H-Bonding / Derivatization Nitrogen->Target_NK1 Salt Bridge (Asp) Nitrogen->Target_Opioid Ionic Interaction

Figure 1: Pharmacophore mapping of the 3,3-disubstituted piperidine scaffold against key GPCR targets.

Part 2: Therapeutic Applications

Neurokinin-1 (NK1) Receptor Antagonism

Target Indication: Chemotherapy-Induced Nausea and Vomiting (CINV), Depression, Anxiety.

The NK1 receptor binds Substance P. Antagonists must block this interaction to prevent emetic signals.

  • Mechanism: Derivatives of (3-Phenylpiperidin-3-yl)methanol mimic the bulky, hydrophobic nature of Substance P's C-terminus while lacking the agonist efficacy.

  • Key Insight: The 3,3-disubstitution mimics the spatial arrangement found in more complex antagonists like L-733,060, but with a simplified core that improves oral bioavailability. The hydroxymethyl group is often etherified with a trifluoromethyl-benzyl group to enhance lipophilicity and blood-brain barrier (BBB) penetration.

Opioid Receptor Modulation

Target Indication: Analgesia, Addiction Treatment.

The search for "non-addictive" opioids often leads to mixed


-agonist/

-antagonist profiles or selective

-antagonists.
  • Mechanism: The rigid 3-phenylpiperidine core serves as a "privileged structure" for opioid ligands. By modifying the hydroxymethyl arm, researchers can tune the selectivity between

    
     (mu) and 
    
    
    
    (kappa) receptors.
  • Data Point: Studies on N-substituted 3-phenylpiperidines show that the orientation of the C3-substituent is the primary determinant of efficacy (agonist vs. antagonist). The gem-disubstituted methanol derivative allows for the separation of these activities by locking the phenyl group in an equatorial or axial position relative to the nitrogen lone pair.

Part 3: Synthesis & Experimental Protocols

Constructing the quaternary center at C3 is the synthetic bottleneck. Standard alkylation of piperidines often fails due to steric hindrance and lack of regiocontrol.

Synthesis Workflow: The "Strecker-Alkylation" Strategy

This protocol outlines a robust method for synthesizing the core scaffold with high enantiomeric excess.

Prerequisites:

  • Starting Material: 1-Benzyl-3-piperidone

  • Reagents: KCN, Benzylamine, Grignard Reagent (Phenylmagnesium bromide)

Step-by-Step Protocol:

  • Formation of the

    
    -Aminonitrile (Strecker Reaction): 
    
    • React 1-benzyl-3-piperidone with benzylamine and KCN in aqueous ethanol.

    • Mechanism: The ketone forms an imine, which is trapped by cyanide to form the

      
      -aminonitrile.
      
    • Yield Target: >85%.[1][2]

  • Bruylants Reaction (Quaternary Center Formation):

    • Treat the

      
      -aminonitrile with Phenylmagnesium bromide (PhMgBr) in anhydrous THF at 0°C.
      
    • Critical Step: The Grignard reagent displaces the nitrile group (or attacks the iminium ion formed after nitrile ejection) to install the phenyl group at C3.

    • Result: 1-Benzyl-3-phenyl-3-aminopiperidine (or related intermediate depending on specific route variation).

  • Hydrolysis and Reduction to Methanol:

    • If starting from a cyano-ester precursor: Hydrolyze the ester/nitrile to the carboxylic acid.

    • Reduce the carboxylic acid using Lithium Aluminum Hydride (LiAlH

      
      ) in THF.
      
    • Safety Note: Quench LiAlH

      
       carefully with Fieser method (Water, 15% NaOH, Water).
      
  • Chiral Resolution:

    • The product is racemic.[3] Resolve using (+)-Dibenzoyl-D-tartaric acid crystallization in hot ethanol.

    • Validation: Verify enantiomeric excess (ee) via Chiral HPLC (e.g., Chiralcel OD-H column).

Synthesis Start 1-Benzyl-3-piperidone Step1 Step 1: Strecker Rxn (KCN, Benzylamine) Start->Step1 Inter1 alpha-Aminonitrile Intermediate Step1->Inter1 Step2 Step 2: Bruylants Rxn (PhMgBr, THF) Inter1->Step2 Inter2 3-Phenyl-3-cyano/amino Precursor Step2->Inter2 Step3 Step 3: Reduction (LiAlH4) Inter2->Step3 Final (3-Phenylpiperidin-3-yl)methanol (Racemic) Step3->Final Resolution Chiral Resolution ((+)-Dibenzoyl-D-tartaric acid) Final->Resolution

Figure 2: Synthetic pathway for accessing the quaternary 3-phenyl-3-hydroxymethylpiperidine core.

Biological Assay: Radioligand Binding (NK1 Receptor)

To validate the therapeutic potential, the affinity of the synthesized derivative must be quantified.

Protocol:

  • Membrane Preparation: Use CHO cells stably expressing the human NK1 receptor. Homogenize in assay buffer (50 mM Tris-HCl, pH 7.4).

  • Incubation:

    • Mix 200

      
      L membrane suspension.
      
    • Add 25

      
      L of 
      
      
      
      -Substance P (0.5 nM final concentration).
    • Add 25

      
      L of test compound (10 concentrations, 
      
      
      
      to
      
      
      M).
  • Equilibrium: Incubate for 60 minutes at 25°C.

  • Termination: Rapid filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethyleneimine (to reduce non-specific binding).

  • Quantification: Measure radioactivity via liquid scintillation counting.

  • Analysis: Calculate

    
     and 
    
    
    
    using the Cheng-Prusoff equation.

Data Presentation Template:

Compound IDR-Group (Methanol Derivative)NK1

(nM)
Selectivity (vs NK2)Metabolic Stability (

min)
3-Ph-3-MeOH (Ref) -OH (Parent)120>50x45
Derivative A -O-Benzyl-CF32.5>500x120
Derivative B -O-CH2-Pyridine15.0>100x90

Table 1: Hypothetical SAR data demonstrating the potency gain from derivatizing the hydroxymethyl arm.

References

  • Piperidine-containing drugs and recently studied analogs. (2025). PubMed. Retrieved from [Link]

  • Effect of the 3- and 4-Methyl Groups on the Opioid Receptor Properties. (2014). Journal of Medicinal Chemistry. Retrieved from [Link]

  • Discovery of N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl...} Analogues. (2014).[3] PMC - NIH. Retrieved from [Link]

  • N,N-Diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide: a novel delta opioid agonist. (2000).[1] PubMed. Retrieved from [Link]

Sources

Molecular weight and physicochemical characteristics of (3-Phenylpiperidin-3-yl)methanol HCl

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the physicochemical profile, molecular metrics, and handling protocols for (3-Phenylpiperidin-3-yl)methanol Hydrochloride , a specialized quaternary piperidine scaffold used in medicinal chemistry.

Executive Summary

(3-Phenylpiperidin-3-yl)methanol HCl is a "privileged scaffold" featuring a quaternary carbon at the 3-position of the piperidine ring. This structural motif—combining a lipophilic phenyl group and a polar hydroxymethyl handle at a sterically congested center—is critical for restricting conformational flexibility in drug candidates. It is frequently employed in the development of Tachykinin (NK1) antagonists, opioid receptor ligands, and other CNS-active agents where defined spatial orientation of pharmacophores is required.

This guide provides a definitive reference for the compound's molecular weight, solubility behaviors, and experimental handling, designed to support reproducible workflows in hit-to-lead optimization.

Chemical Identity & Molecular Metrics[1][2][3][4][5][6][7]

The presence of the quaternary center at C3 distinguishes this compound from its regioisomers (e.g., piperidin-3-yl-phenylmethanol). The hydrochloride salt form is the standard for stability and handling.

Table 1: Core Chemical Identifiers
MetricDetail
Compound Name (3-Phenylpiperidin-3-yl)methanol Hydrochloride
CAS Number (HCl) 2060037-56-9
CAS Number (Free Base) 1026896-52-5
IUPAC Name (3-phenylpiperidin-3-yl)methanol; hydrochloride
Molecular Formula C₁₂H₁₈ClNO (Salt) / C₁₂H₁₇NO (Base)
SMILES C1CC(CNC1)(CO)C2=CC=CC=C2.Cl
Structure Description 3,3-disubstituted piperidine; Quaternary C3 bearing Phenyl and -CH₂OH groups.[1][2][3]
Table 2: Molecular Weight Breakdown
ComponentFormulaExact Mass (Da)Avg.[4] Mol. Weight ( g/mol )
Cation (Active) C₁₂H₁₈NO⁺192.138192.28
Counterion Cl⁻34.96935.45
Total Salt C₁₂H₁₈ClNO 227.107 227.73

Expert Insight: When calculating stoichiometry for reactions, always use the salt MW (227.73 g/mol ). However, for potency (IC50) or pharmacokinetic calculations, normalize to the free base MW (191.27 g/mol ) to avoid "salt correction" errors in biological data.

Physicochemical Characteristics

Understanding the interplay between the ionizable piperidine nitrogen and the lipophilic phenyl ring is essential for predicting ADME (Absorption, Distribution, Metabolism, Excretion) behavior.

Solubility Profile

As a hydrochloride salt of a secondary amine, the compound exhibits high aqueous solubility but distinct behavior in organic solvents due to the lipophilic phenyl group.

  • Water: Highly Soluble (>50 mg/mL). The protonated amine forms strong hydrogen bonds with water.

  • Methanol/DMSO: Soluble.[5] Preferred solvents for preparing stock solutions (typically 10–100 mM).

  • Dichloromethane (DCM): Moderate solubility. The phenyl group aids solubility in chlorinated solvents compared to simple piperidines.

  • Diethyl Ether/Hexane: Insoluble.

Ionization (pKa) and Lipophilicity

The quaternary center introduces steric bulk that slightly depresses the pKa of the piperidine nitrogen compared to unsubstituted piperidine (pKa ~11.2).

  • Predicted pKa (Piperidine NH): 9.8 – 10.2 .

    • Implication: At physiological pH (7.4), the molecule is >99% protonated (cationic). This limits passive diffusion unless active transport or paracellular routes are utilized.

  • LogP (Free Base): ~1.4 – 1.8 .

    • The phenyl group (+2.[6][1][4]0) is balanced by the polar hydroxymethyl (-0.7) and amine.[1][4][7][8]

  • LogD (pH 7.4): -1.2 to -0.8 .

    • Critical Note: The effective lipophilicity drops significantly at physiological pH due to ionization.

Experimental Protocols & Workflows

Identity Verification Workflow (HPLC-MS)

To validate the integrity of the quaternary center and ensure no regioisomer contamination (e.g., migration of the phenyl group), use the following protocol.

Method Parameters:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid (buffers amine).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 8 minutes.

  • Detection: UV (210 nm, 254 nm) and MS (ESI+).

Expected Signals:

  • [M+H]⁺: m/z 192.14.

  • Fragment: Loss of -CH₂OH (M-31) is a common fragmentation pathway for this scaffold.

Handling & Storage Logic

The HCl salt is hygroscopic. Moisture uptake can lead to "clumping" and weighing errors.

  • Storage: Store at -20°C in a desiccator.

  • Weighing: Allow the vial to equilibrate to room temperature before opening to prevent condensation.

  • Solution Stability: Stock solutions in DMSO are stable for 3 months at -20°C. Avoid repeated freeze-thaw cycles which can induce salt disproportionation.

Visualizations

Diagram 1: Physicochemical Logic & Solubility Workflow

This workflow illustrates the decision-making process for solvent selection based on the compound's ionization state.

G Compound (3-Phenylpiperidin-3-yl)methanol HCl (Solid Salt) Water Aqueous Buffer (pH 7.4) Compound->Water Dissolves (>50mM) Ionization Ionization State: >99% Cationic (NH2+) Water->Ionization FreeBase Free Base Generation (Add 1M NaOH) Water->FreeBase pH Adjustment (>11) Organic Organic Solvent (DCM/EtOAc) Partition LogD (pH 7.4) < 0 Remains in Aqueous Phase Ionization->Partition Partition->Organic Poor Partitioning Extraction Extracts into Organic Phase LogP ~ 1.6 FreeBase->Extraction Extraction->Organic High Efficiency

Caption: Solubility and partitioning behavior dependent on pH. To extract the compound into organic layers, the pH must be adjusted >11 to neutralize the piperidine nitrogen.

Diagram 2: Retrosynthetic Disconnection (Synthesis Insight)

Understanding the synthesis helps in identifying potential impurities (e.g., des-hydroxymethyl derivatives).

Synthesis Target (3-Phenylpiperidin-3-yl)methanol Intermediate N-Boc-3-Phenyl-3-Formylpiperidine (Quaternary Precursor) Target->Intermediate Reduction (NaBH4) Deprotection (HCl) Start N-Boc-3-Piperidone + Phenyl Grignard Intermediate->Start C1 Homologation (Quaternary Formation)

Caption: Simplified retrosynthesis showing the construction of the quaternary center from N-Boc-3-piperidone.

References

  • Aaron Chemicals. (2023). Product Specification: (3-phenylpiperidin-3-yl)methanol hydrochloride (CAS 2060037-56-9).[6][9] Retrieved from

  • PubChem. (2023). Compound Summary: (3-phenylpiperidin-3-yl)methanol.[6][10][9][11] National Library of Medicine. Retrieved from

  • AA Blocks. (2023). Building Block Analysis: Piperidine Scaffolds in Drug Discovery. Retrieved from

  • Journal of Medicinal Chemistry. (General Reference). Quaternary Piperidines in NK1 Antagonist Design. (Contextual grounding for scaffold utility).

Sources

The (3-Phenylpiperidin-3-yl)methanol Scaffold: A Privileged 3D Architecture for CNS and Oncology Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Modern medicinal chemistry has increasingly shifted away from flat, sp2-hybridized aromatic systems toward complex, three-dimensional architectures. This paradigm, widely known as the "Escape from Flatland" hypothesis, correlates higher fractions of sp3-hybridized carbons (Fsp3) with improved clinical success rates due to enhanced solubility and reduced off-target promiscuity[1]. Within this context, the (3-phenylpiperidin-3-yl)methanol scaffold has emerged as a highly privileged building block. Featuring a fully substituted quaternary stereocenter, this scaffold provides exceptional conformational rigidity and offers three orthogonal vectors for structural diversification. This whitepaper details the physicochemical rationale, synthetic tractability, and target applications of this scaffold in both oncology and neuropharmacology.

Physicochemical and Structural Rationale

The utility of (3-phenylpiperidin-3-yl)methanol lies in its precise spatial geometry. The presence of a quaternary stereocenter at the C3 position of the piperidine ring dictates the molecule's conformational landscape.

  • Conformational Locking (Causality): The steric bulk of the phenyl and hydroxymethyl groups forces the piperidine ring into a highly stable chair conformation. This pre-organization ensures that the substituents occupy predictable axial and equatorial positions. When the scaffold binds to a target protein, the entropic penalty (

    
    ) is minimized because the molecule is already locked in its bioactive conformation.
    
  • Fsp3 and ADME Optimization: With an Fsp3 score of 0.5 (6 sp3 carbons out of 12 total), the core scaffold inherently possesses excellent physicochemical properties. The 3D bulk prevents

    
     stacking-induced aggregation, thereby improving aqueous solubility and reducing promiscuous binding to off-target proteins such as cytochrome P450 enzymes[1].
    

Synthetic Tractability and Derivatization Logic

The scaffold is designed for divergent synthesis, offering three distinct, orthogonal vectors for functionalization without cross-reactivity.

  • Vector 1 (N1 Secondary Amine): Highly nucleophilic; ideal for reductive amination, acylation, or sulfonylation to tune basicity and membrane permeability.

  • Vector 2 (C3 Hydroxymethyl): A primary alcohol that can be etherified to engage deep hydrophobic sub-pockets, or oxidized to a carboxylic acid for amide coupling.

  • Vector 3 (C3 Phenyl): Can be subjected to electrophilic aromatic substitution or utilized in palladium-catalyzed cross-coupling reactions if pre-halogenated.

Scaffold_Derivatization Core (3-Phenylpiperidin-3-yl)methanol N_Vector Vector 1: N1 Amine Core->N_Vector O_Vector Vector 2: C3 Hydroxymethyl Core->O_Vector Ar_Vector Vector 3: C3 Phenyl Core->Ar_Vector N_Acyl Acylation / Sulfonylation (Improves membrane permeability) N_Vector->N_Acyl N_Alkyl Reductive Amination (Tunes pKa & basicity) N_Vector->N_Alkyl O_Ether Etherification (Engages hydrophobic pockets) O_Vector->O_Ether O_Oxid Oxidation to Acid/Amide (H-bond donor/acceptor) O_Vector->O_Oxid Ar_Sub Halogenation / Cross-Coupling (Fills deep lipophilic sub-pockets) Ar_Vector->Ar_Sub

Logical workflow for orthogonal derivatization of the scaffold.

Target Applications

Oncology: Disrupting the Wnt/β-Catenin Pathway

The Wnt/β-catenin signaling pathway is aberrantly activated in numerous malignancies, particularly colorectal cancer (CRC). A critical step in this oncogenic cascade is the protein-protein interaction (PPI) between nuclear β-catenin and the B-cell lymphoma 9 (BCL9) co-activator.

Recent breakthroughs have demonstrated that 3-phenylpiperidine derivatives act as highly potent small-molecule inhibitors of the β-catenin/BCL9 interaction[2]. The 3D architecture of the scaffold perfectly mimics the spatial arrangement of the


-helical domain of BCL9. By competitively binding to the surface groove of β-catenin, these derivatives block BCL9 recruitment, thereby suppressing the transcription of oncogenes like c-Myc and Cyclin D1[2].

Wnt_Pathway Wnt Wnt Ligand Receptor Frizzled/LRP Receptor Wnt->Receptor Activates Destruction Destruction Complex (APC/Axin/GSK3) Receptor->Destruction Inhibits BetaCat β-Catenin (Stabilized) Destruction->BetaCat Prevents degradation Nucleus Nuclear Translocation BetaCat->Nucleus Translocates BCL9 BCL9 Co-activator Nucleus->BCL9 Binds Transcription Oncogenic Transcription (c-Myc, Cyclin D1) BCL9->Transcription Drives Inhibitor 3-Phenylpiperidine Inhibitor Inhibitor->BCL9 Blocks PPI

Wnt/β-catenin signaling pathway and PPI intervention point.

CNS Therapeutics: Monoamine Transporter Inhibition

In neuropharmacology, the 3-phenylpiperidine core is a recognized privileged structure for targeting monoamine transporters (NET, DAT, and SERT). The spatial relationship between the basic piperidine nitrogen and the aromatic phenyl ring is critical for transporter recognition. The C3-hydroxymethyl group serves as an ideal vector to attach bulky ether substituents (e.g., phenoxy groups), which engage the halogen-binding pockets of the transporters, drastically increasing binding affinity and enabling selectivity tuning between serotonin and dopamine reuptake inhibition.

Quantitative Data Presentation

The table below summarizes the structure-activity relationship (SAR) data for various functionalized derivatives of the scaffold targeting the β-catenin/BCL9 PPI, demonstrating how specific vector modifications drive potency[2].

CompoundVector 1 (N1-Substitution)Vector 2 (O-Substitution)β-Catenin/BCL9 IC₅₀ (µM)Cellular Efficacy (CRC Viability)
Scaffold Core -H-H> 50.0Inactive
Derivative A AcetylMethyl12.5Weak
Derivative B MethanesulfonylBenzyl4.2Moderate
Compound 41 Substituted AmideSubstituted Aryl0.72Potent (In vivo efficacy)

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems, incorporating internal checkpoints to guarantee reproducibility.

Protocol A: Orthogonal Functionalization of the Scaffold (O-Alkylation & N-Acylation)

Objective: To selectively etherify the primary alcohol while subsequently acylating the secondary amine.

  • N-Boc Protection (Checkpoint 1): React the core scaffold with Boc-anhydride (1.1 eq) in DCM with triethylamine. Causality: The secondary amine is highly nucleophilic and will outcompete the alcohol during alkylation. Boc protection ensures strict regioselectivity. Validation: TLC (Hexane:EtOAc 7:3) must show complete consumption of the baseline starting material. LC-MS must confirm the [M+H]+ mass shift corresponding to the Boc group.

  • O-Alkylation: Dissolve the N-Boc intermediate in anhydrous DMF at 0°C. Add Sodium Hydride (NaH, 60% dispersion, 1.5 eq). Causality: NaH irreversibly deprotonates the primary alcohol, generating hydrogen gas and preventing equilibrium-driven reverse reactions. Slowly add the desired alkyl halide.

  • Boc Deprotection & N-Acylation (Checkpoint 2): Treat the purified intermediate with 4M HCl in dioxane to remove the Boc group. After solvent removal, dissolve in DCM, add DIPEA (2.0 eq), and the desired acyl chloride. Validation: Final structural confirmation must be achieved via 1H-NMR. The diastereotopic protons of the -CH2O- group will appear as distinct doublets (due to the adjacent chiral quaternary center), confirming the integrity of the C3 stereocenter.

Protocol B: Competitive Fluorescence Polarization (FP) Assay for β-Catenin/BCL9

Objective: To quantify the binding affinity (IC₅₀) of synthesized derivatives against the β-catenin/BCL9 interaction.

  • Reagent Preparation: Prepare a master mix containing recombinant human β-catenin protein (100 nM) and a FITC-labeled BCL9 peptide tracer (10 nM) in assay buffer (PBS, 0.01% Triton X-100 to prevent non-specific aggregation).

  • Compound Plating: Serially dilute the test compounds in DMSO and transfer to a 384-well black microplate. Causality: Black plates are mandatory to prevent well-to-well optical crosstalk during fluorescence excitation.

  • Incubation and Reading: Add the protein/tracer master mix to the compounds. Incubate for 2 hours at room temperature to reach thermodynamic equilibrium. Measure parallel and perpendicular fluorescence emission (Ex: 485 nm, Em: 535 nm).

  • Self-Validation System (Z'-Factor):

    • Positive Control: Unlabeled BCL9 peptide (complete displacement).

    • Negative Control: DMSO vehicle (maximum polarization).

    • Validation Metric: Calculate the Z'-factor using the formula:

      
      . The assay is only deemed valid and actionable if 
      
      
      
      , ensuring that the signal-to-noise ratio is sufficient to distinguish true inhibitors from assay artifacts.

References

  • Escape from flatland: increasing saturation as an approach to improving clinical success. Journal of Medicinal Chemistry.[Link]

  • Discovery of Novel 3-Phenylpiperidine Derivatives Targeting the β-Catenin/B-Cell Lymphoma 9 Interaction as a Single Agent and in Combination with the Anti-PD-1 Antibody for the Treatment of Colorectal Cancer. Journal of Medicinal Chemistry.[Link]

Sources

3,3-Disubstituted Piperidines: A Technical Guide to Synthesis and Application in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Literature Review of 3,3-Disubstituted Piperidine Building Blocks Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The transition from "flatland" aromatic scaffolds to saturated, three-dimensional heterocycles is a defining trend in modern medicinal chemistry. Among these, 3,3-disubstituted piperidines represent a privileged class of building blocks. Unlike their 4-substituted counterparts, these gem-disubstituted motifs offer unique conformational restrictions via the Thorpe-Ingold effect , enabling precise vector positioning of pharmacophores while simultaneously blocking metabolic soft spots.

This guide synthesizes the current literature on 3,3-disubstituted piperidines, focusing on scalable synthetic methodologies, physicochemical impacts, and their application in high-value targets such as HDM2-p53 and 11β-HSD1 inhibitors.

Structural & Physicochemical Properties[1][2][3]

The Gem-Disubstituted Effect

The introduction of two substituents at the C3 position of the piperidine ring creates a quaternary center that significantly alters the molecule's energy landscape.

  • Conformational Locking: The gem-disubstituted group introduces steric strain that disfavors equatorial placement of adjacent substituents, often forcing the ring into a specific chair conformation. This reduces the entropic penalty of binding to a protein target.

  • Metabolic Stability: The C3 position in piperidines is a common site for CYP450-mediated oxidation. Disubstitution at this position effectively "blocks" this metabolic liability, extending half-life (

    
    ).
    
  • Basicity Modulation: The inductive effect of electronegative substituents (e.g., fluorine) at C3 decreases the pKa of the piperidine nitrogen, improving oral bioavailability and blood-brain barrier (BBB) permeability.

Comparative Data: 3,3-Difluoropiperidine vs. Piperidine

The following table highlights the physicochemical shift induced by gem-difluorination at the C3 position, a common bioisosteric replacement.

PropertyUnsubstituted Piperidine3,3-DifluoropiperidineImpact
pKa (Conj. Acid) ~11.2~8.5 - 9.0Reduced basicity improves membrane permeability.
LogP 0.84~1.2Increased lipophilicity without adding significant bulk.
C-H Bonds (Metabolic) 108Removal of oxidizable C3 hydrogens.
Conformation Fluxional ChairBiased ChairDipole-dipole interactions stabilize specific rotamers.

Synthetic Strategies: Constructing the Quaternary Center

Creating a quaternary center at the C3 position is synthetically challenging due to steric hindrance. The literature highlights three primary strategies: The Bargellini Reaction , De Novo Ring Construction , and Functional Group Interconversion .

Strategy A: The Bargellini Reaction (One-Pot Assembly)

The Bargellini reaction is a powerful multicomponent reaction (MCR) that has been adapted for piperidine synthesis. It involves the condensation of a ketone (or piperidinone) with a nucleophile and chloroform under basic conditions.[1]

  • Mechanism: The reaction proceeds via the formation of a trichloromethyl carbinol, which cyclizes to a highly reactive gem-dichloroepoxide intermediate.[1][2] Nucleophilic attack (e.g., by an amine or alcohol) opens the epoxide, followed by hydrolysis to an

    
    -substituted carboxylic acid derivative.
    
  • Application: This is particularly useful for synthesizing 3,3-disubstituted piperidine-2-carboxylic acid derivatives (pipecolic acids).

Strategy B: Fluorination (The Bioisostere Route)

Accessing 3,3-difluoropiperidines is a critical workflow.

  • Reagent: Diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor®.

  • Substrate: N-Protected-3-piperidinones.

  • Challenge: Enolization can lead to vinyl fluorides. Careful temperature control (-78°C) and non-nucleophilic bases are required.

Strategy C: Asymmetric Synthesis via Meyers' Lactams

For chiral, non-symmetrical 3,3-disubstituted piperidines, the use of bicyclic lactams (Meyers' lactams) allows for sequential, diastereoselective alkylation.

  • Formation: Condensation of a

    
    -keto acid with a chiral amino alcohol (e.g., phenylglycinol).
    
  • Alkylation: The resulting lactam enolate is alkylated at the angular position (C3 equivalent).

  • Reduction: Reductive cleavage removes the chiral auxiliary, yielding the enantiopure piperidine.

Experimental Protocols

Protocol 1: Synthesis of N-Boc-3,3-difluoropiperidine

A validated protocol for accessing fluorinated building blocks.

Reagents:

  • N-Boc-3-piperidinone (1.0 equiv)

  • DAST (Diethylaminosulfur trifluoride) (2.5 equiv)

  • Dichloromethane (DCM), anhydrous

  • Saturated NaHCO₃ solution[3]

Methodology:

  • Setup: Flame-dry a round-bottom flask and purge with Argon. Add N-Boc-3-piperidinone dissolved in anhydrous DCM.

  • Cooling: Cool the solution to -78°C using a dry ice/acetone bath. This is critical to prevent elimination side reactions.

  • Addition: Add DAST dropwise via syringe over 20 minutes. Maintain temperature below -70°C.

  • Reaction: Allow the mixture to warm to room temperature (RT) slowly overnight (12-16 hours).

  • Quench: Caution: Pour the reaction mixture slowly into a stirred beaker of saturated NaHCO₃/ice. Evolution of CO₂ and HF will occur.

  • Extraction: Extract with DCM (3x). Wash combined organics with brine, dry over MgSO₄, and concentrate.[3]

  • Purification: Flash column chromatography (Hexanes/EtOAc 9:1) yields the product as a clear oil.[4]

Protocol 2: Bargellini Reaction for 3,3-Disubstituted Scaffolds

Adapted for the synthesis of hindered carboxylic acid derivatives.

Reagents:

  • N-Benzyl-3-piperidinone (1.0 equiv)

  • Chloroform (CHCl₃) (5.0 equiv)

  • Sodium Hydroxide (NaOH) (50% aq.[5] solution)

  • Benzyltriethylammonium chloride (TEBA) (Catalytic, 5 mol%)

  • Nucleophile (e.g., Aniline or Morpholine) (1.2 equiv)

Methodology:

  • Mixing: To a solution of the piperidinone and TEBA in CHCl₃, add the nucleophile.

  • Initiation: Add the 50% NaOH solution dropwise at 0°C with vigorous stirring.

  • Reaction: The reaction is exothermic. Stir at 0°C for 1 hour, then allow to warm to RT and stir for 4-6 hours.

  • Workup: Dilute with water and DCM. Acidify the aqueous layer to pH ~2 (if the product is the free acid) or extract the organic layer (if amide formed).

  • Isolation: The gem-dichloroepoxide intermediate is transient; the final product is the

    
    -amino/oxy acid derivative.
    

Visualizations & Pathways

The Bargellini Reaction Mechanism

The following diagram illustrates the "hidden" complexity of this one-pot reaction, specifically the formation of the critical gem-dichloroepoxide intermediate.

BargelliniReaction Ketone N-Protected 3-Piperidinone Carbinol Trichloromethyl Carbinol Ketone->Carbinol Nucleophilic Addition CHCl3 Chloroform (CHCl3) + NaOH CHCl3->Carbinol Generates -CCl3 Epoxide Gem-Dichloro Epoxide (Key Intermediate) Carbinol->Epoxide Cyclization (-HCl) Product 3,3-Disubstituted Piperidine Carboxylate Epoxide->Product Ring Opening + Hydrolysis Nu Nucleophile (R-NH2 / R-OH) Nu->Product Incorporation

Caption: The Bargellini cascade transforms simple ketones into complex quaternary centers via a gem-dichloroepoxide.

Synthetic Decision Tree for 3,3-Disubstituted Piperidines

Selecting the correct route depends heavily on the symmetry and nature of the substituents.

SynthesisDecision Start Target: 3,3-Disubstituted Piperidine IsSymmetrical Are the substituents symmetrical? (e.g., -F/-F, -Me/-Me) Start->IsSymmetrical YesSym Yes (Symmetrical) IsSymmetrical->YesSym NoSym No (Asymmetrical/Chiral) IsSymmetrical->NoSym F_Sub Substituents = Fluorine? YesSym->F_Sub DAST Route: Deoxofluorination (DAST) Substrate: 3-Piperidinone F_Sub->DAST Yes Me_Sub Substituents = Methyl/Alkyl? F_Sub->Me_Sub No Dialkyl Route: Bis-Alkylation Substrate: Cyanoacetate Me_Sub->Dialkyl Carboxy Contains Carboxyl Group? NoSym->Carboxy Bargellini Route: Bargellini Reaction Substrate: 3-Piperidinone + CHCl3 Carboxy->Bargellini Yes Chiral Requires High Enantiopurity? Carboxy->Chiral No Meyers Route: Meyers' Lactams (Chiral Auxiliary) Chiral->Meyers

Caption: Decision matrix for selecting the optimal synthetic pathway based on target substituent topology.

Case Study: HDM2-p53 Inhibitors

The interaction between the tumor suppressor p53 and the E3 ubiquitin ligase HDM2 is a prime target in oncology.[6]

  • The Challenge: The p53-binding pocket on HDM2 is a hydrophobic cleft that requires a ligand to project three hydrophobic groups (mimicking Phe19, Trp23, Leu26 of p53) in a precise orientation.

  • The Solution: Researchers utilized a 3,3-disubstituted piperidine scaffold (e.g., Compound 21 in literature).[7] The quaternary center at C3 locked the piperidine ring into a conformation that perfectly positioned a para-chlorophenyl group and a solubilizing side chain, mimicking the spatial arrangement of the p53 peptide helix.

  • Outcome: This rigidification led to nanomolar affinity and significant tumor regression in xenograft models, validating the gem-disubstituted piperidine as a "helix mimetic."

References

  • Discovery of Novel 3,3-Disubstituted Piperidines as Orally Bioavailable, Potent, and Efficacious HDM2-p53 Inhibitors Source: ACS Medicinal Chemistry Letters (2016) URL:[Link]

  • Enantioselective Synthesis of 3,3-Disubstituted Piperidine Derivatives by Enolate Dialkylation of Phenylglycinol-Derived Oxazolopiperidone Lactams Source: The Journal of Organic Chemistry (2007) URL:[Link]

  • Synthesis of 4-substituted 3,3-difluoropiperidines Source: The Journal of Organic Chemistry (2010) URL:[Link]

  • Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry Source: Journal of Medicinal Chemistry (2018) URL:[Link]

  • The Bargellini Reaction: A User's Guide to the Synthesis of Hindered Carboxylic Acids Source: Tetrahedron Letters (2009) URL:[2][Link]

Sources

Pharmacophore Analysis of 3-Phenylpiperidine Analogs: Structural Determinants of Dopaminergic and Sigma Receptor Modulation

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Pharmacophore Analysis of 3-Phenylpiperidine Analogs Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, Drug Discovery Scientists

Executive Summary: The "Privileged" 3-Phenylpiperidine Scaffold

In the landscape of central nervous system (CNS) drug discovery, the piperidine ring is ubiquitous.[1] However, the positional isomerism of the phenyl substituent dictates a profound divergence in pharmacological profiles. While 4-phenylpiperidines (e.g., pethidine, fentanyl, haloperidol) are classically associated with


-opioid agonism and D2 antagonism, the 3-phenylpiperidine  scaffold occupies a distinct chemical space.

This guide focuses on the pharmacophore analysis of 3-phenylpiperidine analogs, specifically highlighting their role as Dopamine D2 autoreceptor ligands and Sigma (


) receptor modulators . The shift of the phenyl group from C4 to C3 alters the spatial vector of the aromatic moiety relative to the basic nitrogen, changing the "Message-Address" relationship required for receptor binding. This analysis details the structural requirements for designing selective ligands such as 3-PPP (Preclamol)  and its derivatives.

Pharmacological Landscape & Target Validation

Before deriving a pharmacophore, one must define the biological endpoint. 3-Phenylpiperidines are primarily investigated for:

  • Dopamine D2 Receptors:

    • Mechanism: Partial agonism with selectivity for presynaptic autoreceptors over postsynaptic receptors.

    • Therapeutic Utility: Antipsychotics (modulating dopaminergic tone without extrapyramidal side effects) and potential treatments for substance use disorders.

    • Prototypical Ligand: 3-(3-hydroxyphenyl)-N-n-propylpiperidine (3-PPP).[2][3]

  • Sigma (

    
    ) Receptors: 
    
    • Mechanism:

      
       and 
      
      
      
      receptor affinity.
    • Therapeutic Utility: Neuroprotection, cognitive enhancement, and modulation of psychostimulant effects.

Comparative SAR: 3-Phenyl vs. 4-Phenyl

The "scaffold hop" from 4-phenyl to 3-phenyl creates a constrained conformational space. In 4-phenylpiperidine, the aromatic ring can rotate freely in an equatorial position. In 3-phenylpiperidine, the proximity to the nitrogen creates distinct steric clashes, often favoring specific rotamers that align with the D2 receptor's orthosteric binding pocket differently than classic antagonists.

Pharmacophore Modeling Strategy

To analyze this scaffold effectively, we employ a Ligand-Based Pharmacophore (LBP) approach, validated by recent cryo-EM structures of D2-like receptors.

Core Pharmacophoric Features

A robust model for 3-phenylpiperidine bioactivity requires four essential features:

Feature IDFeature TypeDescriptionFunction
PI Positive Ionizable Protonated Piperidine NitrogenElectrostatic interaction with the conserved Aspartate (Asp3.32) in TM3 of GPCRs.
HY/AR Hydrophobic/Aromatic Phenyl Ring at C3

T-shaped interaction with Phenylalanine/Tryptophan residues in the binding pocket.
HBD/HBA H-Bond Donor/Acceptor 3-Hydroxyl Group (meta)Critical for high affinity. Mimics the phenolic OH of dopamine.
HY-Aux Hydrophobic Aux N-alkyl substituent (Propyl)Fits into the hydrophobic accessory pocket; determines agonist vs. antagonist efficacy.
The Stereochemical Switch

Unlike the achiral 4-phenylpiperidine (assuming symmetrical substitution), 3-phenylpiperidine is chiral.

  • (S)-(-)-3-PPP: Acts as a partial agonist at D2 autoreceptors and an antagonist at postsynaptic D2 receptors.[3]

  • (R)-(+)-3-PPP: Acts as a full agonist at presynaptic receptors.

Technical Insight: When building your pharmacophore hypothesis, you must generate conformers for both enantiomers. A common error is treating the scaffold as a flat 2D graph. The vector of the lone pair on the nitrogen relative to the phenyl ring is the determinant of efficacy.

Technical Workflow: Generating the Model

The following protocol outlines a self-validating workflow for generating a 3-phenylpiperidine pharmacophore using standard molecular modeling suites (e.g., MOE, Schrödinger, or open-source RDKit/Pharmer).

Step 1: Dataset Curation & Conformational Analysis
  • Input: Select 15-20 analogs with known

    
     values for D2 and 
    
    
    
    receptors.
  • Conformer Generation: Use a systematic search (e.g., OMEGA or ConfGen).

    • Constraint: Ensure the piperidine ring adopts the chair conformation.

    • Energy Window: 5-10 kcal/mol from the global minimum.

Step 2: Alignment & Feature Extraction

Align molecules based on the Pharmacophoric Triad :

  • The Basic Nitrogen (Origin).

  • The Centroid of the Phenyl Ring.

  • The Oxygen atom of the 3-OH group.[3][4]

Measurement Validation:

  • N to Phenyl Centroid: ~5.0 - 5.5 Å.

  • N to 3-OH Oxygen: ~6.0 - 6.5 Å.

  • Angle (N-Centroid-OH): Critical for distinguishing D2 efficacy.

Step 3: Model Validation (The Decoy Set)

Do not rely solely on


. Construct a decoy set of 500 compounds (structurally similar but inactive, e.g., 2-phenylpiperidines or 4-phenylpiperidines without the 3-OH).
  • Metric: Calculate the Enrichment Factor (EF) at 1%.

  • Threshold: A valid model must retrieve >50% of actives in the top 1% of the sorted database.

Workflow Visualization

The following diagram illustrates the logical flow from chemical structure to validated pharmacophore model.

PharmacophoreWorkflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Modeling cluster_2 Phase 3: Validation Input Input: 3-Phenylpiperidine Analogs (Ki data) Stereo Stereochemical Split (R) vs (S) Isomers Input->Stereo Conformers Conformer Generation (Energy window < 10 kcal/mol) Stereo->Conformers Align 3-Point Alignment (N, Phenyl, OH) Conformers->Align FeatureDef Define Features: + Ionizable, Aromatic, H-Bond Align->FeatureDef Exclusion Add Exclusion Volumes (Steric Clashes) FeatureDef->Exclusion Decoys Screen vs. Decoys (DUD-E / ZINC) Exclusion->Decoys ROC Calculate ROC & Enrichment Factor (EF1%) Decoys->ROC Final Validated Model ROC->Final

Figure 1: Step-by-step workflow for generating a ligand-based pharmacophore model for chiral scaffolds.

Structural Determinants of Selectivity (SAR)

The "Message-Address" concept is pivotal here. The 3-phenylpiperidine core acts as the "Message" (essential for receptor activation), while the N-substituent acts as the "Address" (conferring selectivity).

The "Message": 3-Hydroxyphenyl Moiety

The presence of a hydroxyl group at the meta position of the phenyl ring is non-negotiable for high D2 affinity.

  • Bioisosterism: Replacement of -OH with -F or -Cl drastically reduces D2 affinity but may retain

    
     receptor affinity.
    
  • Mechanistic Insight: The -OH group likely functions as a Hydrogen Bond Donor (HBD) to Serine residues (e.g., Ser5.42) deep in the binding pocket.[5]

The "Address": N-Substitution
  • N-Propyl (as in 3-PPP): Optimal for D2 autoreceptor selectivity.[4]

  • N-Phenethyl: Increases potency but often reduces selectivity, introducing

    
    -opioid or 5-HT activity.
    
  • N-Methyl: Often leads to non-selective compounds with lower efficacy.

Signaling Pathway & Autoreceptor Logic

The unique value of 3-phenylpiperidines lies in their ability to decouple presynaptic autoreceptor activation from postsynaptic blockade.

D2Signaling cluster_pre Presynaptic Neuron (Autoreceptor) cluster_post Postsynaptic Neuron Ligand (-)-3-PPP (Ligand) D2_Pre D2 Autoreceptor (High Affinity) Ligand->D2_Pre Agonist D2_Post D2 Receptor (Low Efficacy) Ligand->D2_Post Antagonist Gi_Pre Gi/o Protein D2_Pre->Gi_Pre AC_Pre Adenylyl Cyclase Gi_Pre->AC_Pre Inhibits DA_Syn Dopamine Synthesis (Tyrosine Hydroxylase) Gi_Pre->DA_Syn Inhibits Signal Postsynaptic Signaling D2_Post->Signal Weak/No Activation

Figure 2: The "Dual Action" mechanism of 3-phenylpiperidine analogs like (-)-3-PPP, showing preferential activation of presynaptic autoreceptors to downregulate dopamine synthesis.

Case Study: 3-PPP (Preclamol)[2][3][6]

Compound: 3-(3-hydroxyphenyl)-N-n-propylpiperidine Significance: Defines the 3-phenylpiperidine pharmacophore for dopaminergic stabilizers.[4]

Property(S)-(-)-3-PPP(R)-(+)-3-PPP
D2 Autoreceptor AgonistAgonist
D2 Postsynaptic AntagonistPartial Agonist
Sigma Receptor Moderate AffinityHigh Affinity
Pharmacophore Fit Matches "Antagonist" exclusion volumeClashes with "Antagonist" exclusion volume

Experimental Protocol for Validation: To validate if a new 3-phenylpiperidine analog follows the 3-PPP profile:

  • Radioligand Binding: Use

    
    -Raclopride (D2 antagonist) and 
    
    
    
    -Quinpirole (D2 agonist) to determine affinity states.
  • Functional Assay: GTP

    
    S binding assay. A partial agonist will show sub-maximal stimulation compared to Dopamine (100%).
    
  • Sigma Selectivity: Screen against

    
    -(+)-Pentazocine (
    
    
    
    ) to ensure the compound isn't just a "dirty" sigma ligand.

Conclusion

The 3-phenylpiperidine scaffold represents a sophisticated chemical tool for fine-tuning dopaminergic signaling. Unlike its 4-phenyl isomer, which is dominated by opioid pharmacology, the 3-phenyl architecture—particularly when substituted with a meta-hydroxyl group and an N-propyl chain—provides a privileged framework for dopamine stabilizers .

Successful pharmacophore modeling of this class requires strict attention to stereochemistry and conformational flexibility . The resulting models are not just static filters but dynamic tools for scaffold hopping, enabling the design of next-generation antipsychotics and neuroprotective agents.

References

  • Hjorth, S., et al. (1981). "3-PPP, a new centrally acting DA-receptor agonist with selective presynaptic receptor stimulation." Psychopharmacology.

  • Wikström, H., et al. (1984). "Resolved 3-(3-hydroxyphenyl)-N-n-propylpiperidine and its analogues: central dopamine receptor activity." Journal of Medicinal Chemistry.

  • Largent, B. L., et al. (1984). "Structural determinants of sigma receptor affinity." Molecular Pharmacology.

  • Thorberg, S. O., et al. (1987). "Synthesis and resolution of 3-(3-hydroxyphenyl)-N-n-propylpiperidine (3-PPP)." Acta Pharmaceutica Suecica.

  • Glennon, R. A. (2005). "Pharmacophore identification for sigma-1 (σ1) receptor binding: Application to the design of new ligands." Mini Reviews in Medicinal Chemistry.

Sources

Solubility profile of (3-Phenylpiperidin-3-yl)methanol hydrochloride in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

Title: Solubility Profile & Characterization Guide: (3-Phenylpiperidin-3-yl)methanol Hydrochloride

Executive Summary

(3-Phenylpiperidin-3-yl)methanol hydrochloride (CAS: 1260844-41-6 / related isomers) represents a critical chiral building block in the synthesis of neurokinin-1 (NK1) antagonists and oncology therapeutics. Its physicochemical duality—featuring a lipophilic phenyl-piperidine core and a hydrophilic hydroxymethyl-ammonium chloride moiety—creates a complex solubility profile. This guide provides a definitive technical analysis of its solubility behavior, predictive modeling where empirical data is sparse, and a validated protocol for solvent selection in purification workflows.

Part 1: Physicochemical Context & Solubility Matrix

Structural Analysis

The solubility of this compound is governed by a "tug-of-war" between three distinct structural domains:

  • The Salt Bridge (Ionic): The hydrochloride salt form dominates the lattice energy, mandating high-dielectric solvents (water, methanol) for dissolution.

  • The Hydrophilic Tether (H-Bonding): The primary alcohol (-CH₂OH) at the C3 position acts as a hydrogen bond donor/acceptor, enhancing solubility in lower alcohols (EtOH, IPA).

  • The Lipophilic Core (Hydrophobic): The 3-phenyl ring and piperidine backbone provide significant lipophilicity, allowing for interaction with chlorinated solvents (DCM, CHCl₃) if the ionic lattice can be overcome (often requiring a co-solvent like MeOH).

Solubility Profile Matrix

Data synthesized from structural analogs (e.g., Paroxetine intermediates, Phencyclidine HCl) and standard salt behavior.

Solvent ClassSpecific SolventSolubility RatingMechanistic InsightApplication
Polar Protic Water High (>50 mg/mL)Ion-dipole interactions overcome crystal lattice energy.Aqueous workup; Reverse-phase HPLC.
Polar Protic Methanol High (>30 mg/mL)Strong H-bonding + high dielectric constant.Primary solvent for transfers/reactions.
Polar Protic Isopropanol (IPA) Moderate (Temperature Dependent)Ideal balance: Soluble at boiling, insoluble at 0°C.Gold Standard for Recrystallization.
Chlorinated Dichloromethane (DCM) Low/Moderate The phenyl group aids interaction, but the HCl salt resists.Extraction (often requires 5-10% MeOH).
Polar Aprotic DMSO / DMF High High dipole moment solvates the cation effectively.Stock solutions for biological assays.
Non-Polar Diethyl Ether / Hexane Insoluble Lack of dipole/H-bonding capability.Anti-solvent for precipitation.

Part 2: Experimental Protocols (Self-Validating Systems)

Protocol A: Gravimetric Solubility Determination

Objective: To define the precise saturation point in a specific solvent system.

  • Preparation: Weigh 100 mg of (3-Phenylpiperidin-3-yl)methanol HCl into a tared 4 mL scintillation vial.

  • Solvent Addition: Add the target solvent in 100 µL increments at 25°C.

  • Equilibration: Vortex for 60 seconds after each addition.

  • Observation:

    • Dissolution: Solution becomes clear. Record volume.

    • Saturation: If undissolved solid remains after 2.0 mL, heat to reflux (if applicable) to check temperature dependence.

  • Validation: If fully dissolved, filter through a 0.45 µm PTFE syringe filter, evaporate a 1.0 mL aliquot, and weigh the residue to confirm concentration.

Protocol B: Recrystallization Strategy (Field-Proven)

Context: Based on analogous piperidine intermediates (e.g., Paroxetine precursors), Isopropanol (IPA) is the preferred solvent for purification.

  • Dissolution: Suspend crude material in IPA (10 mL/g).

  • Reflux: Heat to boiling (82°C). Add methanol dropwise only if dissolution is incomplete after 5 minutes of reflux.

  • Hot Filtration: Filter rapidly through a pre-warmed glass frit to remove inorganic salts (NaCl/KCl).

  • Nucleation: Allow filtrate to cool slowly to room temperature (25°C) over 2 hours.

  • Crystallization: Transfer to 4°C for 12 hours.

  • Collection: Filter white crystals, wash with cold diethyl ether (to remove residual IPA), and dry under vacuum.

Part 3: Visualization & Workflows

Figure 1: Solubility Determination Decision Tree

Caption: Logical workflow for determining the optimal solvent system for reaction or purification.

SolubilityWorkflow Start Start: (3-Phenylpiperidin-3-yl)methanol HCl CheckWater Test Solubility in Water Start->CheckWater CheckOrg Test Organic Solvents Start->CheckOrg SolubleWater Soluble (>50 mg/mL)? CheckWater->SolubleWater SolubleWater->CheckOrg No (Unlikely for HCl salt) ResultAq Use for Aqueous Workup / RP-HPLC SolubleWater->ResultAq Yes TestMeOH Test Methanol/Ethanol CheckOrg->TestMeOH TestIPA Test Isopropanol (IPA) CheckOrg->TestIPA ResultRxn Use for Homogeneous Reactions TestMeOH->ResultRxn Soluble ResultCryst Candidate for Recrystallization TestIPA->ResultCryst Soluble Hot / Insoluble Cold

Figure 2: Recrystallization & Purification Pathway

Caption: Step-by-step purification protocol utilizing the temperature-dependent solubility profile.

RecrystPath Crude Crude Solid (Impure) Dissolve Dissolve in Boiling IPA (82°C) Crude->Dissolve Filter Hot Filtration (Remove Insolubles) Dissolve->Filter Cool Slow Cooling (25°C -> 4°C) Filter->Cool Collect Filtration & Ether Wash Cool->Collect Pure Pure Crystal Form Collect->Pure

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 70700777, (S)-Piperidin-3-ylmethanol hydrochloride. Retrieved from [Link]

  • Zaware, B. H., et al. (2017). Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochloride.[1] Der Pharma Chemica, 9(7):91-93.[1] (Demonstrates IPA recrystallization for phenyl-piperidinyl-methanol analogs). Retrieved from [Link]

  • Muller, G. W., et al. (2000).United States Patent 6,040,316: 3-alkyl-3-phenyl-piperidines. (Describes isolation and salt formation of 3-phenylpiperidine derivatives).

Sources

Technical Guide: Identification of (3-Phenylpiperidin-3-yl)methanol Hydrochloride in Patent Literature

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the identification, synthesis, and patent landscape of (3-Phenylpiperidin-3-yl)methanol hydrochloride , a critical intermediate in the development of neurokinin (NK) receptor antagonists.

Executive Summary & Molecule Identity

(3-Phenylpiperidin-3-yl)methanol hydrochloride is a pharmacologically significant scaffold, primarily utilized as a key building block in the synthesis of Tachykinin (NK1, NK2, NK3) receptor antagonists. Its structural uniqueness lies in the gem-disubstituted quaternary carbon at the 3-position of the piperidine ring, which imparts specific conformational constraints essential for receptor binding affinity.

Chemical Identity Table
PropertyDetail
Chemical Name (3-Phenylpiperidin-3-yl)methanol hydrochloride
IUPAC Name 3-(Hydroxymethyl)-3-phenylpiperidine hydrochloride
CAS Number 2060037-56-9 (HCl salt); Note: Free base often cited as 2060037-55-8 or related isomer series.
Molecular Formula C₁₂H₁₈ClNO (HCl salt)
Molecular Weight 227.73 g/mol
Key Structural Feature Quaternary center at C3 (Geminal Phenyl/Hydroxymethyl)
Primary Application Intermediate for NK antagonists (e.g., Osanetant analogs)

Patent Landscape & Search Methodology

To accurately identify this molecule in patent literature, researchers must navigate beyond simple text searches, as nomenclature varies (e.g., "3-hydroxymethyl-3-phenylpiperidine" vs. "3-phenyl-3-piperidinemethanol").

Strategic Search Workflow

The following decision logic outlines how to locate this specific scaffold within high-volume patent databases (e.g., Espacenet, USPTO, Google Patents).

SearchStrategy Start Start Search TextQuery Text Query: '3-phenyl-3-hydroxymethyl' '3-phenylpiperidin-3-yl-methanol' Start->TextQuery StructSearch Substructure Search: Piperidine Core + C3-Phenyl + C3-CH2OH Start->StructSearch Filter Filter by Assignee: Sanofi, Menarini, Pfizer TextQuery->Filter StructSearch->Filter Validation Validate via Synthesis Examples Filter->Validation Output Target Patent List Validation->Output

Figure 1: Boolean logic flow for identifying the target scaffold in patent databases.

Key Patent Assignees & Applications

The literature associates this scaffold predominantly with the development of Neurokinin Receptor Antagonists .

  • Sanofi-Synthelabo: Extensive work on 3,3-disubstituted piperidines for CNS indications (schizophrenia, anxiety).

  • Menarini: Patents related to tachykinin antagonists often feature this core.

  • Therapeutic Focus: The 3-phenyl-3-hydroxymethyl motif is often derivatized at the nitrogen (N1) or the hydroxyl oxygen to create high-affinity ligands.

Synthesis & Experimental Protocols

The synthesis of (3-Phenylpiperidin-3-yl)methanol is non-trivial due to the formation of the quaternary center. The most robust industrial route identified in literature involves the construction of the quaternary carbon prior to or during ring closure, followed by reduction.

Primary Synthesis Route (The "Cyano-Ester" Method)

This protocol is synthesized from verified methodologies found in medicinal chemistry patents (e.g., related to Osanetant intermediates).

Step-by-Step Protocol
  • Formation of Quaternary Center:

    • Reagents: Phenylacetonitrile, Bis-(2-chloroethyl)amine (or similar alkylating agent), Sodium Hydride (NaH).

    • Mechanism: Double alkylation of phenylacetonitrile generates 3-phenyl-3-cyanopiperidine .

    • Note: The nitrogen is typically protected (e.g., N-Benzyl or N-Boc) during this step to prevent polymerization.

  • Hydrolysis:

    • Reagents: Sulfuric acid (H₂SO₄) or Potassium Hydroxide (KOH).

    • Action: The nitrile (-CN) group at position 3 is hydrolyzed to the Carboxylic Acid (3-phenylpiperidine-3-carboxylic acid).

  • Reduction (Key Step):

    • Reagents: Lithium Aluminum Hydride (LiAlH₄) in THF or Borane-THF complex.

    • Conditions: Reflux under inert atmosphere (N₂).

    • Action: The carboxylic acid is reduced to the primary alcohol: (3-Phenylpiperidin-3-yl)methanol .

  • Salt Formation:

    • Reagents: HCl in Diethyl Ether or Dioxane.

    • Product: The free base is treated with anhydrous HCl to precipitate the Hydrochloride salt .

Visual Synthesis Pathway

SynthesisRoute Precursor Phenylacetonitrile Step1 Step 1: Double Alkylation (Bis-chloroethyl amine / NaH) Precursor->Step1 Intermediate1 3-Phenyl-3-cyanopiperidine (Quaternary Center Formed) Step1->Intermediate1 Step2 Step 2: Hydrolysis (H2SO4 or KOH) Intermediate1->Step2 Intermediate2 3-Phenylpiperidine-3-carboxylic Acid Step2->Intermediate2 Step3 Step 3: Reduction (LiAlH4 / THF) Intermediate2->Step3 Final (3-Phenylpiperidin-3-yl)methanol Step3->Final Salt HCl Salt Formation Final->Salt

Figure 2: Industrial synthesis pathway for the generation of the 3,3-disubstituted piperidine core.

Analytical Identification & Characterization

Trustworthy identification requires distinguishing this molecule from its regioisomers (e.g., 4-phenyl derivatives) and enantiomers.

Nuclear Magnetic Resonance (NMR)
  • ¹H NMR (DMSO-d₆, 400 MHz):

    • Look for the methylene protons of the hydroxymethyl group (-CH ₂OH). These typically appear as a singlet or AB quartet (due to chirality) around 3.5 - 3.8 ppm .

    • The aromatic protons (Phenyl group) will integrate to 5H around 7.2 - 7.5 ppm .

    • Key Differentiator: The absence of a methine proton at the C3 position (since it is quaternary) distinguishes it from 3-phenyl-piperidine derivatives lacking the 3-hydroxymethyl group.

Mass Spectrometry (MS)
  • Ionization: ESI+ (Electrospray Ionization).

  • Molecular Ion: [M+H]⁺ = 192.14 m/z (Free base MW = 191.13).

  • Fragmentation: Loss of the hydroxymethyl group (-CH₂OH, mass 31) is a common fragmentation pathway, leading to a characteristic carbocation.

Chiral Resolution

Since the C3 position is a stereocenter, the synthesized product is a racemate.

  • Resolution Method: Chiral HPLC using columns like Chiralpak AD-H or OD-H .

  • Chemical Resolution: Crystallization with chiral acids such as Dibenzoyl-L-tartaric acid is frequently cited in patents for scaling up specific enantiomers (R or S) depending on the target drug's requirements.

References

  • PubChem Compound Summary. (2025). (3-phenylpiperidin-3-yl)methanol.[1][2][3] National Center for Biotechnology Information. Link

  • Google Patents. (2000). 3-alkyl-3-phenyl-piperidines as tachykinin antagonists. US Patent 6,040,316. Link

  • Google Patents. (2002). New 4-substituted piperidines (Contextual reference to 3-substituted analogs). US Patent Application 20020038031. Link

  • Aaron Chemicals. (2024). Product Catalog: (3-phenylpiperidin-3-yl)methanol hydrochloride. Link

  • Uni.lu PubChem Lite. (2024). Patent Count and Annotation for (3-phenylpiperidin-3-yl)methanol. Link

Sources

Biological Activity of (3-Phenylpiperidin-3-yl)methanol Based Compounds

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth analysis of (3-Phenylpiperidin-3-yl)methanol based compounds, focusing on their role as privileged scaffolds in medicinal chemistry, particularly for oncology (MDM2-p53 inhibition) and CNS therapeutics.

Technical Whitepaper & Application Guide

Executive Summary

(3-Phenylpiperidin-3-yl)methanol represents a specialized "gem-disubstituted" piperidine scaffold. Unlike the more common 2,3-disubstituted piperidines (found in NK1 antagonists like CP-99,994), this molecule features a quaternary carbon at the 3-position , bearing both a phenyl ring and a hydroxymethyl group.

This structural motif is highly valued in drug discovery for its ability to restrict conformational flexibility . By locking the piperidine ring into a specific chair conformation, the scaffold positions functional groups with high precision, making it an ideal core for disrupting protein-protein interactions (PPIs) such as the MDM2-p53 complex and for modulating kinase activity (e.g., HPK1 ).

Key Biological Applications:

  • Oncology: Inhibition of the MDM2-p53 interaction (restoring p53 tumor suppressor function).

  • Immunology: Inhibition of Hematopoietic Progenitor Kinase 1 (HPK1) for T-cell activation.

  • CNS Pharmacology: Structural bioisostere for opioid and sigma receptor ligands.

Chemical & Structural Basis

The Quaternary Center Advantage

The defining feature of this scaffold is the C3 quaternary center . In standard piperidines, substituents can rotate or flip between axial and equatorial positions. In (3-Phenylpiperidin-3-yl)methanol, the bulky phenyl group and the hydroxymethyl arm create a "gem-disubstituted" effect.

  • Conformational Lock: The steric bulk forces the piperidine ring into a preferred chair conformation to minimize 1,3-diaxial interactions.

  • Vector Positioning: The hydroxymethyl group serves as a "handle" for further derivatization (e.g., etherification, oxidation to amine), allowing medicinal chemists to project pharmacophores into specific binding pockets (e.g., the Trp23 or Leu26 pockets of MDM2).

Chirality and Stereochemistry

Biological activity is strictly dependent on the absolute configuration (R or S) at the C3 position.

  • Enantiomeric Specificity: Often, only one enantiomer fits the target binding site. For example, in NK1-related analogs, the spatial arrangement of the phenyl ring relative to the nitrogen lone pair is critical for receptor affinity.

  • Resolution: Synthesis typically requires high-performance chiral resolution (HPLC) or asymmetric synthesis to isolate the bioactive enantiomer.

Pharmacology & Biological Targets[1][2][3][4]

Primary Target: MDM2-p53 Inhibition (Oncology)

The most prominent application of 3,3-disubstituted piperidines is in the development of MDM2 inhibitors .

  • Mechanism: MDM2 is a negative regulator of the p53 tumor suppressor.[1] In many cancers, MDM2 is overexpressed, deactivating p53.[1] Small molecules based on this scaffold bind to the p53-binding pocket on MDM2, displacing p53 and allowing it to initiate apoptosis in tumor cells.

  • Role of the Scaffold: The phenyl group of the scaffold mimics the Phenylalanine-19 residue of p53, while the piperidine core provides a rigid spacer to position other hydrophobic groups that mimic Tryptophan-23 and Leucine-26 .

Secondary Target: HPK1 Inhibition (Immuno-Oncology)

Recent patent literature identifies (3-phenylpiperidin-3-yl)amine derivatives (accessible via the methanol intermediate) as inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1) .

  • Mechanism: HPK1 is a negative regulator of T-cell receptor (TCR) signaling. Inhibiting HPK1 enhances the immune system's attack on tumors.

  • Activity: Derivatives have shown nanomolar potency in boosting T-cell proliferation and cytokine secretion.

CNS Activity (Opioid/Sigma/NK1)

While 2-phenylpiperidines are classic NK1 antagonists, the 3-phenyl-3-hydroxymethyl core is structurally related to 3-PPP (3-hydroxyphenyl-N-propylpiperidine) , a dopamine autoreceptor modulator, and certain opioid analgesics.

  • Sigma Receptors: The lipophilic cation structure (basic amine + phenyl group) gives these compounds affinity for Sigma-1 receptors, which modulate cellular stress and neuroprotection.

Visualizing the Mechanism of Action

The following diagram illustrates how (3-Phenylpiperidin-3-yl)methanol derivatives function as MDM2 inhibitors to restore p53 activity.

MDM2_Pathway Scaffold (3-Phenylpiperidin-3-yl)methanol Derivative MDM2 MDM2 Protein (E3 Ubiquitin Ligase) Scaffold->MDM2 High Affinity Binding (Displaces p53) p53_Inactive p53 (Inactive) Bound to MDM2 MDM2->p53_Inactive Binds & Inhibits p53_Active p53 (Active) Free Protein MDM2->p53_Active Release Proteasome Proteasomal Degradation p53_Inactive->Proteasome Ubiquitination Apoptosis Apoptosis / Cell Cycle Arrest (Tumor Suppression) p53_Active->Apoptosis Transcriptional Activation

Caption: Mechanism of MDM2 inhibition. The scaffold binds MDM2, preventing p53 ubiquitination and restoring tumor suppression.

Experimental Protocols

Protocol: Fluorescence Polarization (FP) Binding Assay

Purpose: To measure the binding affinity (


) of the compound to the MDM2 protein.

Reagents:

  • Recombinant Human MDM2 protein (GST-tagged).

  • Fluorescently labeled p53 peptide tracer (e.g., 5-FAM-linked).

  • Assay Buffer: PBS pH 7.4, 0.01% Tween-20, 1 mM DTT.

Workflow:

  • Preparation: Dilute MDM2 protein to a concentration of 10 nM in Assay Buffer.

  • Tracer Addition: Add FAM-p53 peptide tracer (final concentration 2 nM).

  • Compound Dosing: Add the test compound (dissolved in DMSO) in a serial dilution (e.g., 100 µM to 0.1 nM) to the wells of a black 384-well plate. Keep DMSO constant at 1%.

  • Incubation: Incubate for 30 minutes at Room Temperature (protected from light) to reach equilibrium.

  • Measurement: Read Fluorescence Polarization (Ex: 485 nm, Em: 535 nm) on a multimode plate reader (e.g., PerkinElmer EnVision).

  • Analysis: Plot mP (milli-Polarization) vs. log[Compound]. Fit data to a competitive binding equation to determine

    
     and calculate 
    
    
    
    .
Protocol: Synthesis of the Core Scaffold

Key Step: Construction of the Quaternary Center.

  • Starting Material: N-Boc-3-piperidone.

  • Reaction: React with Phenylmagnesium bromide (Grignard) or Phenyllithium? Correction: Direct addition gives the tertiary alcohol. To get the hydroxymethyl group at C3, a different route is preferred, often via alkylation of a precursor ester.

    • Route: Alkylation of Ethyl N-benzyl-3-phenylpiperidine-3-carboxylate .

  • Reduction:

    • Dissolve the 3-phenyl-3-ester intermediate in anhydrous THF.

    • Cool to 0°C under Nitrogen.

    • Add Lithium Aluminum Hydride (LiAlH4) dropwise (2.0 equivalents).

    • Stir at RT for 4 hours.

    • Quench carefully with Fieser method (Water, 15% NaOH, Water).

    • Filter precipitate, dry organic layer over MgSO4, and concentrate.

  • Purification: Silica gel chromatography (Hexane/Ethyl Acetate gradient).

Structure-Activity Relationship (SAR) Data

The following table summarizes how structural modifications to the (3-Phenylpiperidin-3-yl)methanol core affect biological potency in MDM2 inhibition assays.

Modification SiteSubstituent ChangeEffect on Potency (MDM2)Rationale
C3-Hydroxymethyl Oxidation to Carboxylic AcidDecreased (Permeability issue)Acid is too polar; often masked as amide.
C3-Hydroxymethyl Etherification (e.g., -CH2-O-Benzyl)Increased Reaches hydrophobic "Leu26" pocket of MDM2.
Piperidine Nitrogen N-Sulfonyl or N-BenzoylCritical Interactions with "Trp23" pocket; rigidifies core.
Phenyl Ring (C3) 4-Chloro or 3-CF3 substitutionIncreased Enhances hydrophobic packing in the p53 cleft.
C3 Stereochemistry (S)-Enantiomer vs (R)High Selectivity Only one enantiomer typically aligns with the 3 hydrophobic pockets.

References

  • Discovery of Novel 3,3-Disubstituted Piperidines as Orally Bioavailable, Potent, and Efficacious HDM2-p53 Inhibitors. Source: Journal of Medicinal Chemistry / PMC [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Source: Molecules (MDPI) [Link]

  • 3-Phenylpiperidines: Central dopamine-autoreceptor stimulating activity. Source: Journal of Medicinal Chemistry (PubMed) [Link]

  • Neurokinin-1 receptor antagonists: A comprehensive patent survey. Source: Expert Opinion on Therapeutic Patents [Link]

  • PubChem Compound Summary: (3-phenylpiperidin-3-yl)methanol. Source: National Library of Medicine [Link]

Sources

Comparison of 3-Phenylpiperidine Salts: Hydrochloride vs. Free Base Properties

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical reference for the properties, handling, and interconversion of 3-phenylpiperidine (3-PP) in its two primary forms: the free base and the hydrochloride salt .

Executive Summary

3-Phenylpiperidine (3-PP) is a pharmacologically privileged scaffold found in NK1 antagonists, opioid analgesics, and dopamine modulators (e.g., (-)-OSU6162).

  • The Free Base is a lipophilic liquid at room temperature, primarily used for organic synthesis reactions (N-alkylation, acylation) where nucleophilicity is required.

  • The Hydrochloride Salt is a stable, water-soluble solid, preferred for storage, handling, and pharmacological formulation.

Key Technical Insight: Database errors frequently conflate the melting points of these forms. While some commercial sources list a melting point of ~142°C for the CAS of the free base (3973-62-4), this value corresponds to the hydrochloride salt. The true free base melts at ~15°C.

Physicochemical Properties Comparison

The following table synthesizes experimental data to highlight the distinct physical behaviors of each form.

PropertyFree Base Hydrochloride Salt (HCl)
CAS Number 3973-62-4 (Racemic)1258940-00-9 ((S)-isomer HCl)N/A (Often cited as base CAS in error)Generic: 3-Phenylpiperidine HCl
Physical State (RT) Liquid (Viscous oil)Solid (Crystalline powder)
Melting Point ~15 °C (Low melting solid)142–143 °C (Typical)(High purity samples may vary)
Boiling Point 121–126 °C at 9–12 mmHgDecomposes before boiling
Solubility (Water) Negligible (< 1 mg/mL)High (> 50 mg/mL)
Solubility (Organic) Soluble in DCM, EtOAc, Et₂O, TolueneSoluble in MeOH, EtOH, DMSOInsoluble in Et₂O, Hexanes
LogP (Lipophilicity) ~2.0 (Permeable)< 0 (Ionized form)
pKa ~10.0 (Conjugate acid)N/A (Already protonated)
Hygroscopicity LowModerate to High (Desiccant required)

Technical Note on Stability: The free base is prone to oxidation (N-oxide formation) and carbamate formation upon exposure to atmospheric CO₂. The HCl salt effectively "locks" the nitrogen lone pair, preventing these degradation pathways.

Experimental Protocols: Interconversion & Synthesis

Workflow Visualization

The following diagram illustrates the decision logic and chemical workflow for converting between forms.

G Start Starting Material (3-Phenylpiperidine) CheckForm Check Physical State Start->CheckForm Liquid Liquid (Free Base) Use for: N-Alkylation, Extraction CheckForm->Liquid If Oil Solid Solid (HCl Salt) Use for: Storage, Aqueous Dosing CheckForm->Solid If Powder ToSalt Salt Formation Protocol 1. Dissolve in Et2O/EtOH 2. Add HCl (gas or dioxane) 3. Filter Precipitate Liquid->ToSalt Needs Stability/Solubility ToBase Free-Basing Protocol 1. Dissolve in H2O 2. Adjust pH > 12 (NaOH) 3. Extract w/ DCM Solid->ToBase Needs Nucleophilicity ToSalt->Solid ToBase->Liquid

Figure 1: Decision matrix and workflow for interconversion between free base and hydrochloride salt.

Protocol A: Conversion of Free Base to Hydrochloride Salt

Objective: To stabilize the liquid amine into a solid form for storage.

  • Dissolution: Dissolve 10.0 g of 3-phenylpiperidine (free base) in 50 mL of anhydrous diethyl ether or ethyl acetate. Chill to 0–5 °C in an ice bath.

  • Acidification: Slowly add 4M HCl in dioxane (or bubble anhydrous HCl gas) dropwise with vigorous stirring.

    • Observation: A white precipitate should form immediately.

    • Endpoint: Continue addition until the supernatant pH tests acidic (pH < 2) on wet litmus paper.

  • Isolation: Stir for an additional 30 minutes at 0 °C to maximize yield.

  • Filtration: Filter the solid under vacuum (Buchner funnel). Wash the cake 3x with cold diethyl ether to remove unreacted organic impurities.

  • Drying: Dry the white solid in a vacuum oven at 40 °C for 12 hours.

    • Expected Yield: >90%

    • Characterization: Confirm MP ~142–143 °C.[1][2][3][4][5][6]

Protocol B: Free-Basing (Salt to Base)

Objective: To regenerate the nucleophilic amine for synthesis (e.g., reaction with an alkyl halide).

  • Dissolution: Suspend 10.0 g of 3-phenylpiperidine HCl in 30 mL of deionized water.

  • Basification: Slowly add 20% NaOH (aq) or concentrated NH₄OH while stirring until the solution reaches pH > 12.

    • Observation: The solid will dissolve, and a distinct oily layer (the free base) will separate out.

  • Extraction: Extract the aqueous mixture with Dichloromethane (DCM) or Ethyl Acetate (3 x 40 mL).

  • Drying: Combine organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.

  • Concentration: Remove the solvent via rotary evaporation (40 °C, >20 mmHg).

    • Result: Colorless to pale yellow viscous oil.

Analytical Characterization

Distinguishing the two forms requires specific analytical techniques.

MethodFree Base Characteristics HCl Salt Characteristics
¹H NMR (CDCl₃) Sharp signals. The NH proton appears as a broad singlet (usually 1.5–2.0 ppm) that exchanges with D₂O.Broadened/Shifted signals. The NH₂⁺ protons appear as a very broad hump downfield (8.0–10.0 ppm). Alpha-protons (C2, C6) shift downfield due to the positive charge.
IR Spectroscopy Sharp N-H stretch (~3300 cm⁻¹).Broad Ammonium band (2400–3000 cm⁻¹). Multiple peaks ("ammonium salt envelope").
Elemental Analysis C: ~81.9%, H: ~9.4%, N: ~8.7%Presence of Chlorine (~18%). Lower %C and %N due to HCl mass.

Applications in Drug Development

Chiral Resolution

Since 3-phenylpiperidine has a chiral center at C3, the free base is often the starting point for optical resolution .

  • Method: The racemic free base is reacted with a chiral acid (e.g., (S)-Mandelic acid or Dibenzoyl-L-tartaric acid ) in ethanol.

  • Mechanism: This forms diastereomeric salts with different solubilities, allowing the desired enantiomer (often the (S)-isomer for Niraparib synthesis) to crystallize out.

Pharmaceutical Intermediates
  • Niraparib (Zejula): (S)-3-phenylpiperidine is a key intermediate. The free base form is required for the coupling reaction with the tosylate or halide precursors.

  • Opioid Ligands: 3-substituted piperidines mimic the tyrosine moiety of endogenous opioids. The salt form is used for biological assays to ensure solubility in physiological media (pH 7.4).

Safety & Handling (SDS Summary)

Hazard CategoryFree Base HCl Salt
GHS Pictograms Corrosive, IrritantIrritant
Skin/Eye Contact Causes Burns. Highly alkaline.Causes Irritation. Acidic in solution.
Inhalation Vapor may irritate respiratory tract.Dust causes respiratory irritation.
Storage Store under Nitrogen (prevents carbonates).Store with Desiccant (hygroscopic).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 107207, 3-Phenylpiperidine. Retrieved from [Link]

  • Google Patents.US2904550A - 4-phenylpiperidines and their preparation (Reference for salt melting point ranges).

Sources

Methodological & Application

Application Note: Synthesis Protocols for (3-Phenylpiperidin-3-yl)methanol Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol is designed for researchers and process chemists in drug development. It details the robust synthesis of (3-Phenylpiperidin-3-yl)methanol hydrochloride , a critical quaternary scaffold used in the development of Neurokinin-1 (NK1) receptor antagonists (e.g., Rolapitant analogs).

Executive Summary

(3-Phenylpiperidin-3-yl)methanol hydrochloride (CAS: N/A for specific salt; Free base related to CAS 116140-39-7 precursors) represents a challenging class of 3,3-disubstituted piperidines . Unlike common 3- or 4-monosubstituted piperidines, this molecule possesses a quaternary carbon center at position 3, bearing both a phenyl ring and a hydroxymethyl group.

This structural motif is pharmacologically significant, serving as the "anchor" for high-affinity NK1 receptor antagonists. The steric bulk of the quaternary center restricts conformational flexibility, enhancing receptor selectivity.

Key Challenges:

  • Quaternary Center Construction: Introducing a carbon substituent at the sterically hindered benzylic position.

  • Chemoselectivity: Reducing both the ester/acid and the lactam (if using the lactam route) without over-reduction or ring opening.

  • Enantiopurity: The biological activity is often restricted to a single enantiomer (typically S), necessitating robust resolution protocols.

Retrosynthetic Analysis

The most scalable route disconnects the target molecule at the hydroxymethyl group and the piperidine ring nitrogen. The logical precursor is 3-phenylpiperidine-3-carboxylic acid , which can be accessed via the functionalization of 3-phenyl-2-piperidone .

DOT Diagram: Retrosynthetic Logic

Retrosynthesis cluster_legend Legend Target (3-Phenylpiperidin-3-yl)methanol (Target) Intermediate1 N-Benzyl-3-phenyl-3-(hydroxymethyl)piperidine Target->Intermediate1 Deprotection (Pd/C, H2) Intermediate2 Ethyl 1-benzyl-2-oxo-3-phenylpiperidine-3-carboxylate (Quaternary Lactam) Intermediate1->Intermediate2 Global Reduction (LiAlH4) StartingMat 3-Phenyl-2-piperidone Intermediate2->StartingMat C-Acylation (LDA, ClCO2Et) Precursor Ethyl Phenylacetate + Acrylonitrile StartingMat->Precursor Michael Addn / Cyclization key Blue: Target Green: Starting Material Yellow: Key Intermediate

Figure 1: Retrosynthetic disconnection showing the construction of the quaternary center via lactam activation.

Detailed Synthesis Protocol

Phase 1: Scaffold Assembly & Quaternary Functionalization

Objective: Synthesize the N-protected quaternary lactam ester.

Step 1.1: Protection of 3-Phenyl-2-piperidone

Rationale: The nitrogen must be protected to prevent side reactions during the strong base (LDA) step. A benzyl group is chosen for its stability and removability via hydrogenolysis.

  • Reagents: 3-Phenyl-2-piperidone (1.0 equiv), Sodium Hydride (60% dispersion, 1.2 equiv), Benzyl Bromide (1.1 equiv), DMF (anhydrous).

  • Procedure:

    • Cool a suspension of NaH in DMF to 0°C under N₂.

    • Add 3-Phenyl-2-piperidone portion-wise. Stir for 1 hour at 0°C (gas evolution).

    • Add Benzyl Bromide dropwise.

    • Warm to RT and stir for 4 hours.

    • Quench: Pour into ice water. Extract with EtOAc.[1] Wash with brine.[1]

    • Yield: Expect >90% of N-benzyl-3-phenyl-2-piperidone.[2]

Step 1.2: Construction of the Quaternary Center (C-Acylation)

Rationale: The C3 position is benzylic and alpha to the carbonyl, making it acidic. However, it is sterically hindered. LDA is required for quantitative deprotonation.

  • Reagents: N-Benzyl-3-phenyl-2-piperidone (1.0 equiv), LDA (Lithium Diisopropylamide, 1.2 equiv), Ethyl Chloroformate (1.3 equiv), THF (anhydrous).

  • Procedure:

    • Cool THF solution of N-benzyl-3-phenyl-2-piperidone to -78°C .

    • Add LDA solution dropwise over 30 mins. The solution typically turns deep red/orange (enolate formation).

    • Stir at -78°C for 1 hour.

    • Add Ethyl Chloroformate (neat or in THF) rapidly.

    • Allow to warm to RT overnight.

    • Workup: Quench with sat. NH₄Cl. Extract with EtOAc.[1]

    • Purification: Silica gel chromatography (Hexane/EtOAc).

    • Product: Ethyl 1-benzyl-2-oxo-3-phenylpiperidine-3-carboxylate.

Phase 2: Global Reduction

Objective: Reduce both the ester (to alcohol) and the lactam (to amine) in a single operation.

Mechanism: LiAlH₄ is the only reagent powerful enough to reduce the sterically hindered quaternary lactam and the ester efficiently.

  • Reagents: Quaternary Lactam (from Step 1.2), LiAlH₄ (4.0 equiv), THF (anhydrous).

  • Procedure:

    • Safety Warning: LiAlH₄ is pyrophoric. Use strictly anhydrous conditions.

    • Prepare a suspension of LiAlH₄ in THF at 0°C.

    • Add the Lactam (dissolved in THF) dropwise.

    • Reflux: Heat the mixture to reflux for 12–18 hours. Monitoring by LCMS is critical to ensure full reduction of the lactam carbonyl (often the rate-limiting step).

    • Fieser Quench: Cool to 0°C. Carefully add:

      • 
         mL Water (per 
        
        
        
        g LiAlH₄)
      • 
         mL 15% NaOH
        
      • 
         mL Water
        
    • Filter the granular precipitate through Celite.

    • Product: 1-Benzyl-3-phenyl-3-(hydroxymethyl)piperidine.

Phase 3: Deprotection & Salt Formation

Objective: Remove the benzyl group and form the stable hydrochloride salt.

  • Reagents: 1-Benzyl intermediate, Pd(OH)₂/C (Pearlman's catalyst, 10 wt%), H₂ (1 atm or 50 psi), Methanol/HCl.

  • Procedure:

    • Dissolve the amine in MeOH. Add catalytic amount of HCl (helps protonate the amine, preventing catalyst poisoning).

    • Add Pd(OH)₂/C.

    • Hydrogenate at 50 psi (Parr shaker) for 24 hours.

    • Filter through Celite. Concentrate.

  • Salt Formation:

    • Dissolve the free base in minimal Ethanol or Et₂O.

    • Add 2.0 M HCl in Diethyl Ether dropwise until pH < 2.

    • The white solid precipitates immediately.

    • Recrystallization: Isopropanol/Ether.

Resolution Strategy (Enantiomeric Purity)

For drug development, the (S)-enantiomer is typically required.

Method A: Chemical Resolution (Pre-Reduction) Resolve the intermediate 3-phenylpiperidine-3-carboxylic acid (if accessible via hydrolysis of the ester before reduction) using (R)-1-Phenylethylamine .

  • Form salt in Ethanol.[3]

  • Recrystallize until constant optical rotation.

  • Liberate acid and proceed to reduction.

Method B: Preparative Chiral HPLC (Post-Synthesis)

  • Column: Chiralpak AD-H or OD-H.

  • Mobile Phase: Hexane:IPA:Diethylamine (90:10:0.1).

  • Detection: UV at 210 nm.

Quantitative Data & Specifications

ParameterSpecificationNotes
Appearance White crystalline solidHygroscopic (store in desiccator)
Yield (Overall) 35% - 45%From 3-phenyl-2-piperidone
Purity (HPLC) > 98.5%Area %
Enantiomeric Excess > 99%After resolution/chiral prep
1H NMR (D₂O) δ 7.2-7.5 (m, 5H), 3.8 (dd, 2H), 3.4 (m, 2H), 3.1 (m, 2H), 2.1 (m, 2H), 1.8 (m, 2H)Characteristic Ph and CH₂OH signals
Mass Spec (ESI) [M+H]⁺ = 192.14Calc.[4] for C₁₂H₁₇NO

Experimental Workflow Diagram

Workflow Start Start: 3-Phenyl-2-piperidone Step1 Step 1: N-Benzylation (NaH, BnBr, DMF) Start->Step1 Step2 Step 2: C-Acylation (Quaternary Center) (LDA, -78°C, ClCO2Et) Step1->Step2 Yield: ~90% Step3 Step 3: Global Reduction (LiAlH4, THF, Reflux) Step2->Step3 Critical: Anhydrous Step4 Step 4: Hydrogenolysis (Pd/C, H2, MeOH) Step3->Step4 Fieser Workup Step5 Step 5: HCl Salt Formation (HCl/Et2O) Step4->Step5 Free Base Isolation End Final Product: (3-Phenylpiperidin-3-yl)methanol HCl Step5->End Recrystallization

Figure 2: Step-by-step experimental workflow for the synthesis.

References

  • Preparation of 3-Phenylpiperidine Derivatives

    • Source: World Intellectual Property Organiz
    • Title: "Substituted 3-Phenylpiperidines and their use as NK1 Antagonists"
    • Link:

  • General Reduction Protocols

    • Source: Organic Chemistry Portal
    • Title: "Reduction of Carboxylic Acids and Esters"
    • Link:

  • Quaternary Center Construction

    • Source: Journal of the American Chemical Society
    • Title: "Asymmetric Synthesis of Quaternary Carbon Centers via Alkyl
    • Link:

  • Rolapitant Chemistry

    • Source: DrugBank
    • Title: "Rolapitant: Chemical Structure and Synthesis P
    • Link:

  • Safety Data (LiAlH4)

    • Source: PubChem
    • Title: "Lithium Aluminum Hydride - Safety and Hazards"
    • Link:

Sources

Application Notes & Protocols: A Step-by-Step Guide to the Synthesis of (3-Phenylpiperidin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The 3,3-disubstituted piperidine scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds. (3-Phenylpiperidin-3-yl)methanol, in particular, serves as a crucial building block for various therapeutic agents, leveraging its specific stereochemical and functional features to interact with biological targets. Its synthesis is a key step in the development of novel pharmaceuticals, including potential treatments for Alzheimer's disease and other neurological disorders.[1][2]

This document provides a comprehensive, step-by-step guide for the synthesis of (3-Phenylpiperidin-3-yl)methanol from readily available piperidine precursors. The chosen synthetic strategy is designed for robustness and scalability, proceeding through a classical cyclization pathway followed by chemical reduction. We will detail the underlying chemical principles, provide validated protocols for each stage, and highlight critical safety considerations for the successful and safe execution of this synthesis.

Synthetic Strategy Overview

The preparation of (3-Phenylpiperidin-3-yl)methanol is achieved through a three-stage synthetic sequence. The retrosynthetic analysis identifies N-protected 3-ethoxycarbonyl-3-phenylpiperidine as the key intermediate. This intermediate can be efficiently constructed via a double alkylation/cyclization reaction.

Retrosynthetic Analysis: The target primary alcohol can be accessed by the reduction of the corresponding ester. The key piperidine ester intermediate is formed by the cyclization of ethyl phenylacetate with a suitable nitrogen-containing dialkylating agent.

Forward Synthetic Plan:

  • Stage 1: Cyclization. Synthesis of the key intermediate, N-Benzyl-3-ethoxycarbonyl-3-phenylpiperidine, via the reaction of ethyl phenylacetate with N-benzyl-bis(2-chloroethyl)amine using a strong base.

  • Stage 2: Reduction. Reduction of the ester functionality of the key intermediate to a primary alcohol using lithium aluminum hydride (LiAlH₄), a potent reducing agent.[3][4]

  • Stage 3: Deprotection (Optional). Removal of the N-benzyl protecting group via catalytic hydrogenolysis to yield the final product, (3-Phenylpiperidin-3-yl)methanol.[5]

The overall workflow is depicted below.

G cluster_0 Stage 1: Cyclization cluster_1 Stage 2: Reduction cluster_2 Stage 3: Deprotection A Ethyl Phenylacetate + N-Benzyl-bis(2-chloroethyl)amine B N-Benzyl-3-ethoxycarbonyl- 3-phenylpiperidine A->B NaOEt, EtOH C (N-Benzyl-3-phenylpiperidin-3-yl)methanol B->C 1. LiAlH4, THF 2. H2O quench D (3-Phenylpiperidin-3-yl)methanol C->D H2, Pd/C, MeOH

Caption: Overall synthetic workflow for (3-Phenylpiperidin-3-yl)methanol.

Part 1: Synthesis of N-Benzyl-3-ethoxycarbonyl-3-phenylpiperidine

Principle and Rationale

This crucial step constructs the core piperidine ring with the desired 3,3-disubstitution pattern. The reaction is a base-mediated double alkylation. The α-proton of ethyl phenylacetate is acidic and can be removed by a strong base, sodium ethoxide (NaOEt), to form a nucleophilic enolate. This enolate then reacts with N-benzyl-bis(2-chloroethyl)amine, a "nitrogen mustard" analogue, which acts as a bis-electrophile. The reaction proceeds via two sequential intramolecular Sₙ2 reactions to form the six-membered piperidine ring. The N-benzyl group serves as a stable protecting group for the piperidine nitrogen throughout the initial stages of the synthesis.[6] N-benzyl-bis(2-chloroethyl)amine is typically prepared from diethanolamine and stored as its hydrochloride salt to prevent intramolecular cyclization into a reactive aziridinium ion.[7]

Detailed Protocol

Materials and Reagents

Reagent/MaterialM.W.Quantity (10 mmol scale)Notes
Ethyl Phenylacetate164.20 g/mol 1.64 g (10.0 mmol)Anhydrous
N-Benzyl-bis(2-chloroethyl)amine HCl268.61 g/mol 2.69 g (10.0 mmol)Stored in a desiccator
Sodium Metal22.99 g/mol 0.25 g (11.0 mmol)Handle with care
Ethanol (Absolute)46.07 g/mol 50 mLAnhydrous
Toluene92.14 g/mol 20 mLAnhydrous
Diethyl Ether74.12 g/mol As neededFor extraction
Saturated aq. NH₄Cl-As neededFor work-up
Brine-As neededFor washing
Anhydrous MgSO₄120.37 g/mol As neededFor drying

Procedure

  • Preparation of Sodium Ethoxide: Under an inert atmosphere (N₂ or Ar), carefully add sodium metal pieces (0.25 g) to a flask containing 30 mL of absolute ethanol at room temperature. Stir until all the sodium has dissolved.

  • Enolate Formation: To the freshly prepared sodium ethoxide solution, add ethyl phenylacetate (1.64 g) dropwise at room temperature. Stir the mixture for 30 minutes.

  • Cyclization Reaction: Add N-benzyl-bis(2-chloroethyl)amine hydrochloride (2.69 g) and anhydrous toluene (20 mL) to the reaction mixture. Heat the mixture to reflux (approx. 80-90 °C) and maintain for 12-18 hours. Monitor the reaction progress by TLC.

  • Work-up: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Add 50 mL of water to the residue and extract with diethyl ether (3 x 40 mL).

  • Purification: Combine the organic layers, wash with saturated aqueous NH₄Cl (20 mL) and then brine (20 mL). Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Final Purification: Purify the crude oil by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford N-benzyl-3-ethoxycarbonyl-3-phenylpiperidine as a pale yellow oil. A typical yield is in the range of 60-75%.

Part 2: Reduction to (N-Benzyl-3-phenylpiperidin-3-yl)methanol

Principle and Rationale

The conversion of the ester to a primary alcohol is achieved using lithium aluminum hydride (LiAlH₄). LiAlH₄ is a powerful, unselective reducing agent capable of reducing esters and carboxylic acids, whereas milder agents like sodium borohydride (NaBH₄) are generally ineffective for this transformation.[3] The reaction proceeds via a two-step mechanism. First, a hydride ion (H⁻) from LiAlH₄ attacks the electrophilic carbonyl carbon of the ester. The resulting tetrahedral intermediate collapses, expelling the ethoxide leaving group to form an aldehyde intermediate. This aldehyde is more reactive than the starting ester and is immediately reduced by a second equivalent of hydride, yielding an aluminum alkoxide intermediate.[4][8] A final aqueous work-up quenches the excess LiAlH₄ and protonates the alkoxide to give the desired primary alcohol.

G cluster_0 Mechanism of Ester Reduction Ester R-C(=O)OEt Tetrahedral_1 R-C(O⁻)(H)OEt Ester->Tetrahedral_1 LiAlH₄ Aldehyde R-C(=O)H Tetrahedral_1->Aldehyde - EtO⁻ Alkoxide R-CH₂-O⁻ Aldehyde->Alkoxide LiAlH₄ Alcohol R-CH₂-OH Alkoxide->Alcohol H₃O⁺ workup

Caption: Simplified mechanism of ester reduction by LiAlH₄.

Detailed Protocol

Materials and Reagents

Reagent/MaterialM.W.Quantity (7.0 mmol scale)Notes
N-Benzyl-3-ethoxycarbonyl-3-phenylpiperidine323.44 g/mol 2.26 g (7.0 mmol)From Part 1
Lithium Aluminum Hydride (LiAlH₄)37.95 g/mol 0.32 g (8.4 mmol)EXTREMELY REACTIVE
Anhydrous Tetrahydrofuran (THF)72.11 g/mol 40 mLDistilled from Na/benzophenone
Ethyl Acetate88.11 g/mol As neededFor quenching
1 M NaOH solution-As neededFor work-up
Anhydrous MgSO₄120.37 g/mol As neededFor drying

Procedure

  • Reaction Setup: To a flame-dried, three-neck flask equipped with a dropping funnel and reflux condenser under an inert atmosphere (N₂ or Ar), add a suspension of LiAlH₄ (0.32 g) in anhydrous THF (20 mL). Cool the suspension to 0 °C in an ice bath.

  • Addition of Ester: Dissolve the N-benzyl-3-ethoxycarbonyl-3-phenylpiperidine (2.26 g) in anhydrous THF (20 mL) and add it to the dropping funnel. Add the ester solution dropwise to the stirred LiAlH₄ suspension over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, gently heat the mixture to reflux for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quenching (CAUTION: Exothermic): Cool the reaction mixture back down to 0 °C. Cautiously and slowly add ethyl acetate dropwise to quench the excess LiAlH₄ until gas evolution ceases.

  • Work-up: Slowly add 1 M NaOH solution dropwise to the mixture until a granular white precipitate (aluminum salts) forms and the supernatant becomes clear.

  • Isolation: Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with THF. Combine the filtrate and washings and concentrate under reduced pressure.

  • Purification: Dissolve the residue in ethyl acetate, wash with brine, dry over anhydrous MgSO₄, filter, and evaporate the solvent to yield (N-Benzyl-3-phenylpiperidin-3-yl)methanol as a solid or viscous oil. The product is often pure enough for the next step, but can be recrystallized or purified by column chromatography if necessary. A typical yield is 85-95%.

Part 3: (Optional) N-Deprotection via Catalytic Hydrogenolysis

Principle and Rationale

The N-benzyl group is a robust protecting group that can be cleanly removed by catalytic hydrogenolysis.[9] This method involves the cleavage of the benzylic C-N bond using hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst.[5] The reaction is typically carried out in an alcoholic solvent like methanol or ethanol. The process is highly efficient and chemoselective, with the only byproduct being toluene, which is easily removed. This makes it an ideal final step for isolating the target compound.

Detailed Protocol

Materials and Reagents

Reagent/MaterialM.W.Quantity (5.0 mmol scale)Notes
(N-Benzyl-3-phenylpiperidin-3-yl)methanol281.40 g/mol 1.41 g (5.0 mmol)From Part 2
Palladium on Carbon (10% Pd/C)-~140 mg (10 wt%)Handle carefully, may be pyrophoric
Methanol (MeOH)32.04 g/mol 30 mL
Hydrogen (H₂) gas2.02 g/mol 1 atm (balloon) or Parr shakerFLAMMABLE GAS
Celite®-As neededFor filtration

Procedure

  • Reaction Setup: To a round-bottom flask, add (N-Benzyl-3-phenylpiperidin-3-yl)methanol (1.41 g) and methanol (30 mL).

  • Catalyst Addition: Carefully add 10% Pd/C (140 mg) to the solution under a stream of N₂ or Ar. (CAUTION: Pd/C can be pyrophoric and may ignite flammable solvents upon exposure to air).

  • Hydrogenation: Seal the flask, evacuate the atmosphere, and backfill with H₂ gas (this cycle should be repeated 3 times). Maintain the reaction under a positive pressure of H₂ (e.g., using a balloon) and stir vigorously at room temperature for 12-24 hours.

  • Monitoring: Monitor the reaction by TLC until the starting material is no longer visible.

  • Work-up: Once complete, carefully vent the H₂ atmosphere and replace it with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. (CAUTION: Do not allow the catalyst on the Celite® pad to dry completely in the air, as it can ignite. Quench the filter cake with water before disposal).

  • Isolation: Rinse the filter pad with additional methanol. Combine the filtrates and concentrate under reduced pressure to yield (3-Phenylpiperidin-3-yl)methanol. The product can be purified by recrystallization (e.g., from ethyl acetate/hexanes) if necessary. A typical yield is >90%.

Summary of Results

StageReactionKey ReagentsTypical Yield
1CyclizationNaOEt, N-Benzyl-bis(2-chloroethyl)amine HCl60 - 75%
2Ester ReductionLiAlH₄, THF85 - 95%
3N-DeprotectionH₂, 10% Pd/C> 90%

Safety Precautions

  • Lithium Aluminum Hydride (LiAlH₄): LiAlH₄ is a highly reactive, water-sensitive, and flammable solid. It reacts violently with water and protic solvents to release flammable hydrogen gas.[10][11] All reactions must be conducted under a dry, inert atmosphere using anhydrous solvents. Quenching must be performed slowly and at low temperatures (0 °C). A Class D fire extinguisher (for combustible metals) or dry sand must be available.[12]

  • Sodium Metal: Reacts violently with water. Handle under mineral oil and use forceps to transfer.

  • Hydrogen Gas: Highly flammable. All hydrogenation procedures should be conducted in a well-ventilated fume hood, away from ignition sources.

  • Palladium on Carbon (Pd/C): The dry powder can be pyrophoric. Handle in an inert atmosphere when possible. The catalyst-wet filter cake should not be allowed to dry in the air.

  • General Precautions: Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[13] All operations should be performed in a well-ventilated chemical fume hood.

References

  • James, P. Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. [Link]

  • JoVE. Esters to Alcohols: Hydride Reductions. Journal of Visualized Experiments. [Link]

  • Chemistry Steps. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. [Link]

  • Princeton University Environmental Health and Safety. Lithium Aluminum Hydride. [Link]

  • CHEM 2325 Module 25: Mechanism of Ester Reduction. YouTube. [Link]

  • New Jersey Department of Health. LITHIUM ALUMINUM HYDRIDE HAZARD SUMMARY. [Link]

  • Leah4sci. Lithium Aluminum Hydride LiAlH4 Reduction Reaction + Mechanism. YouTube. [Link]

  • G., D. C.; Gowda, S.; Mahesh, B. The Hydrogenolysis of N-Benzyl Groups with Magnesium and Ammonium Formate. Journal of Chemical Research. [Link]

  • University of Bristol School of Chemistry. Experiment 5 Reductions with Lithium Aluminium Hydride. [Link]

  • Mitsui, S.; Kudo, Y.; Kobayashi, M. Catalytic Hydrogenolysis of Benzyl-type Alcohols and Their Derivatives. Tetrahedron. [Link]

  • ScienceMadness. De-protection of N-Benzyl groups. [Link]

  • Zhang, Z., et al. Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease. Bioorganic & Medicinal Chemistry. [Link]

  • Reddit. Mechanism: Reduction of carboxylic acids via LiAlH4. [Link]

  • Fassihi, A., et al. Synthesis of 1-Benzyl-4-[2-(5-phenyl-1,3,4-thiadiazole-2-yl)aminoethyl]piperidine as Potential Alzheimer’s Disease Drug. Asian Journal of Chemistry. [Link]

  • Chemistry Stack Exchange. Reduction of carboxylic acids by LiAlH4. [Link]

  • Yoshida, K., et al. A general procedure for the catalytic hydrogenolysis of N-benzylamines under extremely mild conditions. Heterocycles. [Link]

  • ResearchGate. Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. [Link]

  • Google Patents. Methods for synthesizing (r)-3-phenylpiperidine or/and (s)
  • Google Patents. Process for preparing N,N-bis(2-hydroxyethyl)benzylamine and N,N-bis(2-chloroethyl)benzylamine.

Sources

Application Note: Handling and Synthetic Protocols for (3-Phenylpiperidin-3-yl)methanol Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Scope

(3-Phenylpiperidin-3-yl)methanol hydrochloride is a high-value "privileged scaffold" in medicinal chemistry, particularly in the development of Neurokinin-1 (NK1) receptor antagonists (e.g., Rolapitant analogs) and ORL-1 receptor ligands.

Crucial Structural Distinction: This guide specifically addresses the gem-disubstituted isomer where both the phenyl ring and the hydroxymethyl group are attached to the C3 position of the piperidine ring. This creates a quaternary carbon center, introducing significant steric bulk and specific reactivity challenges compared to the 3,4-disubstituted or non-geminal isomers.

FeatureDescription
Chemical Name (3-Phenylpiperidin-3-yl)methanol hydrochloride
Structure Piperidine ring with Phenyl and -CH₂OH at position 3
CAS (Free Base) 10261963 (Generic racemate)
Molecular Formula C₁₂H₁₈ClNO (Salt form)
Key Challenge Steric hindrance at C3 (Neopentyl-like alcohol); Chiral resolution

Safety & Physical Properties (HSE Profile)

Hazard Classification:

  • GHS Signal Word: DANGER

  • H314: Causes severe skin burns and eye damage (Free base is caustic; HCl salt is an irritant).

  • H302: Harmful if swallowed.[1]

Handling Precautions:

  • Hygroscopicity: The hydrochloride salt is hygroscopic. Store in a desiccator at room temperature. Exposure to ambient moisture will lead to "clumping," making precise mass measurement difficult.

  • Solubility: Highly soluble in water, methanol, and DMSO. Poorly soluble in diethyl ether, hexanes, and DCM (unless free-based).

Core Protocol 1: Salt Break & Free-Basing

Most organic transformations (alkylation, acylation) require the nucleophilic free amine. The HCl salt must be neutralized effectively. Due to the amphiphilic nature of the amino-alcohol, simple extraction can be tricky; the product may partition into the aqueous phase if the pH is not strictly controlled.

Methodology: Biphasic Neutralization
  • Dissolution: Suspend 10.0 mmol of (3-Phenylpiperidin-3-yl)methanol HCl in 20 mL of water.

  • Basification: Cool to 0°C. Slowly add 2M NaOH (or sat. Na₂CO₃) until pH > 12.

    • Note: The solution will become cloudy as the free base oils out.

  • Extraction: Extract immediately with Dichloromethane (DCM) (3 x 30 mL).

    • Why DCM? DCM is preferred over Ethyl Acetate here because the amino-alcohol has better solubility in chlorinated solvents, minimizing loss to the aqueous layer.

  • Drying: Dry combined organics over anhydrous Na₂SO₄ (Sodium Sulfate).

    • Avoid MgSO₄: Magnesium sulfate can sometimes coordinate with amino-alcohols, reducing yield.

  • Concentration: Evaporate under reduced pressure to yield the viscous oil or low-melting solid.

Validation Check:

  • NMR: Check for the disappearance of the broad ammonium proton peak (~8-9 ppm) and the sharpening of the piperidine ring protons.

Core Protocol 2: Selective N-Protection

The secondary amine is more nucleophilic than the neopentyl alcohol. To modify the alcohol (e.g., oxidation to aldehyde), the nitrogen must be protected.

Reagent Choice: Boc-Anhydride (Boc₂O)

Rationale: The tert-butyl carbamate (Boc) group is stable to the oxidative conditions required for the alcohol later and withstands basic alkylation.

Step-by-Step Protocol:
  • Setup: Dissolve the free base (from Protocol 1) in DCM (5 mL/mmol).

  • Add Base: Add Triethylamine (TEA) (1.5 equiv).

    • Catalyst: Add a catalytic amount of DMAP (0.05 equiv) to accelerate the reaction due to the steric bulk of the C3 phenyl group.

  • Addition: Add Boc₂O (1.1 equiv) dissolved in a small amount of DCM dropwise at 0°C.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours.

    • Monitoring: TLC (50% EtOAc/Hexane). Stain with Ninhydrin (amine consumes) or PMA (alcohol persists).

  • Workup: Wash with 1M Citric Acid (removes unreacted amine/TEA) -> Sat. NaHCO₃ -> Brine.

  • Yield: Expect >90% yield of tert-butyl 3-(hydroxymethyl)-3-phenylpiperidine-1-carboxylate.

Core Protocol 3: Functionalizing the Neopentyl Alcohol

The hydroxyl group is in a "neopentyl" position (beta-quaternary center). It is sterically hindered and nucleophilic substitution (Sɴ2) is difficult. Oxidation is the primary pathway for scaffold elaboration.

Pathway A: Oxidation to Aldehyde

Constraint: Do NOT use Jones Reagent (too harsh/acidic). Use Dess-Martin Periodinane (DMP) or Swern Oxidation .

Recommended Protocol (DMP):

  • Solvent: Dissolve N-Boc protected intermediate in wet DCM (water accelerates DMP mechanism).

  • Reagent: Add DMP (1.2 equiv) at 0°C.

  • Time: Stir 2 hours at RT.

  • Quench: Add 1:1 mixture of Sat. Na₂S₂O₃ and Sat. NaHCO₃. Stir vigorously until layers separate clearly (removes iodine byproducts).

Pathway B: Conversion to Leaving Group (Mesylation)

Since direct Sɴ2 displacement is slow, convert OH to a Mesylate (OMs) or Tosylate (OTs) to activate it for displacement by thiols or azides.

  • Conditions: MsCl (1.5 equiv), TEA (2.0 equiv), DCM, 0°C.

  • Warning: The neopentyl mesylate is prone to rearrangement or elimination (Wagner-Meerwein) if heated strongly. Keep reactions < 40°C.

Visualization: Synthetic Decision Tree

G cluster_0 Critical Decision Point: Steric Hindrance Salt (3-Phenylpiperidin-3-yl)methanol HCl Salt FreeBase Free Base (Amino-Alcohol) Salt->FreeBase NaOH / DCM (Protocol 1) NBoc N-Boc Protected Intermediate FreeBase->NBoc Boc2O / TEA (Protocol 2) Resolution Chiral Resolution (Tartaric Acid) FreeBase->Resolution Chiral Acid Crystallization Aldehyde Aldehyde (via DMP/Swern) NBoc->Aldehyde Oxidation (Steric Control) Mesylate Mesylate (OMs) (Leaving Group) NBoc->Mesylate MsCl / TEA (Activation)

Caption: Workflow for the activation and protection of the 3,3-disubstituted piperidine scaffold.

Troubleshooting & "Gotchas"

ProblemRoot CauseSolution
Low Yield in N-Protection Steric hindrance from C3-Phenyl group blocks the amine.Add DMAP (catalytic) and reflux in THF if DCM is too slow.
Incomplete Oxidation Neopentyl alcohol is sluggish.Switch from Swern to Dess-Martin Periodinane (DMP) with 1 eq. water added.
Product "Disappears" in Workup Amino-alcohol is water-soluble.Saturate the aqueous layer with NaCl (solid) before extraction; use CHCl₃/iPrOH (3:1).
Racemization Acidic conditions at high temp.Avoid strong acids after resolution. The quaternary center is generally stable, but the aldehyde alpha-position is sensitive.

References

  • PubChem. (2023). Compound Summary: (3-phenylpiperidin-3-yl)methanol.[2] National Library of Medicine. Link

  • Duffy, R. A., et al. (2012). Rolapitant (SCH 619734): A Potent, Selective and Long-Acting Neurokinin 1 Receptor Antagonist.[3] Journal of Pharmacology and Experimental Therapeutics. (Context for NK1 antagonist synthesis). Link

  • Patent US8552191B2. (2013). Process and intermediates for the synthesis of 8-[{1-(3,5-bis-(trifluoromethyl)phenyl)-ethoxy}-methyl]-8-phenyl-1,7-diaza-spiro[4.5]decan-2-one. (Describes the handling of the 3-phenyl-3-hydroxymethyl piperidine core). Link

  • Organic Chemistry Portal. (2023). Synthesis of Piperidines: General Methods. (General reactivity of hindered amines). Link

Sources

Application Note: Chiral Resolution of (3-Phenylpiperidin-3-yl)methanol Enantiomers

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

(3-Phenylpiperidin-3-yl)methanol contains a quaternary chiral center at the C3 position of the piperidine ring. This structural motif is a critical pharmacophore in neurokinin-1 (NK1) receptor antagonists and other CNS-active agents. Unlike simple secondary amines, the quaternary center introduces significant steric bulk, making enantiomeric resolution via classical crystallization challenging.

This guide details three validated workflows for obtaining enantiopure (3-Phenylpiperidin-3-yl)methanol:

  • Classical Chemical Resolution (via the carboxylic acid precursor).

  • Enzymatic Kinetic Resolution (direct desymmetrization of the alcohol).

  • Preparative Chiral HPLC (for rapid gram-scale isolation).

Structural Analysis & Strategy

The target molecule possesses both a secondary amine and a primary alcohol.[1] The presence of the bulky phenyl group at the C3 position creates a "steep" chiral environment, which can be exploited for recognition but hinders salt formation kinetics.

  • Critical Decision Point: Direct resolution of the amino-alcohol with chiral acids often yields poor diastereomeric excess (de) due to competing hydrogen bonding sites (OH vs NH).

  • Recommended Strategy:

    • Scale >100g: Resolve the precursor, 3-phenyl-3-piperidinecarboxylic acid (or its ester), then reduce to the alcohol.

    • Scale <10g: Use Preparative HPLC or Enzymatic Resolution of the alcohol directly.

Method A: Classical Chemical Resolution (Precursor Route)

Principle: The carboxylic acid precursor forms stable, highly crystalline diastereomeric salts with tartaric acid derivatives. This method is the industry standard for scalability.

Materials
  • Substrate: Racemic 1-Boc-3-phenylpiperidine-3-carboxylic acid (or Ethyl ester free base).

  • Resolving Agent: Di-benzoyl-L-tartaric acid (L-DBTA) or Di-p-toluoyl-L-tartaric acid (L-DTTA).

  • Solvent System: Ethanol (EtOH) / Ethyl Acetate (EtOAc).

Protocol: Resolution of 3-Phenylpiperidine-3-carboxylic Acid Ethyl Ester
  • Salt Formation:

    • Dissolve 100 g (0.43 mol) of racemic 3-phenylpiperidine-3-carboxylic acid ethyl ester in 500 mL of EtOAc at 50°C.

    • In a separate vessel, dissolve 0.5 equivalents (0.215 mol) of L-DBTA in 200 mL of warm EtOH.

    • Note: Using 0.5 eq (the "Pope-Peachey" method) maximizes theoretical yield of the desired enantiomer salt while leaving the other in solution.

  • Crystallization:

    • Add the L-DBTA solution dropwise to the amine solution over 30 minutes while stirring at 50°C.

    • Cool the mixture slowly to 20°C (rate: 5°C/hour).

    • Seed with pure crystals if available at 35°C.

    • Stir at 20°C for 4 hours, then cool to 0-5°C for 2 hours.

  • Isolation & Recrystallization:

    • Filter the white precipitate. Wash with cold EtOAc/EtOH (4:1).

    • QC Check: Dry a small sample and check ee via Chiral HPLC. Target >90% ee.

    • Recrystallization:[2][3] If ee <98%, reflux the wet cake in pure EtOH (10 mL/g), cool to RT, and filter.

  • Free-Basing & Reduction:

    • Suspend the salt in DCM and treat with 1M NaOH until pH >12. Separate organic layer.[2][4][5]

    • Reduce the ester to the target alcohol using LiAlH₄ in THF (Standard Procedure).

Workflow Diagram (DOT)

ResolutionWorkflow Racemate Racemic Precursor (3-Phenyl-3-piperidinecarboxylate) Agent Add Resolving Agent (0.5 eq L-DBTA) Racemate->Agent Cryst Controlled Crystallization (EtOAc/EtOH, 50°C -> 0°C) Agent->Cryst Filter Filtration Cryst->Filter Solid Solid Diastereomeric Salt (Enriched Enantiomer) Filter->Solid Precipitate Liquor Mother Liquor (Opposite Enantiomer) Filter->Liquor Filtrate Recryst Recrystallization (Reflux in EtOH) Solid->Recryst If ee < 98% FreeBase Free-Basing (NaOH / DCM) Solid->FreeBase If ee > 98% Recryst->FreeBase Reduction Reduction to Alcohol (LiAlH4 / THF) FreeBase->Reduction Final Target: (S)-(3-Phenylpiperidin-3-yl)methanol Reduction->Final

Caption: Workflow for the classical resolution of the ester precursor followed by reduction.

Method B: Enzymatic Kinetic Resolution (Direct Route)

Principle: Lipases can selectively acylate the primary hydroxyl group of one enantiomer of (3-Phenylpiperidin-3-yl)methanol, leaving the other unreacted. This avoids the need for precursor synthesis.[6]

Materials
  • Enzyme: Candida antarctica Lipase B (CAL-B), immobilized (e.g., Novozym 435).

  • Acyl Donor: Vinyl Acetate or Vinyl Butyrate (irreversible donor).

  • Solvent: MTBE (Methyl tert-butyl ether) or Toluene (Anhydrous).

Protocol
  • Reaction Setup:

    • Dissolve 5.0 g of racemic (3-Phenylpiperidin-3-yl)methanol in 50 mL of anhydrous MTBE.

    • Add 3.0 equivalents of Vinyl Acetate.

    • Add 1.0 g of immobilized CAL-B.

  • Incubation:

    • Incubate at 30°C with orbital shaking (200 rpm).

    • Monitoring: Monitor conversion via HPLC every 2 hours. The reaction typically stops near 50% conversion (Kinetic Resolution).

  • Work-up:

    • Filter off the enzyme (can be recycled).

    • Evaporate the solvent.[7]

    • Separation: The mixture now contains the Unreacted Alcohol (Enantiomer A) and the Acylated Ester (Enantiomer B).

    • Separate via Flash Chromatography (Silica Gel).

      • Eluent: Hexane/EtOAc gradient. The ester elutes significantly earlier than the polar alcohol.

  • Hydrolysis (Optional):

    • If the ester is the desired enantiomer, hydrolyze it using K₂CO₃ in MeOH to recover the alcohol.

Method C: Preparative Chiral HPLC

Principle: Direct physical separation of enantiomers on a polysaccharide-based stationary phase.[4] Best for rapid delivery of <10g material.

Column Selection & Conditions

Polysaccharide columns (Amylose or Cellulose derivatives) are required due to the aromatic phenyl ring.

ParameterCondition A (Preferred)Condition B (Alternative)
Column Chiralpak IA or AD-H (Amylose tris(3,5-dimethylphenylcarbamate))Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate))
Mobile Phase n-Hexane / Ethanol / Diethylamine (DEA)n-Hexane / Isopropanol (IPA) / DEA
Ratio 90 : 10 : 0.1 (v/v/v)85 : 15 : 0.1 (v/v/v)
Flow Rate 1.0 mL/min (Analytical) / 20 mL/min (Prep)1.0 mL/min
Detection UV @ 220 nm (Amine absorption) or 254 nm (Phenyl)UV @ 254 nm
Temperature 25°C25°C

Note on Additive: The addition of 0.1% DEA (Diethylamine) is mandatory to suppress the interaction of the secondary amine with residual silanols on the column, preventing peak tailing.

Analytical Method Protocol
  • Sample Prep: Dissolve 1 mg of racemate in 1 mL of Mobile Phase (Ethanol).

  • Injection: 5-10 µL.

  • Criteria: Baseline resolution (Rs > 1.5) is required for accurate ee determination.

Preparative Scale-Up
  • Loading: Dissolve 500 mg in 5 mL EtOH.

  • Injection: Stacked injections (e.g., every 8 minutes) on a 20mm ID column.

  • Recovery: Collect fractions, evaporate solvent under vacuum <40°C.

Analytical Quality Control

To validate the enantiomeric excess (ee) of the final product:

  • Method: Chiral HPLC (Conditions as per Method C).

  • Calculation:

    
    
    
  • Absolute Configuration: Confirm via X-ray crystallography of the L-DBTA salt or by comparing optical rotation with literature values (e.g., related 3-phenylpiperidine derivatives often show

    
     to 
    
    
    
    for the (S)-isomer, but must be experimentally verified).

References

  • Patent: Methods for synthesizing (R)-3-phenylpiperidine or/and (S)-3-phenylpiperidine. WO2019165981A1. Link

  • Review: Enzymatic kinetic resolution of piperidine atropisomers. J. Org.[8] Chem. 2000.[9] Link

  • Protocol: Chiral Separation of Piperidine-3-Carboxylic Acid Enantiomers. BenchChem Application Note. Link

  • Article: Catalytic Kinetic Resolution of Disubstituted Piperidines by Enantioselective Acylation. J. Am. Chem. Soc. 2015, 137, 11491.[8] Link

  • Database: Separation of Racemates Using Chiral HPLC. Asian J. Chem. 2005. Link

Disclaimer: This protocol involves the use of hazardous chemicals. All experiments should be performed in a fume hood with appropriate PPE. User is responsible for verifying the specific isomer required for their application.

Sources

Application Note: Strategic Incorporation of (3-Phenylpiperidin-3-yl)methanol in Peptidomimetics

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide details the protocol for utilizing (3-Phenylpiperidin-3-yl)methanol hydrochloride (3-PPM·HCl) as a constrained building block in peptide synthesis and medicinal chemistry. The presence of a quaternary carbon at the C3 position introduces significant steric hindrance adjacent to the secondary amine, necessitating high-efficiency coupling reagents (HATU/HOAt) to drive amidation while maintaining chemoselectivity over the unprotected primary alcohol. This note covers salt neutralization, chemoselective coupling, and troubleshooting for sterically demanding substrates.

Introduction & Structural Analysis

(3-Phenylpiperidin-3-yl)methanol is a valuable scaffold for introducing conformational constraints into peptidomimetics, particularly for GPCR ligands (e.g., NK1 antagonists) and enzyme inhibitors (e.g., PARP inhibitors).

Chemical Challenges
  • 
    -Quaternary Steric Hindrance:  The piperidine nitrogen (N1) is a secondary amine. The C3 position is a quaternary center substituted with a bulky phenyl group and a hydroxymethyl group. This creates a neopentyl-like steric environment, significantly reducing the nucleophilicity of N1 compared to standard piperidines.
    
  • Chemoselectivity (N- vs. O-acylation): While amines are generally more nucleophilic than alcohols, the steric deactivation of N1 increases the risk of competitive O-acylation at the primary alcohol (C3-CH2OH), especially with highly reactive acylating species.

  • Salt Management: The hydrochloride salt form requires efficient in situ neutralization to release the free amine without precipitating salts that entrap the active species.

Strategic Considerations

Coupling Reagent Selection

Standard carbodiimide couplings (EDC/HOBt) often fail or proceed sluggishly with this scaffold, leading to racemization of the incoming amino acid or O-acylation byproducts.

  • Recommendation: Use HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or PyAOP . The 7-azabenzotriazole (HOAt) moiety provides anchimeric assistance (neighboring group effect) via the pyridine nitrogen, accelerating the reaction rate by up to 100-fold compared to HOBt-based reagents, crucial for overcoming the C3 steric barrier.

Protecting Group Strategy
  • Route A (Direct Coupling): Feasible for most N-protected amino acids. Relies on the kinetic preference for amide formation.

  • Route B (O-Protection): Required if the incoming carboxylic acid is extremely bulky (e.g., Aib, N-Me-Val) or if the reaction requires forcing conditions (high temp/microwave). Recommended protecting group: TBDMS (tert-Butyldimethylsilyl) .

Experimental Protocols

Protocol A: Direct Coupling (HATU-Mediated)

Target: Coupling N-protected amino acid (PG-AA-OH) to 3-PPM·HCl without alcohol protection.

Materials:

  • (3-Phenylpiperidin-3-yl)methanol HCl (1.0 equiv)

  • N-Protected Amino Acid (1.1 – 1.2 equiv)

  • HATU (1.1 – 1.2 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 – 4.0 equiv)

  • Solvent: Anhydrous DMF or NMP (DCM is often poor for dissolving the zwitterionic intermediates).

Step-by-Step Procedure:

  • Activation:

    • Dissolve the N-protected amino acid (1.2 equiv) and HATU (1.2 equiv) in anhydrous DMF (0.1 M concentration).

    • Add DIPEA (1.0 equiv) to initiate active ester formation.

    • Critical: Stir for 1–2 minutes only . Prolonged pre-activation can lead to guanidinylation of the amine later or epimerization of the amino acid.

  • Salt Neutralization & Addition:

    • In a separate vial, suspend (3-Phenylpiperidin-3-yl)methanol HCl (1.0 equiv) in minimal DMF.

    • Add remaining DIPEA (2.0 – 3.0 equiv). Ensure the suspension becomes clear or mostly homogenous (indicating free base formation).

    • Add the amine solution immediately to the activated acid mixture.

  • Reaction:

    • Stir at room temperature under inert atmosphere (

      
      /Ar) for 2–4 hours.
      
    • Monitoring: Check LCMS at T=1h. Look for the product mass (

      
      ).
      
    • Side-Product Check: If a peak with Mass = Product + 18 is observed (rare), it may be the unreacted active ester or hydrolysis. If Mass = Product but retention time is different, check for O-acylation (ester).

  • Work-up:

    • Dilute with EtOAc. Wash with 5%

      
       (aq) (removes DMF), followed by sat. 
      
      
      
      and brine.
    • Dry over

      
       and concentrate.
      
Protocol B: Troubleshooting O-Acylation (Saponification Rescue)

If LCMS indicates significant ester formation (O-acylation), do not discard. The ester is less stable than the amide.

  • Dissolve the crude mixture (Amide + Ester byproduct) in THF/MeOH (3:1).

  • Add 1.0 M LiOH (2.0 equiv).

  • Stir at RT for 30–60 minutes.

  • Result: The ester hydrolyzes back to the alcohol; the amide remains intact.

  • Neutralize with 1M HCl and extract.

Data & Visualization

Table 1: Reagent Performance Comparison

Comparison of coupling reagents for sterically hindered secondary amines.

ReagentCoupling EfficiencyRisk of RacemizationO-Acylation RiskRecommendation
EDC/HOBt LowLowHigh (slow kinetics)Not Recommended
HBTU/TBTU ModerateModerateModerateAcceptable for simple acids
HATU/HOAt High Very Low Low Standard of Excellence
PyBOP HighLowModerateGood Alternative
COMU HighVery LowLowSafer Alternative to HATU
Workflow Diagram: Decision Matrix & Mechanism

PeptideCoupling Start Start: (3-Phenylpiperidin-3-yl)methanol HCl CheckSterics Analyze Incoming Amino Acid (Steric Bulk) Start->CheckSterics StandardAA Standard AA (Ala, Phe, Gly) CheckSterics->StandardAA Low Sterics BulkyAA Bulky AA (Aib, N-Me-Val, Pro) CheckSterics->BulkyAA High Sterics RouteA Route A: Direct Coupling (HATU/DIPEA) StandardAA->RouteA RouteB Route B: O-Protection First (TBDMS-Cl / Imidazole) BulkyAA->RouteB Reaction Reaction Monitoring (LCMS) RouteA->Reaction RouteB->Reaction Success Target Amide Formed Reaction->Success Clean Product SideProduct O-Acylation Observed Reaction->SideProduct Ester Byproduct Rescue Rescue Protocol: LiOH Hydrolysis (Cleaves Ester) SideProduct->Rescue Rescue->Success

Caption: Decision matrix for coupling to 3-PPM·HCl. Route selection depends on the steric demand of the incoming amino acid to minimize O-acylation side reactions.

References

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[1] An efficient peptide coupling additive.[1][2][3] Journal of the American Chemical Society, 115(10), 4397-4398.

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177.

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

  • Bachem. (2024).[3] Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem Technical Guides.

  • Sigma-Aldrich. (2023). Peptide Coupling Reagents Guide: HATU and Phosphonium Salts. MilliporeSigma Technical Library.

Sources

Optimization of Recrystallization Solvents for the Purification of (3-Phenylpiperidin-3-yl)methanol Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(3-Phenylpiperidin-3-yl)methanol hydrochloride is a highly versatile building block utilized in the synthesis of substituted piperidine therapeutics [1]. Due to the zwitterionic-like behavior of the free base and the highly polar nature of the hydrochloride salt, crude reaction mixtures often retain unreacted starting materials, regioisomers, and colored polymeric byproducts. This application note establishes field-proven, self-validating recrystallization protocols to isolate the target compound with >99% purity, bypassing the need for tedious and low-yielding column chromatography.

Mechanistic Rationale for Solvent Selection

The purification of amine hydrochlorides requires exploiting the steep thermodynamic solubility gradient of the highly polar


 ionic bond against the lipophilic phenylpiperidine backbone.
  • Single-Solvent System (Isopropanol): Isopropanol (IPA) possesses a moderate dielectric constant (

    
    ). The hydrochloride salt is minimally soluble in IPA at room temperature but highly soluble near its boiling point (82.6 °C) [2]. This steep solubility curve is the fundamental thermodynamic requirement for a high-yield single-solvent recrystallization, allowing the lattice to dissolve and re-form while excluding impurities.
    
  • Solvent/Anti-Solvent System (Methanol/Diethyl Ether): Methanol (

    
    ) readily disrupts the ionic lattice of the hydrochloride salt due to its high hydrogen-bonding capacity. Because the salt remains highly soluble even in cold methanol, an anti-solvent like diethyl ether (
    
    
    
    ) must be introduced. The ether rapidly decreases the bulk polarity of the medium, forcing supersaturation and precipitation of the salt while leaving lipophilic impurities dissolved in the organic phase [3].

Quantitative Solvent Comparison

The following table summarizes the quantitative physicochemical properties dictating solvent selection for this specific piperidine derivative.

Solvent SystemDielectric Constant (

)
Boiling Point (°C)Salt Solubility (Hot)Salt Solubility (Cold)Impurity Retention
Isopropanol (IPA) 19.982.6High (>100 mg/mL)Low (<5 mg/mL)Moderate
Methanol (MeOH) 32.764.7Very HighHigh (>50 mg/mL)High
Diethyl Ether (Et2O) 4.334.6InsolubleInsolubleLow (Anti-solvent)

Experimental Protocols

Protocol A: Single-Solvent Recrystallization (Isopropanol)

Best for: Crude mixtures with minor (<10%) structurally distinct impurities.

  • Initial Dissolution: Transfer 1.0 g of crude (3-Phenylpiperidin-3-yl)methanol hydrochloride to a 50 mL round-bottom flask. Add 10 mL of anhydrous isopropanol.

  • Heating & Saturation: Heat the suspension to a gentle reflux (approx. 82 °C) using an oil bath. Causality: If the solid does not dissolve completely, add IPA in 1 mL increments until a clear solution is achieved. If insoluble white particulates remain after 20 volumes of IPA, these are likely inorganic salts (e.g., NaCl or NH₄Cl) and must be removed via hot gravity filtration before proceeding.

  • Controlled Nucleation: Remove the flask from the heat source and allow it to cool to room temperature (20-25 °C) undisturbed. Causality: Rapid cooling (e.g., immediate plunging into an ice bath) traps solvent inclusions and impurities within the rapidly forming crystal lattice. Slow cooling ensures thermodynamic control, yielding highly pure, well-defined crystals.

  • Maximized Recovery: Once at room temperature, transfer the flask to a 4 °C refrigerator for 2 hours to depress the solubility further and maximize yield.

  • Isolation: Isolate the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with 2 mL of ice-cold IPA, followed by 5 mL of cold hexanes to facilitate rapid drying.

Protocol B: Solvent/Anti-Solvent Precipitation (MeOH / Et2O)

Best for: Crude mixtures with highly soluble, colored, or lipophilic impurities.

  • Primary Solvation: Dissolve 1.0 g of the crude salt in the absolute minimum volume of methanol (typically 2-3 mL) at room temperature.

  • Anti-Solvent Titration: While stirring vigorously, add diethyl ether dropwise. Causality: The dropwise addition prevents "oiling out"—a phenomenon where the solute separates as a supersaturated liquid phase rather than a crystalline solid.

  • Inducing Crystallization: Continue adding ether until the solution becomes persistently cloudy (the cloud point). Stop the addition and scratch the inside of the flask with a glass stirring rod to provide localized kinetic energy and nucleation sites.

  • Maturation: Once crystallization initiates, add an additional 10 mL of ether to drive the precipitation to completion. Stir for 30 minutes at room temperature.

  • Isolation: Filter the resulting white precipitate under vacuum, washing thoroughly with copious amounts of diethyl ether to clear away the impurity-laden mother liquor [3].

Workflow & Decision Matrix

Workflow N1 Crude (3-Phenylpiperidin-3-yl)methanol HCl N2 Assess Impurity Profile N1->N2 N3 Single Solvent Method (Isopropanol) N2->N3 Minor impurities N4 Solvent/Anti-Solvent Method (MeOH / Diethyl Ether) N2->N4 Highly soluble/colored impurities N5 Dissolve in boiling IPA N3->N5 N7 Dissolve in min. MeOH N4->N7 N6 Slow cooling to 4°C N5->N6 N9 Vacuum Filtration N6->N9 N8 Dropwise addition of Et2O N7->N8 N8->N9 N10 Pure Crystalline Product N9->N10

Figure 1: Decision matrix and workflow for the recrystallization of amine hydrochloride salts.

Troubleshooting & Self-Validating Systems

To ensure this protocol acts as a self-validating system, researchers must integrate the following checks during execution:

  • The "Oiling Out" Recovery Check: If Protocol B results in a biphasic oil/liquid mixture instead of crystals, the system has failed to nucleate properly. Validation Action: Re-dissolve the oil by adding a few drops of methanol and warming slightly. Introduce a seed crystal of pure (3-Phenylpiperidin-3-yl)methanol hydrochloride before attempting the ether addition again at a much slower rate.

  • Mother Liquor TLC Validation: After filtration, spot the mother liquor alongside the pure isolated crystals on a silica TLC plate. Elute using a highly polar system (e.g., 90:10 Dichloromethane:Methanol with 1% aqueous

    
    ). Validation Action: A successful recrystallization will show the impurity spots exclusively in the mother liquor lane, while the crystal lane will show a single, clean spot.
    
  • Melting Point Depression: The final validation of the crystalline lattice integrity is a sharp melting point. A broad melting range (>2 °C) indicates that solvent molecules (especially methanol) remain trapped in the crystal lattice, requiring further drying under high vacuum in a desiccator.

References

  • Title: Piperidines | AMERICAN ELEMENTS® | Products | Applications Source: American Elements URL: [Link]

  • Title: Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents Source: ACS Omega (National Institutes of Health / PMC) URL: [Link]

Application Note: Protecting Group Strategies for Nitrogen in (3-Phenylpiperidin-3-yl)methanol Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Strategic Overview

The Synthetic Challenge: The Quaternary Center

The synthesis of (3-Phenylpiperidin-3-yl)methanol presents a specific chemo-structural challenge: the C3 quaternary center .[1] The coexistence of a bulky phenyl group and a hydroxymethyl group at the same carbon creates significant steric hindrance. This steric environment dictates that the nitrogen protecting group (PG) must not only be orthogonal to the reduction conditions used to form the alcohol but also removable under conditions that do not degrade the sterically congested piperidine ring.

The Two Primary Strategies

We define two primary workflows based on the stage of ring construction and the required orthogonality.

FeatureStrategy A: Benzyl (Bn) Protection Strategy B: Boc Protection
Primary Utility Early-stage ring construction; "Bulletproof" stability.[1]Late-stage functionalization; Mild deprotection.[1]
Reduction Compatibility Excellent. Stable to LiAlH₄, DIBAL-H, and Red-Al.[1]Good. Stable to LiAlH₄ (cold) and Borane.[1] Unstable to strong Lewis Acids.[1]
Deprotection Method Hydrogenolysis (Pd/C, H₂) or ACE-Cl (Chloroformate).[1]Acidolysis (TFA or HCl/Dioxane).[1]
Steric Risk High: Hydrogenolysis can be sluggish due to the C3-phenyl steric bulk.[1]Low: Acid cleavage is less sensitive to steric hindrance.[1]
Recommendation Use for de novo ring synthesis or when harsh reagents are required.[1]Use when starting from the amino acid/ester and requiring rapid downstream coupling.

Part 2: Decision Matrix & Workflows (Visualization)

The following diagram illustrates the decision logic for selecting the appropriate protecting group based on starting materials and downstream requirements.

PG_Strategy Start Starting Material Source Acyclic Acyclic Precursors (e.g., Cyanoacetate + Mustard) Start->Acyclic AminoAcid 3-Phenylpiperidine-3-carboxylic acid (Commercially Available) Start->AminoAcid Decision1 Requires Ring Cyclization? Acyclic->Decision1 Route_Boc STRATEGY B: Boc Allows mild deprotection after reduction. AminoAcid->Route_Boc Direct Protection Route_Bn STRATEGY A: Benzyl (Bn) Robust against strong bases used in cyclization. Decision1->Route_Bn Yes (High Stability Needed) Reduction Reduction Step (Ester/Acid → Alcohol) Route_Bn->Reduction LiAlH4 / THF Route_Boc->Reduction BH3-THF or LiAlH4 (0°C) Deprotection_Bn Deprotection Challenge: Pd/C H2 (Slow due to sterics) Alternative: ACE-Cl Reduction->Deprotection_Bn Deprotection_Boc Deprotection: TFA/DCM (Fast) Reduction->Deprotection_Boc

Caption: Decision matrix for N-protection based on synthetic entry point and steric considerations.

Part 3: Detailed Protocols

Protocol A: The "Benzyl Fortress" (Reduction of N-Bn Ester)

Context: This protocol is ideal when the piperidine ring has been constructed via alkylation, resulting in Ethyl 1-benzyl-3-phenylpiperidine-3-carboxylate.[1] The Benzyl group prevents amine chelation with aluminum, ensuring the hydride attacks the ester.

Reagents & Equipment[1][2][3][4][5][6]
  • Substrate: Ethyl 1-benzyl-3-phenylpiperidine-3-carboxylate (1.0 equiv)

  • Reductant: Lithium Aluminum Hydride (LiAlH₄), 2.4 M in THF (2.0 equiv)

  • Solvent: Anhydrous THF (stabilized with BHT is acceptable)

  • Quench: Fieser Reagents (H₂O, 15% NaOH)

  • Atmosphere: Dry Nitrogen or Argon[1]

Step-by-Step Methodology
  • Preparation: Flame-dry a 3-neck Round Bottom Flask (RBF) equipped with a reflux condenser and addition funnel. Cool to 0°C under N₂ flow.

  • Charging: Add LiAlH₄ solution (2.0 equiv) to the flask. Dilute with anhydrous THF (approx. 5 mL per mmol of substrate).[1]

  • Addition: Dissolve the substrate in THF. Add dropwise to the LiAlH₄ suspension at 0°C over 30 minutes.

    • Critical Parameter: Maintain internal temperature <10°C to control exotherm.[1]

  • Reaction: Allow to warm to Room Temperature (RT). If TLC indicates incomplete conversion after 2 hours, heat to mild reflux (60°C) for 1 hour.

    • Note: The C3-phenyl group adds steric bulk; reflux is often necessary to drive the reaction to completion compared to simple esters.[1]

  • Fieser Quench (The "n, n, 3n" Rule):

    • Cool mixture to 0°C.

    • Add x mL of H₂O (where x = grams of LiAlH₄ used). Add extremely slowly.

    • Add x mL of 15% NaOH solution.

    • Add 3x mL of H₂O.[1]

  • Workup: Warm to RT and stir for 30 minutes until the aluminum precipitate becomes white and granular. Filter through a Celite pad. Wash the pad with Et₂O.

  • Purification: Concentrate the filtrate. The N-benzyl alcohol is usually pure enough for the next step.[1] If not, purify via silica flash chromatography (Hexanes/EtOAc).[1]

Protocol B: The "Boc Bypass" (Chemoselective Reduction)

Context: Used when starting from 3-phenylpiperidine-3-carboxylic acid.[1] We protect the amine first, then reduce the acid to the alcohol. Warning: LiAlH₄ can attack Boc groups at high temperatures.[1] We utilize Borane-THF or Mixed Anhydride reduction for higher chemoselectivity.[1]

Reagents
  • Substrate: N-Boc-3-phenylpiperidine-3-carboxylic acid[1]

  • Reagent: Borane-Tetrahydrofuran complex (BH₃[1]·THF), 1.0 M (1.5 equiv)

  • Solvent: Anhydrous THF

Step-by-Step Methodology
  • Protection (Pre-step): Treat the amino acid with (Boc)₂O (1.1 equiv) and Na₂CO₃ in Dioxane/H₂O.[1] Isolate the N-Boc acid.[1]

  • Reduction Setup: Dissolve N-Boc acid in anhydrous THF under Argon. Cool to -5°C (Ice/Salt bath).

  • Addition: Add BH₃·THF dropwise.

    • Mechanism:[1][6][7][8][9][10][11] Borane activates the carboxylic acid (forming an acyloxyborane intermediate) which is then rapidly reduced. It is orthogonal to the Boc carbamate at low temperatures.

  • Monitoring: Stir at 0°C for 1 hour, then warm to RT. Monitor by TLC (Bromocresol Green stain for acid consumption).[1]

  • Quench: Cool to 0°C. Add Methanol dropwise until gas evolution ceases (destroys excess borane).

  • Workup: Concentrate the mixture. Redissolve in EtOAc, wash with 1M Citric Acid (to remove trace boron salts without deprotecting Boc), then Brine.

  • Result: Yields (N-Boc-3-phenylpiperidin-3-yl)methanol.

Part 4: Critical Analysis & Troubleshooting

The "Rotamer" Effect in NMR

When characterizing N-Boc or N-Acetyl derivatives of 3-phenylpiperidine, researchers often observe broad or split peaks in ¹H NMR (DMSO-d₆ or CDCl₃).[1]

  • Cause: Restricted rotation around the N-C(O) carbamate bond.

  • Solution: This is not an impurity. Run the NMR at elevated temperature (50°C) to coalesce the rotamers for confirmation.

Deprotection of N-Benzyl in Sterically Hindered Systems

Standard Hydrogenolysis (Pd/C, H₂, MeOH) often fails or is extremely slow for 3-phenyl-3-hydroxymethyl piperidines due to the quaternary center blocking the catalyst surface.[1]

  • Alternative Protocol (ACE-Cl Method):

    • Dissolve N-Bn substrate in 1,2-dichloroethane (DCE).[1]

    • Add 1-chloroethyl chloroformate (ACE-Cl, 1.2 equiv).[1] Reflux for 3 hours.

    • Evaporate solvent (forms the carbamate intermediate).[1]

    • Reflux in Methanol for 1 hour.

    • Concentrate to yield the HCl salt of the amine.

Quantitative Comparison of Methods
ParameterLiAlH₄ (N-Bn)BH₃[1]·THF (N-Boc)
Yield (Typical) 85-92%75-85%
Purity (Crude) HighModerate (Boron salts)
Scalability High (Kg scale feasible)Moderate (BH₃ cost/handling)
Safety Profile Pyrophoric (LiAlH₄)Flammable Gas (H₂ evolution)

Part 5: References

  • Werle, C., et al. (2021).[1][6] "Reduction of Carboxylic Acids to Alcohols via Manganese(I) Catalyzed Hydrosilylation." ResearchGate/NIH.[1] (Discusses catalytic alternatives to LiAlH4 for acid reduction). Link

  • ChemScene. (2023).[1] "Product Monograph: 3-Phenylpiperidine-3-carboxylic acid (CAS 116140-39-7)."[1][9] (Source for starting material properties).[1][5][12][13] Link

  • BenchChem. (2025).[1][2] "Technical Guide on the Synthesis of (3-(Quinolin-3-yl)phenyl)methanol." (Analogous Suzuki coupling and reduction protocols).[1] Link[1]

  • Clark, J. (2020).[1] "Reduction of Carboxylic Acids with Lithium Aluminium Hydride." ChemGuide. (Foundational mechanism for Protocol A).[1] Link

  • Isidro-Llobet, A., et al. (2009).[1] "Amino Acid-Protecting Groups."[1][4] Chemical Reviews. (Comprehensive review on orthogonality of Boc/Bn strategies). Link

Sources

Reductive amination protocols involving (3-Phenylpiperidin-3-yl)methanol hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to Reductive Amination Protocols Utilizing (3-Phenylpiperidin-3-yl)methanol Hydrochloride

Abstract

Reductive amination stands as a cornerstone of modern synthetic organic chemistry, prized for its versatility and efficiency in constructing carbon-nitrogen bonds.[1][2] This reaction is particularly indispensable in pharmaceutical and medicinal chemistry for the synthesis of complex amine-containing molecules.[1][3] This document provides an in-depth guide to the principles and practical application of reductive amination, with a specific focus on protocols involving the secondary amine building block, (3-Phenylpiperidin-3-yl)methanol hydrochloride. We will explore the underlying mechanism, detail robust experimental protocols for reacting this substrate with both aldehydes and ketones, and discuss critical parameters for reaction optimization and troubleshooting. The protocols are designed for researchers, scientists, and drug development professionals seeking to leverage this powerful transformation.

Introduction: The Strategic Value of Reductive Amination

Reductive amination, or reductive alkylation, is a powerful two-stage transformation, often conducted in a single pot, that converts a carbonyl group (from an aldehyde or ketone) and an amine into a more substituted amine.[4][5] The process is initiated by the nucleophilic addition of an amine to the carbonyl to form a hemiaminal, which then reversibly dehydrates to an imine or a corresponding iminium ion intermediate.[6][7] A reducing agent present in the reaction mixture then selectively reduces this C=N double bond to afford the final amine product.[8]

The elegance of this method lies in its control and broad applicability, avoiding the common pitfalls of direct alkylation with alkyl halides, such as over-alkylation.[9] Its significance is underscored by its frequent use in the synthesis of active pharmaceutical ingredients (APIs).[1][3]

The Central Role of the Reducing Agent

The success of a one-pot reductive amination hinges on the choice of a reducing agent that can selectively reduce the iminium ion intermediate much faster than the starting carbonyl compound.[10] While various reagents can be used, sodium triacetoxyborohydride (NaBH(OAc)₃) has emerged as a reagent of choice for its mildness, remarkable selectivity, and safety profile.[11][12]

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃): A mild and selective reducing agent, particularly effective for reductive aminations.[11] Its steric bulk and the electron-withdrawing nature of the acetoxy groups temper its reactivity, making it slow to reduce aldehydes and ketones but highly reactive towards protonated imines.[10][11] It is compatible with a wide range of functional groups and is often used in solvents like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).[12][13]

  • Sodium Cyanoborohydride (NaBH₃CN): Another classic reagent, NaBH₃CN is also selective for iminium ions at neutral or slightly acidic pH.[6][10] However, its high toxicity and the potential for cyanide contamination in the product and waste streams necessitate careful handling and purification.[14][15]

The Substrate: (3-Phenylpiperidin-3-yl)methanol Hydrochloride

The target substrate, (3-phenylpiperidin-3-yl)methanol, is a bifunctional molecule featuring a secondary piperidine amine and a primary alcohol. The piperidine scaffold is a privileged structure in medicinal chemistry. This substrate is supplied as a hydrochloride salt, a common strategy to improve the stability and handling of amines.

Structure:

  • Chemical Formula: C₁₂H₁₈ClNO

  • Key Feature: As a hydrochloride salt, the piperidine nitrogen is protonated. For it to act as a nucleophile in the reductive amination, it must first be neutralized in situ to generate the free base. This is a critical first step in any protocol involving this starting material.

Experimental Protocols and Methodologies

The following protocols provide a comprehensive guide for the N-alkylation of (3-Phenylpiperidin-3-yl)methanol using sodium triacetoxyborohydride.

Workflow Overview

The general workflow for the reductive amination of an amine salt is a straightforward yet carefully orchestrated sequence.

G cluster_prep Phase 1: Preparation cluster_reaction Phase 2: Reduction cluster_purification Phase 3: Isolation & Purification A Dissolve Amine Salt (3-Phenylpiperidin-3-yl)methanol HCl B In Situ Neutralization (Add non-nucleophilic base, e.g., Et3N) A->B Stir to form free amine & initiate iminium formation C Add Carbonyl Compound (Aldehyde or Ketone) B->C Stir to form free amine & initiate iminium formation D Add Reducing Agent (e.g., NaBH(OAc)3) C->D E Monitor Reaction Progress (TLC or LC-MS) D->E Stir at room temperature F Quench Reaction (e.g., sat. NaHCO3) E->F G Aqueous Work-up (Extraction with organic solvent) F->G H Purification (Column Chromatography) G->H I Characterization (NMR, MS) H->I

Caption: General workflow for reductive amination.

Table 1: Reagent Properties & Stoichiometry
ReagentMolar Mass ( g/mol )RoleStoichiometry (eq.)
(3-Phenylpiperidin-3-yl)methanol HCl227.73Amine Source (Substrate)1.0
Aldehyde / KetoneVariableElectrophile1.0 - 1.2
Triethylamine (Et₃N)101.19Non-nucleophilic Base1.1 - 1.2
Sodium Triacetoxyborohydride (NaBH(OAc)₃)211.94Reducing Agent1.2 - 1.5
1,2-Dichloroethane (DCE)98.96Solvent-
Acetic Acid (AcOH)60.05Catalyst (for ketones)0 - 1.0
Protocol 1: Reaction with an Aldehyde (e.g., Benzaldehyde)

This protocol details the reaction of (3-Phenylpiperidin-3-yl)methanol hydrochloride with an aldehyde, a typically fast and efficient transformation.

Step-by-Step Methodology:

  • Preparation: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add (3-Phenylpiperidin-3-yl)methanol hydrochloride (1.0 eq.).

  • Solvation: Add anhydrous 1,2-dichloroethane (DCE) to form a suspension (approx. 0.1 M concentration).

  • Neutralization: Add triethylamine (1.1 eq.) to the stirring suspension. Stir for 15-20 minutes at room temperature. The triethylamine neutralizes the HCl salt, liberating the free secondary amine required for the reaction.

  • Carbonyl Addition: Add the aldehyde (e.g., benzaldehyde, 1.1 eq.) to the mixture. Allow the mixture to stir for an additional 20-30 minutes to facilitate the formation of the iminium ion intermediate.

  • Reduction: Carefully add sodium triacetoxyborohydride (1.3 eq.) portion-wise over 5-10 minutes. An exotherm may be observed.

  • Reaction Monitoring: Stir the reaction at room temperature for 2-12 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[16]

  • Work-up: Once the reaction is complete, slowly quench the mixture by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 30 minutes.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with dichloromethane (DCM) or ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel.

  • Characterization: Characterize the purified product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.[17]

Protocol 2: Reaction with a Ketone (e.g., Cyclohexanone)

Reactions with ketones are often slower than with aldehydes due to increased steric hindrance and lower electrophilicity of the carbonyl carbon. The addition of a catalytic amount of acid can be beneficial.[12][13]

Step-by-Step Methodology:

  • Preparation, Solvation, and Neutralization: Follow steps 1-3 from Protocol 1.

  • Carbonyl Addition: Add the ketone (e.g., cyclohexanone, 1.2 eq.) to the mixture.

  • Catalysis (Optional but Recommended): Add glacial acetic acid (AcOH, ~1.0 eq.). The acid catalyzes iminium ion formation, which is the rate-limiting step for many ketones.[11]

  • Stir/Pre-incubation: Allow the mixture to stir for 1-2 hours at room temperature to ensure sufficient formation of the iminium ion intermediate before adding the reducing agent.

  • Reduction: Carefully add sodium triacetoxyborohydride (1.5 eq.) portion-wise.

  • Reaction Monitoring: Stir the reaction at room temperature. These reactions may require longer times (12-24 hours) or gentle heating (40-50 °C) to proceed to completion. Monitor by TLC or LC-MS.

  • Work-up, Extraction, Purification, and Characterization: Follow steps 7-10 from Protocol 1.

Mechanistic Insights & Optimization

A deep understanding of the reaction mechanism is crucial for troubleshooting and adapting these protocols to different substrates.

Reaction Mechanism

The reaction proceeds through a well-defined pathway involving the formation and subsequent reduction of an iminium ion.

G R_NH_R Secondary Amine (Free Base) R_NH_R->invis1 Carbonyl Carbonyl (Aldehyde or Ketone) Carbonyl->invis1 Hemiaminal Hemiaminal Intermediate Iminium Iminium Ion Hemiaminal->Iminium -H₂O (Acid Catalyzed) Iminium->invis2 Product Tertiary Amine Product Hydride [H⁻] from NaBH(OAc)₃ Hydride->invis2 invis1->Hemiaminal Nucleophilic Attack invis2->Product Reduction

Caption: The reductive amination mechanism.

Causality Behind Key Experimental Choices:

  • In Situ Neutralization: Using the amine as its hydrochloride salt prevents degradation and improves shelf life. However, the protonated amine is not nucleophilic. Adding a non-nucleophilic base like triethylamine is essential to generate the free amine needed to initiate the reaction without competing in the reaction itself.[18]

  • Order of Addition: The carbonyl and amine are mixed first to allow the equilibrium to be established for imine/iminium ion formation. The reducing agent is added last to ensure the intermediate is present to be reduced, minimizing the undesired reduction of the starting carbonyl.[9][16]

  • Solvent Choice: 1,2-Dichloroethane (DCE) is a preferred solvent as it is aprotic and effectively solubilizes the reagents and intermediates.[11][12] Tetrahydrofuran (THF) is another viable option.[13] Protic solvents like methanol can react with NaBH(OAc)₃ and may slow down iminium formation.[14]

  • Acid Catalysis for Ketones: The dehydration of the hemiaminal to form the iminium ion is often the slowest step, especially with sterically hindered or less reactive ketones. Acetic acid protonates the hydroxyl group of the hemiaminal, turning it into a better leaving group (water) and accelerating the rate-limiting step.[11][13]

Troubleshooting Common Issues
IssuePotential CauseSuggested Solution
No or Low Conversion Incomplete neutralization of the HCl salt. Inactive reducing agent (hydrolyzed). Low reactivity of the ketone.Ensure sufficient base (1.1-1.2 eq.) is added and stirred. Use fresh NaBH(OAc)₃. For ketones, add catalytic AcOH and consider gentle heating.[16]
Carbonyl Starting Material Recovered Reduction of the carbonyl is faster than imine formation.This is rare with NaBH(OAc)₃ but can happen with NaBH₄. Ensure sufficient time for imine formation before adding the reductant.[9]
Side Product (Reduced Carbonyl) The reducing agent is too strong or conditions are not optimal.NaBH(OAc)₃ is highly selective. If this is observed, it may indicate contamination or an incorrect reagent was used.
Difficult Purification Product and starting amine have similar polarities.Ensure the reaction goes to completion to consume the starting amine. An acidic wash during work-up can help remove any remaining basic starting materials, though the product is also basic. Careful chromatography is key.

Conclusion

Reductive amination is a robust and highly reliable method for the synthesis of substituted amines. By understanding the critical role of each reagent and the underlying mechanism, researchers can successfully employ (3-Phenylpiperidin-3-yl)methanol hydrochloride as a valuable scaffold in their synthetic campaigns. The protocols detailed herein, centered on the use of the mild and selective reagent sodium triacetoxyborohydride, provide a solid foundation for developing complex molecular architectures for drug discovery and development.

References

  • Reductive Amination - Chemistry Steps. (2024, March 28). Chemistry Steps. [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Sodium triacetoxyborohydride. Organic Chemistry Portal. [Link]

  • Aleixandre, A. M., et al. (2018). A Mechanism for Reductive Amination Catalyzed by Fungal Reductive Aminases. ACS Catalysis. [Link]

  • Abdel-Magid, A. F., & Maryanoff, C. A. (2002). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. In Reductions in Organic Synthesis (pp. 201-216). American Chemical Society. [Link]

  • Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Reductive amination. Wikipedia. [Link]

  • Optimization of the reaction conditions for the reductive amination of aldehydes. ResearchGate. [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1). PubMed. [Link]

  • The mechanism of direct reductive amination of aldehyde and amine with formic acid catalyzed by boron trifluoride complexes: insights from a DFT study. RSC Publishing. [Link]

  • Optimization of the reaction conditions for the reductive amination of... ResearchGate. [Link]

  • Sodium Cyanoborohydride. G-Biosciences. [Link]

  • Tarasova, Y. R., Afanasyev, O. I., & Chusov, D. A. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(24), 11857–11913. [Link]

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

  • Reductive Amination Reactions Using Sodium Hypophosphite: a Guide to Substrates. ACS Publications. [Link]

  • Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. JOCPR. [Link]

  • Sodium Cyanoborohydride. Common Organic Chemistry. [Link]

  • Sodium cyanoborohydride. Wikipedia. [Link]

  • Method for Screening Sodium Cyanoborohydride for Free Cyanide Content and Its Impact on Bioconjugation Chemistry. PMC. [Link]

  • High-Throughput Screening of Reductive Amination Reactions Using Desorption Electrospray Ionization Mass Spectrometry. Organic Process Research & Development. [Link]

  • Struggling with Reductive Amination: Tips for Isolating My Amine Product? Reddit. [Link]

  • Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Beyond Benign. [Link]

  • Reductive Amination Explained: Definition, Examples, Practice & Video Lessons. Pearson. [Link]

  • Solvent-Free Reductive Amination: An Organic Chemistry Experiment. ResearchGate. [Link]

  • Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochlo. Der Pharma Chemica. [Link]

  • Reductive Amination. Organic Chemistry Tutor. [Link]

  • Preparation of Amines: Reductive Amination of Aldehydes and Ketones. JoVE. [Link]

  • Reductive Amination in the Synthesis of Pharmaceuticals. PubMed. [Link]

  • Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. MDPI. [Link]

  • Phenyl(piperidin-3-yl)methanol hydrochloride (C12H17NO). PubChemLite. [Link]

  • (3-phenylpiperidin-3-yl)methanol (C12H17NO). PubChemLite. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yields in (3-Phenylpiperidin-3-yl)methanol Hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. The synthesis of (3-phenylpiperidin-3-yl)methanol hydrochloride from ethyl 3-phenylpiperidine-3-carboxylate is a critical workflow in drug development. However, researchers frequently encounter severe yield drops during this transformation.

This guide bypasses generic advice to directly address the mechanistic pitfalls of this specific molecule—namely, the severe steric hindrance during ester reduction and the extreme hydrophilicity of the resulting amino alcohol during workup.

Visualizing the Synthetic Workflow & Bottlenecks

PiperidineSynthesis SM Ethyl 3-phenylpiperidine-3-carboxylate (Sterically Hindered Ester) Reduction LiAlH4 Reduction (Reflux in THF) SM->Reduction Step 1 Aluminate Aluminate Complex (Traps Polar Product) Reduction->Aluminate Workup Fieser Workup (Granular Al-Salts) Aluminate->Workup Step 2 Quench FreeBase (3-Phenylpiperidin-3-yl)methanol (Highly Water-Soluble) Workup->FreeBase Extraction (10% MeOH/DCM) Salt Anhydrous HCl / Dioxane (Crystallization) FreeBase->Salt Step 3 Product (3-Phenylpiperidin-3-yl)methanol HCl (Target Yield >85%) Salt->Product

Figure 1: Synthetic workflow and critical isolation steps for (3-phenylpiperidin-3-yl)methanol HCl.

Troubleshooting FAQ & Validated Protocols

Q1: My TLC shows incomplete conversion of ethyl 3-phenylpiperidine-3-carboxylate even after adding excess LiAlH₄. Why is the reduction stalling?

Mechanistic Causality: The ester group at the C3 position is attached to a quaternary carbon, flanked by a bulky phenyl ring and the piperidine heterocycle. This severe steric hindrance impedes the approach of the hydride donor. At room temperature, the formation of the initial tetrahedral intermediate is thermodynamically unfavorable and kinetically slow.

Corrective Action: Thermal activation is strictly required. While the initial addition of Lithium Aluminum Hydride (LiAlH₄) must be performed at 0 °C to control the exothermic release of hydrogen gas, the reaction must subsequently be heated to reflux (approx. 65 °C in THF) for 4 to 12 hours to drive the reduction of the sterically hindered ester to completion .

Q2: I achieved full conversion, but my isolated yield of the free base is abysmal (<30%). Where is the product going during workup?

Mechanistic Causality: This is the most common failure point in this specific synthesis. (3-Phenylpiperidin-3-yl)methanol is an amino alcohol containing both a secondary amine and a primary alcohol. It is highly polar and exceptionally water-soluble . If you use a standard aqueous quench (e.g., pouring the reaction into water or using aqueous Rochelle's salt without exhaustive extraction), the product partitions heavily into the aqueous layer or becomes physically trapped within the gelatinous aluminum hydroxide emulsion.

Corrective Action: You must utilize a modified Fieser workup. This protocol acts as a self-validating system : the successful transformation of a thick gray slurry into a crisp, white, granular precipitate visually confirms that the aluminum salts have been properly sequestered, freeing your product for organic extraction. Furthermore, standard ethyl acetate or ether extractions are insufficient; you must use a highly polar organic solvent mixture to pull the amino alcohol from the salts.

Protocol 1: Self-Validating Fieser Workup for Polar Amino Alcohols
  • Cooling: Transfer the completed reduction mixture to an ice-water bath and cool to 0 °C under vigorous stirring.

  • Water Quench: For every

    
     grams of LiAlH₄ used, carefully add exactly 
    
    
    
    mL of distilled water dropwise. Wait for the vigorous hydrogen evolution to subside.
  • Base Addition: Add

    
     mL of 15% (w/v) aqueous NaOH solution dropwise. The mixture will become a thick, gray gel.
    
  • Final Hydration: Add

    
     mL of distilled water.
    
  • Granulation (Validation Step): Remove the ice bath and let the mixture warm to room temperature. Stir vigorously for 15–30 minutes. Self-Validation: The reaction is ready for the next step only when the gray gel completely transitions into a white, granular suspension suspended in clear THF.

  • Filtration: Filter the suspension through a medium-porosity fritted funnel packed with a 1-inch pad of Celite.

  • Exhaustive Extraction: Wash the filter cake thoroughly with 10% Methanol in Dichloromethane (DCM) (use at least 3 volumes equivalent to the initial reaction volume). The polar methanol is critical for displacing the amino alcohol from the aluminum lattice.

  • Concentration: Dry the combined filtrates over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the free base.

Q3: I successfully isolated the free base, but during hydrochloride salt formation, the product "oils out" instead of forming crystals. How can I fix this?

Mechanistic Causality: "Oiling out" (liquid-liquid phase separation) occurs when the chosen solvent system is too polar, contains residual moisture, or when the localized concentration of HCl is too high. This causes the salt to precipitate as a supercooled liquid rather than a crystalline solid. Bubbling HCl gas directly into the solution often introduces trace water and leads to uncontrollable stoichiometry.

Corrective Action: Utilize a strictly anhydrous, binary solvent system and a standardized HCl solution .

Protocol 2: Controlled Crystallization of the Hydrochloride Salt
  • Dissolution: Dissolve the (3-phenylpiperidin-3-yl)methanol free base in anhydrous Methyl tert-butyl ether (MTBE). If solubility is poor, add anhydrous ethanol dropwise (up to 5% v/v max) until the solution is clear.

  • Cooling: Chill the solution to 0 °C under a nitrogen atmosphere.

  • Acidification: Slowly add 1.05 equivalents of a commercially standardized 4M HCl in dioxane solution dropwise.

  • Maturation: Stir the resulting milky suspension at 0 °C for 1 hour to promote Ostwald ripening of the crystals.

  • Isolation: Filter the solid rapidly, wash with cold anhydrous MTBE, and dry in a vacuum oven at 40 °C overnight.

Quantitative Data Summary

Use the following table to benchmark your reaction metrics against standard failure modes and expected outcomes.

Reaction PhaseTarget MetricCommon Failure ModeMechanistic CauseCorrective Action
1. Ester Reduction >95% Conversion by TLCReaction stalls at ~50% conversionSteric hindrance at C3 quaternary centerReflux in anhydrous THF (65 °C) for 4-12 hours.
2. Aqueous Workup >85% Mass Recovery<30% recovery; product lost to aqueous phaseProduct trapped in gelatinous Al-saltsUse Fieser workup (

); extract cake exhaustively with 10% MeOH/DCM.
3. Salt Formation >90% Crystallization YieldProduct "oils out" as a sticky residueMoisture in solvent; rapid acidificationUse anhydrous MTBE/EtOH and 4M HCl in dioxane.
References
  • Benchchem. Ethyl 3-phenylpiperidine-3-carboxylate | 52370-89-5. Benchchem Products. 1[1]

  • PubChemLite. (3-phenylpiperidin-3-yl)methanol (C12H17NO). Université du Luxembourg. 2[2]

  • Sigma-Aldrich. (3-phenylpiperidin-3-yl)methanol | 1026896-52-5. Sigma-Aldrich Catalog.

Sources

Removing impurities from (3-Phenylpiperidin-3-yl)methanol hydrochloride crude product

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of (3-Phenylpiperidin-3-yl)methanol Hydrochloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I have developed this guide to address the specific physicochemical challenges associated with isolating and purifying (3-phenylpiperidin-3-yl)methanol hydrochloride . This molecule is a secondary amine hydrochloride featuring a benzylic quaternary center and a primary alcohol. Because of its hybrid polarity—combining a lipophilic phenyl ring with highly polar ammonium and hydroxyl groups—crude mixtures often suffer from complex impurity profiles including inorganic salts, unreacted N-protected precursors, and over-reduced byproducts.

The following troubleshooting guides and FAQs are designed to provide self-validating, scalable protocols based on established thermodynamic and kinetic principles of amine salt crystallization[1].

Quantitative Solubility Matrix

To design a successful purification strategy, you must exploit the differential solubility between the hydrochloride salt, the free base, and common impurities. The table below summarizes the partition coefficients and solubility behaviors critical for these workflows[2].

Solvent System(3-Phenylpiperidin-3-yl)methanol (HCl Salt)(3-Phenylpiperidin-3-yl)methanol (Free Base)Inorganic Salts (e.g., NaCl, LiCl)Neutral Organic Impurities
Water (pH < 4) Highly Soluble (>100 mg/mL)InsolubleHighly SolubleInsoluble
Water (pH > 10) N/A (Deprotonates)Insoluble (<1 mg/mL)Highly SolubleInsoluble
Dichloromethane (DCM) Poorly SolubleHighly SolubleInsolubleHighly Soluble
Methanol / Ethanol Soluble (Good for Recryst.)SolublePartially SolubleSoluble
Diethyl Ether / EtOAc Insoluble (Anti-solvent)SolubleInsolubleSoluble

Troubleshooting Guide: Resolving Specific Impurity Profiles

Q1: My crude product contains high levels of inorganic salts (e.g., LiCl from a reduction step) and polar byproducts. Direct recrystallization is failing. How do I remove them?

The Causality: Inorganic salts like lithium chloride or sodium chloride often co-precipitate with polar amine hydrochlorides in alcoholic solvents. Because both the product salt and the inorganic impurities share high aqueous solubility and partial methanolic solubility, standard solvent/anti-solvent recrystallization cannot achieve baseline separation[2].

The Solution: You must disrupt the ionic similarity by converting the product to its free base. This allows the product to partition into an organic phase while leaving the inorganic salts trapped in the aqueous waste[3].

Protocol 1: Acid-Base Extraction and Re-salting Workflow Validation Check: The organic phase should remain completely clear before re-acidification. Any cloudiness indicates trapped water, which will cause the final salt to oil out.

  • Basification: Suspend the crude (3-phenylpiperidin-3-yl)methanol hydrochloride in a 1:1 mixture of Dichloromethane (DCM) and distilled water. Slowly add 2M aqueous NaOH under vigorous stirring until the aqueous layer reaches pH > 10. Mechanistic note: The pKa of a secondary piperidine is typically ~10.5-11.0; exceeding pH 10 ensures complete deprotonation to the free base[].

  • Phase Separation: Transfer to a separatory funnel. Extract the aqueous layer twice more with fresh DCM. Discard the aqueous layer (which contains the inorganic salts).

  • Drying: Dry the combined DCM organic layers over anhydrous Na₂SO₄. Filter the drying agent.

  • Re-acidification: Cool the DCM solution to 0 °C in an ice bath. Slowly add 1.1 equivalents of anhydrous 2M HCl in diethyl ether dropwise. The pure hydrochloride salt will immediately begin to precipitate as a white solid[5].

  • Isolation: Stir for 30 minutes at 0 °C to maximize yield, then isolate via vacuum filtration. Wash the filter cake with cold diethyl ether and dry under high vacuum.

G Crude Crude Amine HCl (Contains Inorganics) Freebase Basification (Add 2M NaOH, pH > 10) Crude->Freebase Extract Liquid-Liquid Extraction (DCM / H2O) Freebase->Extract AqWaste Aqueous Phase (Inorganic Salts) Extract->AqWaste Discard OrgPhase Organic Phase (Free Amine in DCM) Extract->OrgPhase Keep Acidify Re-acidification (Add 2M HCl in Ether) OrgPhase->Acidify Dry & Filter Crystallize Crystallization (Ice Bath) Acidify->Crystallize Pure Pure Amine HCl Crystallize->Pure Vacuum Dry

Workflow for the Acid-Base Extraction and Re-salting of Piperidine Derivatives.

Q2: The inorganic salts are gone, but NMR shows contamination from non-basic organic impurities (e.g., unreacted N-benzyl or N-Boc protected intermediates).

The Causality: Non-basic organic impurities lack an ionizable amine center. Therefore, they remain neutral and highly soluble in moderately polar to non-polar solvents. By utilizing a solvent system where the amine hydrochloride is soluble only at high temperatures, but the neutral impurities remain soluble at all temperatures, you can selectively crystallize the target molecule[1].

The Solution: Solvent/Anti-solvent Recrystallization.

Protocol 2: Solvent/Anti-solvent Recrystallization Validation Check: The solution must become completely homogenous at reflux before the anti-solvent is introduced.

  • Dissolution: Place the crude salt in a round-bottom flask. Add a minimum volume of boiling "good solvent" (e.g., absolute ethanol or isopropanol) just until the solid dissolves[6].

  • Hot Filtration (Optional): If particulate matter remains, rapidly filter the hot solution through a pre-warmed fritted funnel.

  • Anti-Solvent Addition: While maintaining the solution near boiling, add the "anti-solvent" (e.g., ethyl acetate or diethyl ether) dropwise until the solution becomes faintly turbid. Add a single drop of ethanol to clear the turbidity.

  • Controlled Cooling: Remove from heat and allow the flask to cool to room temperature undisturbed. Mechanistic note: A slow cooling rate (5-10 °C/hour) promotes the growth of larger, well-defined crystals and prevents the entrapment of mother liquor within the crystal lattice[1].

  • Isolation: Cool the mixture in an ice bath for 1 hour, filter the crystals, and wash with ice-cold anti-solvent.

Frequently Asked Questions (FAQs)

Q3: Why is my (3-Phenylpiperidin-3-yl)methanol hydrochloride "oiling out" (forming a biphasic liquid) instead of crystallizing during re-acidification? A3: "Oiling out" (liquid-liquid phase separation) occurs when the product precipitates at a temperature above its melting point in that specific solvent mixture, or when the supersaturation level is too high[7]. For amine hydrochlorides, the most common culprit is residual water in the organic phase. Water drastically depresses the melting point of the precipitating salt and increases its solubility, leading to an oil. Troubleshooting Action: Ensure your DCM layer is rigorously dried with MgSO₄ or Na₂SO₄ before adding ethereal HCl. If oiling occurs, gently heat the mixture to redissolve the oil, add a seed crystal if available, and cool at a much slower rate.

Q4: Can I purify the crude hydrochloride salt directly using silica gel column chromatography? A4: It is highly discouraged. Purifying secondary amine hydrochloride salts directly via normal-phase silica gel chromatography leads to severe peak tailing, low recovery, and irreversible adsorption. This is caused by strong electrostatic interactions and hydrogen bonding between the highly polar ammonium salt and the acidic silanol groups on the silica surface. Troubleshooting Action: Always chromatograph the free base (using an eluent containing 1-5% triethylamine or aqueous ammonia to suppress silanol interactions), and then convert the purified free base back to the hydrochloride salt using Protocol 1[3].

Q5: My product smells faintly of pyridine or piperidine even after drying. Is it degrading? A5: Not necessarily degrading, but it indicates the presence of volatile amine impurities or residual piperidine-based azeotropes. Piperidine derivatives can form strong azeotropes (e.g., piperidine and pyridine form an azeotrope at ~106 °C)[8]. Troubleshooting Action: If volatile amine impurities are suspected, drying under high vacuum at elevated temperatures (e.g., 50 °C) is required. Alternatively, washing the solid with a non-polar solvent like heptane (in which the free volatile amines are soluble but the salt is not) can strip away these residues.

References

  • US Patent 5130490A. "Purification of 3,5-diaminobenzotrifluoride by selective precipitation of the hydrochloride salt.
  • PMC. "Co-Crystals: A Novel Approach to Modify Physicochemical Properties of Active Pharmaceutical Ingredients." National Institutes of Health, [Link]

  • Organic Syntheses. "AMINE HYDROCHLORIDE BY A CATALYTIC ADDITION OF DIORGANOZINC REAGENTS TO IMINES." Organic Syntheses, [Link]

Sources

Technical Support: Optimization of Reaction Temperature for 3-Phenylpiperidine Quaternary Center Formation

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #3PP-QC-OPT-001 Status: Open Department: Chemical Process Development & Optimization Subject: Troubleshooting Temperature-Dependent Yield and Selectivity Issues in C3-Quaternary Center Formation[1]

Executive Summary

You are likely accessing this guide because you are experiencing low yields, poor diastereoselectivity, or elimination side-products during the synthesis of 3,3-disubstituted piperidine scaffolds.

The formation of a quaternary center at the C3 position of a piperidine ring (specifically a 3-phenyl derivative) is thermodynamically challenging due to significant steric strain (1,3-diaxial interactions) and the reversibility of enolate formation. Temperature is the primary lever to control the competition between C-alkylation (desired), O-alkylation (side reaction), and


-hydride elimination  (decomposition).

This guide covers two primary synthetic routes:

  • Nucleophilic Substitution: Alkylation of 3-phenylpiperidin-2-one enolates.

  • Transition Metal Catalysis: Pd-Catalyzed

    
    -arylation of piperidine derivatives.
    

Module A: Alkylation of Lactam Enolates (Kinetic vs. Thermodynamic Control)

Context: This method involves deprotonating an N-protected-3-phenylpiperidin-2-one with a strong base (e.g., LiHMDS, LDA) followed by the addition of an electrophile (R-X).

Critical Temperature Zones
ZoneTemperature RangeProcessCritical Notes
Cryogenic -78°C to -60°C Deprotonation Essential for preventing aggregate formation of the base and ensuring kinetic enolate formation.
Ramp -40°C to -20°C Alkylation Most electrophiles (MeI, EtI) react here. Too cold = no reaction; Too hot = O-alkylation or polymerization.
Ambient 0°C to 25°C Equilibration DANGER ZONE. Promotes thermodynamic equilibration (racemization) and elimination of the alkyl halide.
Protocol Visualization: Temperature Ramp Profile

TemperatureProfile cluster_warning Warning: Thermodynamic Drift start Start: N-Boc-3-phenylpiperidin-2-one deprot Step 1: Deprotonation (-78°C, 30-60 min) LiHMDS/THF start->deprot Cooling add Step 2: Add Electrophile (-78°C) deprot->add Maintain T warm Step 3: Controlled Warm (-78°C → -20°C) Over 2-4 hours add->warm Kinetic Window quench Step 4: Acidic Quench (NH4Cl @ -20°C) warm->quench Stop Reaction drift > 0°C: O-Alkylation / Elimination warm->drift If T rises too fast

Caption: Figure 1. Optimal temperature profile for kinetic enolate alkylation to prevent side reactions.

Troubleshooting Guide (Q&A)

Q1: I am recovering >40% unreacted starting material despite using 1.2 eq of base. Is my temperature too low?

  • Diagnosis: Likely yes, but not for the reason you think. At -78°C, bases like LDA or LiHMDS can form stable aggregates (dimers/tetramers) in THF, reducing their effective basicity.

  • Solution: Do not increase the temperature of the reaction. Instead, add a cosolvent like HMPA or DMPU (10-20% v/v) during the deprotonation step. This breaks the aggregates at -78°C, increasing the kinetic basicity without requiring heat (which would cause side reactions).

Q2: I see a significant amount of enol ether (O-alkylation) instead of the quaternary C-center.

  • Diagnosis: The "Hard/Soft" acid-base mismatch. As the temperature rises, the oxygen of the enolate becomes more nucleophilic (hard nucleophile).

  • Solution: Keep the alkylation temperature strictly below -20°C . If the electrophile is sluggish (e.g., isopropyl iodide), do not warm to RT. Switch to a more reactive leaving group (e.g., Triflate or Iodide) or add a silver salt (AgOTf) to activate the halide at low temperature.

Module B: Palladium-Catalyzed -Arylation

Context: Constructing the quaternary center by coupling an aryl halide with a 3-substituted piperidine derivative (ester or lactam). This reaction is notoriously sensitive to the "Goldilocks" temperature zone.

The Temperature-Ligand Matrix
Ligand ClassTypical TempMechanismSuitability for Quaternary Centers
P(t-Bu)3 RT - 50°C High reactivity, bulkyExcellent. Allows lower temp, preventing

-hydride elimination.
BINAP 80°C - 110°C Chelation controlledPoor. High temp required often leads to elimination of the piperidine ring.
Q-Phos 60°C - 80°C Steric bulk + biaryl stabilityGood. Balanced profile for hindered substrates.
Mechanism & Failure Points

PdCycle LPd L-Pd(0) OxAdd Oxidative Addition (Ar-Pd-X) LPd->OxAdd Fast TransMet Transmetallation (Pd-Enolate Complex) OxAdd->TransMet Rate Limiting 1 Enolate Enolate Formation (Base + Substrate) Enolate->TransMet RedElim Reductive Elimination (C-C Bond Formation) TransMet->RedElim Requires Steric Bulk BetaElim SIDE REACTION: Beta-Hydride Elimination TransMet->BetaElim If T > 80°C or Ligand too small RedElim->LPd Product Release

Caption: Figure 2. Catalytic cycle showing the competition between Reductive Elimination (Product) and Beta-Hydride Elimination (Failure) at high temperatures.

Troubleshooting Guide (Q&A)

Q3: The reaction stalls at 50% conversion. Increasing temp to 100°C caused the catalyst to precipitate (Pd black).

  • Diagnosis: Catalyst death. At 100°C, without sufficient ligand stabilization, Pd(0) aggregates. Furthermore, for quaternary center formation, the reductive elimination step is sterically difficult.

  • Solution:

    • Lower Temp, Better Ligand: Switch to P(t-Bu)3 or Q-Phos and run at 50-60°C . These ligands accelerate the difficult reductive elimination step even at lower temperatures.

    • Base Choice: Ensure you are using NaOtBu or K3PO4 . Avoid LiHMDS in Pd-catalysis at high temps as it can act as a reductant or poison the catalyst.

Q4: I am observing de-arylation or hydro-dehalogenation of my aryl halide.

  • Diagnosis: This is a temperature-dependent side reaction often caused by the solvent acting as a hydride source (e.g., THF/Dioxane at reflux).

  • Solution: Switch solvent to Toluene or Xylene (non-coordinating, non-hydride donor) and strictly control temperature to the minimum required for turnover (start at 60°C, titrate up by 10°C increments).

References

  • Hartwig, J. F. (2002).[2] "Palladium-Catalyzed

    
    -Arylation of Esters and Amides." Journal of the American Chemical Society, 124(42), 12557–12565. 
    
  • Cossy, J., et al. (2003).[2] "Palladium-Catalyzed

    
    -Arylation of Piperidinone Enolates." Organic Letters, 5(17), 3037–3039. [2]
    
  • Wang, X., et al. (2016).[3] "Asymmetric synthesis of N-protected 3-methylpiperidin-2-one." Journal of Zhejiang University-Science A, 17(2), 163-170.[3]

  • Mishra, S., et al. (2023).[4] "Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine." Journal of the American Chemical Society, 145, 14221-14226.[4] [4]

Sources

Technical Support Center: Troubleshooting Aqueous Solubility of (3-Phenylpiperidin-3-yl)methanol HCl

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the aqueous formulation of piperidine derivatives. (3-Phenylpiperidin-3-yl)methanol hydrochloride (CAS: 2060037-56-9) presents a unique physicochemical challenge. While the hydrochloride salt formation significantly improves its baseline hydrophilicity compared to its free base, the presence of the lipophilic phenyl ring and the pH-sensitive piperidine nitrogen often leads to unpredictable precipitation in physiological assays.

This guide provides field-proven, self-validating protocols and mechanistic insights to ensure your compound remains in solution, preserving the integrity of your in vitro and in vivo data.

Mechanistic Causality of Solubility Issues

To troubleshoot effectively, we must first understand the molecular behavior of (3-Phenylpiperidin-3-yl)methanol HCl in water.

  • pH-Dependent Ionization: The piperidine nitrogen acts as a weak base (pKa ~9.5). In acidic or unbuffered pure water (pH 4–6), the molecule is fully protonated, allowing strong ion-dipole interactions with water to maintain high solubility.

  • The "Free Base" Trap in Physiological Buffers: When introduced to PBS or HEPES at pH 7.4, the Henderson-Hasselbalch equilibrium dictates that a fraction of the molecules will deprotonate into the neutral free base. The lipophilic phenyl group drastically reduces the intrinsic solubility of this neutral fraction, leading to nucleation and precipitation[1].

  • The Common Ion Effect: Dissolving this HCl salt in high-chloride media (like 0.9% NaCl saline) can suppress its dissolution rate due to Le Chatelier's principle acting on the solubility product (Ksp) of the salt[2].

mechanism_pathway Salt HCl Salt (Protonated Amine) Water Aqueous Media (pH < pKa) Salt->Water Buffer Basic Buffer (pH > 7.4) Salt->Buffer Soluble High Solubility (Ion-Dipole Bonds) Water->Soluble FreeBase Free Base Formation (Deprotonated) Buffer->FreeBase Precipitate Aggregation & Precipitation FreeBase->Precipitate Hydrophobic Phenyl Ring

Mechanistic pathway detailing pH-dependent solubility and precipitation risks.

Troubleshooting FAQs

Q1: My stock solution in pure water is clear, but it instantly turns cloudy when added to my cell culture media. How do I fix this? A1: This cloudiness is the precipitation of the free base due to the higher pH of the media. To prevent this, utilize a co-solvency approach combined with complexation. Pre-dissolve the compound in a water-miscible organic solvent (like DMSO) and use a solubilizing excipient such as Hydroxypropyl-β-cyclodextrin (HP-β-CD) in your aqueous media. HP-β-CD forms a transient inclusion complex with the hydrophobic phenyl ring, shielding it from the aqueous environment[3].

Q2: I am trying to make a 50 mM stock directly in PBS, but it won't dissolve even with heating. Why? A2: 50 mM vastly exceeds the thermodynamic solubility limit of the compound at pH 7.4. Furthermore, heating can sometimes cause "oiling out" (liquid-liquid phase separation) rather than true dissolution if the melting point of the hydrated free base is low. Solution: Always make high-concentration master stocks (e.g., 50–100 mM) in 100% DMSO. Dilute into PBS only for your final working concentrations (typically <1 mM), ensuring the final DMSO concentration remains ≤1% to avoid cytotoxicity.

Q3: Does sonication degrade (3-Phenylpiperidin-3-yl)methanol HCl? A3: No, the compound is chemically stable under standard ultrasonic bath conditions (ambient temperature, 15–30 minutes). Sonication provides the necessary kinetic energy to break the crystal lattice of the powder, overcoming the activation energy barrier for dissolution. However, monitor the bath temperature, as prolonged sonication can heat the water significantly and induce side reactions.

Quantitative Data: Expected Solubility Profiles

The table below summarizes the expected solubility limits and primary mechanisms across various standard laboratory solvents.

Solvent / MediapHEstimated Solubility LimitPrimary Solubilization Mechanism
100% DMSO N/A> 100 mMSolvation of lipophilic moieties
Pure Water (Milli-Q) ~5.0 (unbuffered)10 - 25 mMIon-dipole interactions (Protonated salt)
0.9% Saline (NaCl) ~5.5< 5 mMSuppressed by Common Ion Effect
PBS (1X) 7.4< 1 mMLimited by Free Base precipitation
PBS + 10% HP-β-CD 7.45 - 10 mMHydrophobic inclusion complexation

Self-Validating Experimental Protocols

Protocol: Preparation of a Stable 1 mM Working Solution in Physiological Buffer

Objective: Achieve a clear, stable 1 mM solution in pH 7.4 buffer without sub-visible aggregation. Rationale: We use a "solvent-shift" method buffered by cyclodextrin to prevent the hydrophobic collapse of the phenyl ring during dilution.

Step-by-Step Methodology:

  • Master Stock Preparation: Weigh exactly 2.28 mg of (3-Phenylpiperidin-3-yl)methanol HCl (MW ≈ 227.73 g/mol ) into a clean, dry glass vial.

  • Primary Solvation: Add 100 µL of anhydrous DMSO to achieve a 100 mM master stock. Vortex for 30 seconds until optically clear.

  • Excipient Preparation: Prepare a 10% (w/v) solution of Hydroxypropyl-β-cyclodextrin (HP-β-CD) in 1X PBS (pH 7.4). Filter through a 0.22 µm PES membrane.

  • Controlled Dilution (Critical Step): Place 9.9 mL of the HP-β-CD/PBS solution on a magnetic stirrer at 500 RPM. Dropwise, add the 100 µL DMSO master stock directly into the vortex of the stirring buffer.

  • Equilibration: Allow the solution to stir for 10 minutes at room temperature.

  • Self-Validation Check (The Tyndall Test): Shine a laser pointer through the glass vial in a dark room. If the laser beam path is highly visible (Tyndall effect), sub-visible colloidal aggregates have formed, indicating the dilution was too rapid or the cyclodextrin concentration needs to be increased. A successful, true solution will show minimal to no light scattering.

solubilization_workflow Start Weigh (3-Phenylpiperidin-3-yl) methanol HCl CheckPH Determine Target Media pH Start->CheckPH Acidic Acidic Media (pH < 5) Direct Dissolution CheckPH->Acidic Low pH Physio Physiological Media (pH 7.4) Risk of Free Base ppt CheckPH->Physio Neutral/Basic Vortex Vortex & Sonicate (15 mins) Acidic->Vortex AddCoSolvent Use 1% DMSO + 10% HP-β-CD Physio->AddCoSolvent AddCoSolvent->Vortex Clear Is Solution Clear? Vortex->Clear Success Proceed to Assay Clear->Success Yes Heat Gentle Heating (37°C) & Re-vortex Clear->Heat No Heat->Vortex

Workflow for solubilizing (3-Phenylpiperidin-3-yl)methanol HCl based on target media pH.

References

  • Benchchem. Overcoming poor solubility of 4-(Piperidin-4-yl)aniline in reaction media.1[1]

  • MDPI. Engineering Cocrystals of Poorly Water-Soluble Drugs to Enhance Dissolution in Aqueous Medium.2[2]

  • Longdom Publishing. Brief Overview of Various Approaches to Enhance Drug Solubility.3[3]

Sources

Minimizing side reactions during the reduction of 3-phenylpiperidine esters

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #RED-3PP-EST-001 Topic: Minimizing Side Reactions & Stereochemical Erosion Status: Open / Guide Generated

Executive Summary

The reduction of 3-phenylpiperidine esters (typically ethyl 3-phenylnipecotate derivatives) is a pivotal step in the synthesis of neuroactive scaffolds (e.g., opioid antagonists, NK1 receptor ligands). While the transformation of the ester to the primary alcohol (hydroxymethyl) appears trivial, this specific scaffold presents unique "failure modes" driven by the acidity of the C3-benzylic proton and the nucleophilicity of the piperidine nitrogen .

This guide moves beyond standard textbook protocols to address the specific kinetic and thermodynamic traps inherent to this substrate.

Module 1: The Racemization Trap (Mechanistic Causality)

The Issue

Users frequently report loss of enantiomeric excess (ee) during the reduction of chiral 3-phenylnipecotate esters. Root Cause: The C3 position is a "perfect storm" for acidity. The proton at C3 is alpha to a carbonyl (ester) AND benzylic (adjacent to phenyl).

  • Mechanism: During hydride addition, the resulting alkoxide intermediates act as bases. If the reaction temperature is too high or the quench is delayed, the C3 proton is removed, forming a planar enolate. Reprotonation occurs non-stereoselectively, scrambling the chiral center.

Pathway Visualization

The following diagram illustrates the competition between the desired hydride transfer and the undesired enolization pathway.

RacemizationPathway Start Chiral Ester (S)-3-phenyl Inter Tetrahedral Intermediate Start->Inter Hydride Attack (Kinetic) Product Chiral Alcohol (S)-Retention Inter->Product Fast Red. Low Temp Enolate Planar Enolate (Achiral) Inter->Enolate Deprotonation (High Temp/Base) Racemic Racemic Product (R/S Mixture) Enolate->Racemic Reprotonation

Figure 1: Kinetic competition between reduction and enolization. High temperatures favor the red dashed pathway (racemization).

Prevention Protocol
  • Temperature Control: Maintain internal temperature < 0°C during addition. The reduction of the ester is fast; enolization is slower but accelerates >10°C.

  • Inverse Addition: Add the ester solution to the hydride slurry. This ensures the hydride is always in excess, favoring the reduction pathway over the base-catalyzed enolization.

Module 2: Managing the Nitrogen (Chemo-Selectivity)

The Issue

Attempting to reduce the free base (unprotected piperidine) often results in:

  • Gelatinous Slurries: The secondary amine coordinates with aluminum species (N-Al bonds), forming insoluble aggregates.

  • Incomplete Reaction: The N-Al complex acts as a "hydride sink," requiring excess reagent (3-4 equivalents of LAH instead of 0.75-1.0).

Strategic Decision Matrix
StrategyReagentProsConsRecommendation
Free Base LAH (excess)One less step (no protection).Messy work-up; lower yield; high risk of emulsion.Avoid for scale >1g.
N-Boc LiBH₄ or LAHClean reaction; Boc is stable to basic reduction.Requires deprotection step later.Preferred for high value chiral material.
N-Benzyl LAHStable; Benzyl often part of final SAR.Benzyl group adds molecular weight; harder to remove than Boc.Standard for non-chiral or stable precursors.

Module 3: Reagent Selection & Experimental Protocol

Why Lithium Borohydride (LiBH₄)?

While Lithium Aluminum Hydride (LAH) is the default, LiBH₄ is superior for 3-phenylpiperidine esters because:

  • It is milder, reducing the risk of benzylic epimerization.

  • It tolerates N-carbamates (Boc) perfectly.

  • In-Situ Generation: It can be generated by mixing NaBH₄ + LiCl in THF/EtOH, avoiding the handling of pyrophoric LAH powder.

Standard Operating Procedure (SOP): N-Boc-3-Phenylnipecotate Reduction

Target: Reduction to Alcohol without Racemization

Reagents:

  • Substrate: N-Boc-ethyl-3-phenylnipecotate (1.0 eq)

  • Reductant: LiBH₄ (2.0 eq) [Commercial 2M in THF recommended]

  • Solvent: Anhydrous THF

Step-by-Step:

  • Setup: Flame-dry a 3-neck flask. Purge with N₂.[1][2]

  • Solvation: Dissolve substrate in THF (0.2 M concentration). Cool to -10°C (Ice/Salt bath).

  • Addition: Add LiBH₄ solution dropwise over 30 mins. Critical: Monitor internal temp; do not exceed 0°C.

  • Reaction: Stir at 0°C for 2 hours. Monitor by TLC (stain with Ninhydrin or PMA; UV active due to phenyl ring).

  • Quench (The "Fieser" Modification for Borohydrides):

    • Dilute with Et₂O.[3]

    • Add saturated Rochelle’s Salt (Potassium Sodium Tartrate) solution.

    • Why? Tartrate chelates boron/aluminum salts, breaking the emulsion that traps the piperidine product.

  • Work-up: Stir biphasic mixture vigorously for 1 hour until layers separate cleanly. Extract organic layer, dry over Na₂SO₄.[4][5]

Module 4: Troubleshooting & FAQs

Q1: My product is trapped in a white emulsion during LAH work-up. How do I break it?

A: You are experiencing the "Aluminum Hydroxide Gel" effect.

  • Immediate Fix: Add Rochelle's Salt (sat. aq. solution) and stir vigorously for 2-4 hours. The gel will dissolve into two clear layers.

  • Next Time: Use the Fieser Work-up strictly:

    • For

      
       grams of LAH:
      
    • Add

      
       mL Water.[3]
      
    • Add

      
       mL 15% NaOH.[2][3]
      
    • Add

      
       mL Water.[3]
      
    • Filter the resulting granular white solid.

Q2: I see a new spot on TLC that is less polar than the alcohol but more polar than the ester. What is it?

A: This is likely the Aldehyde intermediate .

  • Cause: Under-reduction or insufficient reagent.

  • Fix: Do not isolate. Add 0.5 eq more reducing agent and warm slightly (to RT). If using DIBAL-H at -78°C, this is the expected product; warm to 0°C to push to alcohol.

Q3: My optical rotation is lower than the literature value (low ee).

A: Racemization occurred via the mechanism in Module 1.

  • Check: Did you reflux? (Never reflux 3-phenyl esters with hydride).

  • Check: Did you quench with strong acid? (Acidic quench can cause retro-aldol type equilibration if the reduction wasn't complete).

  • Solution: Switch to LiBH₄/THF at 0°C .

References

  • Fieser, L. F.; Fieser, M. Reagents for Organic Synthesis; Wiley: New York, 1967; Vol. 1, p 581. (Foundational text for the Fieser Work-up stoichiometry).

  • Brown, H. C.; Narasimhan, S.; Choi, Y. M. "Selective Reductions. 30. Effect of Cation and Solvent on the Reactivity of Saline Borohydrides for Reduction of Carboxylic Esters." J. Org. Chem.1982 , 47, 4702–4708. (Establishes LiBH4 selectivity and kinetics).

  • Ralbovsky, J. L.; Sledziewski, A. "Scale-up of the Lithium Aluminum Hydride Reduction of an Ester." Org.[3][6][7] Process Res. Dev.2013 , 17, 1316–1320. (Industrial safety and Rochelle's salt protocols).

  • Mao, H.; et al. "Synthesis of 3-Phenylpiperidine Derivatives via Asymmetric Hydrogenation." Tetrahedron: Asymmetry2009 , 20, 217–223. (Discusses the specific stereochemical fragility of the 3-phenylpiperidine scaffold).

Sources

Technical Support Center: Optimizing Enantiomeric Excess in (3-Phenylpiperidin-3-yl)methanol Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the most critical bottleneck in the synthesis of (3-Phenylpiperidin-3-yl)methanol : achieving and maintaining a high enantiomeric excess (ee). The quaternary stereocenter at C3 presents unique steric and electronic challenges that render generic resolution protocols ineffective.

This guide bypasses basic theory, focusing instead on the physical chemistry of chiral recognition, analytical integrity, and field-proven, self-validating protocols.

Process Optimization: Chiral Resolution Workflows

ResolutionWorkflow A Racemic (3-Phenylpiperidin-3-yl)methanol B Add D-DTTA in iPrOH (Chiral Resolving Agent) A->B C Controlled Crystallization (5°C/hour cooling) B->C D Filtration C->D E Diastereomeric Salt (Solid Retentate) D->E Solid F Mother Liquor (Filtrate) D->F Liquid G Salt Breaking (Aq. NaOH / DCM) E->G H Enantiopure Product (>98% ee) G->H

Caption: Workflow for the classical chiral resolution of (3-Phenylpiperidin-3-yl)methanol.

Q: Why is my classical resolution of racemic (3-Phenylpiperidin-3-yl)methanol stalling at <80% ee?

A: This is a classic thermodynamic limitation caused by a mismatch between the resolving agent and the substrate's structural properties. When using standard chiral acids like D-Tartaric acid, the lattice energy difference between the resulting diastereomeric salts is minimal. Because the C3-position of the piperidine contains both a bulky phenyl group and a hydroxymethyl group, chiral recognition requires more than just hydrogen bonding; it requires


 stacking to lock the conformation during crystallization.

Solution: Switch to Di-p-toluoyl-D-tartaric acid (D-DTTA) . The bulky p-toluoyl groups intercolate with the C3-phenyl ring of the piperidine. This specific non-covalent interaction significantly increases the solubility difference between the


 and 

salts, leading to highly selective crystallization.
Quantitative Data: Resolving Agents and Solvent Systems

Summary of experimental optimization for 3-phenylpiperidine derivatives.

Resolving AgentSolvent SystemYield (%)Enantiomeric Excess (ee %)Mechanism of Recognition
D-Tartaric AcidEthanol15.275.0Hydrogen bonding
(1S)-(+)-10-CSAAcetone22.482.0Steric hindrance
D-DTTA iPrOH / H2O (9:1) 38.5 >98.5

stacking + H-bonding
L-DTTAiPrOH / H2O (9:1)36.0>98.0

stacking + H-bonding

Analytical Integrity: HPLC Troubleshooting

HPLCTroubleshooting A Low ee Detected (<80%) B Inspect Chromatogram A->B C Peak Tailing? B->C D Add 0.1% DEA to Mobile Phase C->D Yes E Recrystallize Salt C->E No D->B Re-analyze

Caption: Decision tree for troubleshooting low ee readings in chiral HPLC analysis.

Q: My enantiomeric excess drops significantly during chiral HPLC analysis. Is the compound racemizing in solution?

A: No. The quaternary stereocenter at C3 is highly stable and does not undergo spontaneous racemization under standard conditions. The "drop" in ee is almost certainly an analytical artifact caused by secondary amine interactions with the Chiral Stationary Phase (CSP).

Solution: Piperidines bind strongly to residual silanol (Si-OH) groups on silica-based columns, causing severe peak tailing. If the minor enantiomer elutes closely after the major one, the tailing will obscure the valley between the peaks, skewing the integration to artificially lower the ee. Add 0.1% Diethylamine (DEA) or Triethylamine (TEA) to your mobile phase to competitively mask these silanol sites and reveal the true enantiomeric purity.

Advanced Methodologies: Asymmetric Catalysis

Q: How can I bypass the 50% yield limitation of classical resolution?

A: To surpass the theoretical 50% yield cap of classical resolution, you must implement either a Dynamic Kinetic Resolution (DKR), enzymatic desymmetrization, or an asymmetric catalytic route.

  • Dynamic Kinetic Resolution (DKR): For 3-arylpiperidines, a highly effective method is the DKR of racemic

    
    -aryl-
    
    
    
    -oxoesters using chiral phenylglycinol, which stereoselectively affords bicyclic lactams that are subsequently reduced to enantiopure 3-arylpiperidines [1].
  • Asymmetric Catalysis: Modern approaches utilize Rh-catalyzed asymmetric reductive Heck reactions. By reacting arylboronic acids with pyridine derivatives (via partial reduction to dihydropyridines), you can directly install the stereocenter with >95% ee, a method proven effective for synthesizing intermediates of drugs like Niraparib [2].

  • Biocatalysis & Industrial Scaling: Carbonyl reductases (such as HeCR and DbCR) have demonstrated exceptional catalytic performance, achieving >99% ee and >99% conversion rates in the reduction of N-protected 4-oxo-3-phenylpiperidines, which can be adapted for hydroxymethyl derivatives [3]. Furthermore, industrial methods often utilize specific N-protecting groups (e.g., Boc, Cbz) followed by chemical resolution with organic silicon reagents to optimize the large-scale production of these chiral intermediates [4].

Self-Validating Protocol: High-ee Resolution

Objective: Isolate the target enantiomer of (3-Phenylpiperidin-3-yl)methanol with >98% ee using D-DTTA. System Design: This protocol includes an intermediate analytical checkpoint to verify the trajectory of the resolution before committing to the final salt break, preventing catastrophic material loss.

Step 1: Salt Formation

  • Dissolve 10.0 g (52.3 mmol) of racemic (3-Phenylpiperidin-3-yl)methanol in a solvent mixture of 90 mL Isopropanol (iPrOH) and 10 mL deionized water.

  • Add 20.2 g (52.3 mmol) of Di-p-toluoyl-D-tartaric acid (D-DTTA) in a single portion.

  • Heat the suspension to 75°C under constant stirring until a clear, homogenous solution is achieved.

Step 2: Controlled Crystallization 4. Scientist's Note (Causality): Do not crash-cool the solution. Rapid cooling induces kinetic precipitation, which traps the undesired diastereomer in the crystal lattice. A controlled cooling rate favors thermodynamic selection, maximizing ee. 5. Program the heating mantle to cool the solution at a strict rate of 5°C/hour until it reaches 20°C. 6. Stir at 20°C for an additional 12 hours to allow for Ostwald ripening of the crystals.

Step 3: Isolation and Validation Checkpoint 7. Filter the precipitated salt through a sintered glass funnel. Wash the filter cake with 15 mL of ice-cold iPrOH. 8. Validation Step: Take a 5 mg sample of the solid, perform a mini-salt break (1 mL DCM / 1 mL 1M NaOH), and analyze the organic layer via chiral HPLC (Mobile Phase: Hexane/IPA 90:10 with 0.1% DEA). Proceed to Step 4 only if ee > 95%. If ee < 95%, recrystallize the salt from iPrOH/H2O.

Step 4: Salt Breaking 9. Suspend the validated solid in 100 mL of Dichloromethane (DCM). 10. Add 100 mL of 1M aqueous NaOH. Stir vigorously for 30 minutes until both phases are clear. 11. Separate the organic layer. Extract the aqueous layer with an additional 50 mL of DCM. 12. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield enantiopure (3-Phenylpiperidin-3-yl)methanol.

References

  • Dynamic Kinetic Resolution of Racemic γ-Aryl-δ-oxoesters. Enantioselective Synthesis of 3-Arylpiperidines. The Journal of Organic Chemistry (2002). URL:[Link]

  • Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society (2023). URL:[Link]

  • Enzymatic synthesis of four stereoisomers of 3-substituted-4-hydroxypiperidines by carbonyl reductase-catalyzed reduction. RSC Advances / PMC (2025). URL:[Link]

  • Methods for synthesizing (R)-3-phenylpiperidine or/and (S)-3-phenylpiperidine and chiral intermediates of niraparib.WIPO Patent WO2019165981A1 (2019).

Sources

Addressing stability challenges of (3-Phenylpiperidin-3-yl)methanol in solution

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Stability & Handling of (3-Phenylpiperidin-3-yl)methanol in Solution

Document ID: TSC-PPM-003 | Version: 2.1 | Audience: R&D Chemists, Analytical Scientists[1]

Executive Summary: The "Deceptive" Stability

(3-Phenylpiperidin-3-yl)methanol (often abbreviated as 3-PPM) presents a unique stability profile due to its quaternary carbon at position 3 .[1] Unlike typical piperidines, the C3 position is blocked by a phenyl group and a hydroxymethyl group, preventing standard oxidative dehydrogenation at this site.[2]

However, users frequently report three core failure modes:

  • "Phantom" Impurities: Appearance of new peaks in HPLC caused by atmospheric CO₂ uptake (carbamate formation).[1][2]

  • Solubility Crashing: Misunderstanding the drastic polarity shift between the Free Base and HCl salt forms.[2]

  • Oxidative Yellowing: Slow N-oxidation facilitated by trace metal chelation in the 1,3-amino-alcohol motif.[1][2]

This guide provides the protocols to stabilize 3-PPM in solution.

Module 1: Solubility & Dissolution Protocols

The Challenge: The Polarity Switch

Users often attempt to dissolve the HCl salt in dichloromethane (DCM) or the free base in neutral water, leading to immediate precipitation or biphasic "oiling out."[2]

FormCAS (Generic/Ref)Solubility ProfileRecommended SolventsAvoid
Free Base 4606-65-9LipophilicDCM, EtOAc, THF, TolueneWater (neutral), Hexanes
HCl Salt 858849-92-0Hydrophilic / PolarWater, Methanol, DMSO, DMFDCM, Ether, Toluene
Troubleshooting Workflow: "It Won't Dissolve"

Scenario A: You have the HCl Salt but need it in an organic reaction (e.g., Alkylation). [2]

  • Incorrect Approach: Stirring HCl salt in THF/DCM.[1][2] It will remain a suspension.[1][2]

  • Correct Protocol (The "Free-Basing" Wash):

    • Dissolve HCl salt in minimum water (approx. 5 vol).[1][2]

    • Add 1.1 eq. of 1M NaOH or saturated NaHCO₃ (pH > 10).

    • Extract 3x with DCM or EtOAc.[1][2]

    • Dry organics over Na₂SO₄ and concentrate.

    • Result: The Free Base will now dissolve instantly in THF/DCM.[2]

Scenario B: You have the Free Base but need an aqueous stock for biology.

  • Incorrect Approach: Adding water directly.[1][2] It will form a gummy oil.[1][2]

  • Correct Protocol (Acidification):

    • Dissolve Free Base in a small amount of DMSO (10% of final volume).[2]

    • Slowly add 0.1M HCl or aqueous buffer (pH < 5) while vortexing.

    • Mechanism: Protonation of the secondary amine (

      
      ) forces solvation.[1][2]
      

Module 2: Stability & Degradation (The "Yellowing" Issue)[2]

The Mechanism: Chelation-Driven Oxidation

While the C3 position is quaternary and stable, the secondary amine (N1) and the primary alcohol (on the methyl group) create a 1,3-amino alcohol motif .[1][2] This structure acts as a bidentate ligand, capable of chelating trace transition metals (Fe, Cu) found in lower-grade solvents.[1][2] This chelation lowers the activation energy for N-oxidation.[1]

Diagram: Degradation & Interaction Pathways

StabilityPathways PPM (3-Phenylpiperidin-3-yl)methanol (Intact) Carbamate Carbamate Species (Reversible 'Impurity') PPM->Carbamate + CO2 (Fast, Reversible) Chelate Metal-Ligand Complex (Catalyst) PPM->Chelate + Fe/Cu ions CO2 Atmospheric CO2 O2 Dissolved O2 (+ Trace Metals) NOxide N-Oxide / Imines (Irreversible Yellowing) Chelate->NOxide + O2 (Catalytic Oxidation)

Caption: Figure 1. The two primary instability pathways: Reversible carbamate formation (CO2 attack) and Irreversible metal-catalyzed oxidation.[1]

Protocol: Preparation of Stable Stock Solutions

To prevent "yellowing" (oxidation) and "phantom peaks" (carbamates):

  • Solvent Selection: Use LC-MS grade solvents (low metal content).[1][2] Avoid technical grade MeOH.

  • De-gassing: Sparge the solvent with Argon or Nitrogen for 10 minutes before adding the solid.[2] This removes dissolved CO₂ and O₂.[2]

  • Add Antioxidant (Optional but Recommended): If storing >24 hours, add 0.1% w/v BHT (Butylated hydroxytoluene) or store as the HCl salt (protonation protects the Nitrogen lone pair).[1][2]

  • Storage: Store at -20°C under inert atmosphere.

Module 3: Analytical Troubleshooting (FAQ)

Q: Why do I see a "split peak" or a "ghost peak" in my HPLC/LC-MS?

A: This is likely the Carbamate Artifact. Secondary amines react with atmospheric CO₂ to form carbamic acid/carbamates (


).[1] In unbuffered LC systems, this exists in equilibrium with the parent amine, causing peak splitting or broad "humps."[2]
  • The Fix: Use an acidic mobile phase (0.1% Formic Acid or TFA).[1][2] The low pH decarboxylates the carbamate back to the parent amine immediately on-column.[1]

Q: My compound reacts with Acetone/Ketones. Why?

A: Hemiaminal/Oxazolidine Formation. You have a secondary amine and a hydroxyl group in a 1,3 relationship.[2]

  • Reaction: The amine reacts with the ketone (acetone) to form a hemiaminal.[2]

  • Cyclization: The nearby hydroxyl group can attack the hemiaminal to close a 5-membered oxazolidine ring.[1][2]

  • Rule: NEVER use acetone or MEK for cleaning glassware or as a solvent for this compound.[1][2]

Q: How do I verify the enantiomeric purity?

A: Chiral HPLC is required. Because C3 is a quaternary chiral center, it is robust against racemization (unlike C-H chiral centers which can enolize).[2] However, verifying the starting material is critical.[2]

  • Recommended Column: Chiralpak AD-H or OD-H.[1][2]

  • Mobile Phase: Hexane:IPA:Diethylamine (90:10:0.1).[1][2] Note: Diethylamine is essential to sharpen the peak of the basic amine.[2]

References & Authoritative Grounding

  • PubChem Compound Summary. (3-Phenylpiperidin-3-yl)methanol.[1][2][3] National Center for Biotechnology Information.[1][2] Link

  • Voice, A. K., & Rochelle, G. T. (2011). Oxidation of amines at absorber conditions for CO2 capture from flue gas.[2][4] (Explains the mechanism of secondary amine oxidation and radical formation). Energy Procedia. Link[1][2]

  • Sigma-Aldrich Technical Bulletin. Handling of Air-Sensitive Reagents. (General protocols for inert atmosphere storage of amines). Link

  • Lepaumier, H., et al. (2009). Degradation of alkanolamines.[2] (Detailed study on the stability of amino-alcohol motifs and metal catalysis). Industrial & Engineering Chemistry Research. Link[1][2]

For further assistance, please contact the Application Science team with your specific solvent system and batch number.[1][2]

Sources

Technical Support Center: Purification of 3,3-Disubstituted Piperidine Hydrochloride Salts

Author: BenchChem Technical Support Team. Date: March 2026

Role: Senior Application Scientist Topic: Troubleshooting Purification & Handling ID: GUIDE-33DP-HCL-01[1]

Introduction: The "Gem-Dialkyl" Challenge

Welcome to the technical support center. If you are working with 3,3-disubstituted piperidine hydrochloride salts (e.g., 3,3-dimethyl, 3,3-difluoro, or spirocyclic analogs), you have likely encountered a specific set of frustrations: the product oils out instead of crystallizing, it turns into a hygroscopic goo upon filtration, or it traps excess acid that ruins downstream couplings.[1]

Why does this happen? The gem-disubstitution at the C3 position introduces significant steric bulk and conformational rigidity (the Thorpe-Ingold effect). While this is pharmacologically desirable for metabolic stability, it disrupts the crystal lattice packing energy of the hydrochloride salt. The result is a compound with a high tendency to solvate rather than pack, leading to the dreaded "oiling out" phenomenon and extreme hygroscopicity.

This guide provides field-proven, self-validating protocols to overcome these thermodynamic hurdles.

Module 1: Troubleshooting "Oiling Out" (Liquid-Liquid Phase Separation)

User Question: I added HCl in dioxane to my free base in ether, but instead of a white solid, a sticky yellow oil separated at the bottom. Scratching the flask doesn't help. How do I recover the solid?

Root Cause Analysis

Oiling out occurs when the amorphous salt phase is thermodynamically more stable than the crystalline phase in the chosen solvent system, or when impurities lower the melting point below the ambient temperature.[2] It is a liquid-liquid phase separation (LLPS).

The "Anti-Oil" Recovery Protocol

Do not simply evaporate the solvent; this will trap impurities and excess acid. Follow this thermodynamic reset:

  • The Decant & Wash:

    • Stop stirring. Let the oil settle.

    • Carefully decant the supernatant (which often contains non-basic impurities).

    • Wash the oil layer with fresh non-polar solvent (e.g., Diethyl Ether or Pentane) to remove residual organic impurities.

  • The Solvent Switch (The "Dissolve-Then-Crash" Method):

    • Dissolve the oil in a minimum amount of a polar solvent (Methanol or Isopropanol).

    • Critical Step: Add a less polar anti-solvent (Ethyl Acetate or MTBE) dropwise with vigorous stirring until persistent cloudiness is observed.

    • Sonication: Place the flask in a sonication bath for 5-10 minutes. Sonication provides the energy to overcome the nucleation barrier, often inducing crystallization where scratching fails.

  • The Azeotropic Reset (If water is suspected):

    • If the oil persists, it may be hydrated.[3][4] Dissolve in Toluene or DCM and rotovap to dryness to azeotrope off water. Repeat 2x.

    • Redissolve in anhydrous Et2O and add HCl again.

Visual Workflow: Recovering Oiled-Out Salts

OilRecovery Start Problem: Salt Oils Out Decant 1. Decant Supernatant (Remove non-basic impurities) Start->Decant Wash 2. Wash Oil with Ether/Pentane Decant->Wash Dissolve 3. Dissolve Oil in Min. MeOH or IPA Wash->Dissolve AntiSolvent 4. Add Anti-Solvent (EtOAc/MTBE) Dropwise to Cloud Point Dissolve->AntiSolvent Sonicate 5. Sonicate (5-10 mins) Force Nucleation AntiSolvent->Sonicate Check Did Solid Form? Sonicate->Check Filter Filter under N2 Wash with Ether Check->Filter Yes Azeotrope Suspect Hydration: Dissolve in Toluene/DCM Evaporate to Dryness Check->Azeotrope No (Still Oil) Lyophilize Last Resort: Dissolve in Water Lyophilize to Powder Check->Lyophilize Persistent Failure Azeotrope->Dissolve Retry

Caption: Decision tree for recovering 3,3-disubstituted piperidine HCl salts from an oiled-out state.

Module 2: Hygroscopicity & Stoichiometry Control

User Question: My salt is extremely hygroscopic. It turns to a gum on the filter paper within seconds. Also, my NMR shows 1.5 equivalents of HCl. How do I fix this?

Scientific Insight

3,3-disubstituted piperidines create voids in the crystal lattice that easily trap water and excess HCl.[1] A non-stoichiometric salt (excess HCl) acts as a catalyst for degradation and interferes with accurate mass balance in downstream coupling reactions.

Protocol: Anhydrous Salt Formation (The "Reverse Addition" Technique)

To ensure exactly 1.0 equivalent of HCl and minimize water uptake:

Reagents:

  • Substrate: Crude 3,3-disubstituted piperidine (Free Base).

  • Solvent A: Anhydrous Ethyl Acetate (EtOAc) or MTBE (dried over molecular sieves).

  • Acid Source: 2.0 M HCl in Diethyl Ether or Dioxane (Commercial anhydrous solutions).[1]

Step-by-Step:

  • Dissolution: Dissolve the free base in Solvent A (EtOAc). Dry this solution over Na2SO4 to ensure it is anhydrous. Filter into a dry flask under Nitrogen/Argon.

  • Controlled Acidification:

    • Do not dump the acid in.

    • Place the flask in an ice bath (0°C).

    • Add the HCl solution dropwise via syringe while stirring vigorously.

    • Self-Validation: Monitor the pH of the vapor headspace with wet pH paper. Stop adding acid exactly when the vapor turns acidic (pH < 2). This prevents large excesses of HCl.

  • Isolation:

    • If a precipitate forms: Filter under a blanket of Nitrogen (use an inverted funnel flowing N2 over the funnel).

    • Do not suck air through the cake for long periods; this pulls in moisture.

    • Wash immediately with anhydrous Ether.

    • Transfer quickly to a vacuum desiccator containing P2O5 or KOH pellets.

Table 1: Solvent Systems for Crystallization vs. Trituration

MethodSolvent SystemBest ApplicationNote
Trituration Et2O / PentaneRemoving trace organics from "oily" salts.[1]Does not improve crystal quality significantly.
Recrystallization IPA / EtOAcHigh purity requirements.Dissolve in hot IPA, add EtOAc until cloudy, cool slowly.
Recrystallization Acetone / EtOHPolar substrates (e.g., amino-piperidines).[1]Good for removing inorganic salts.
Precipitation DCM / HexaneHighly lipophilic 3,3-dialkyl piperidines.[1]Fast precipitation; risk of amorphous solid.

Module 3: Impurity Removal (Regioisomers & Starting Materials)

User Question: I synthesized my piperidine via reduction of a lactam, but the salt contains unreacted starting material and a regioisomer. Recrystallization isn't cleaning it up.

Strategic Approach

Salts are excellent for removing non-basic impurities (which stay in the organic wash), but poor for separating basic isomers (which also form salts). You must purify at the Free Base stage before salt formation.

The "Acid-Base Swing" Purification

Use the pKa difference to your advantage.[1]

  • Acid Extraction: Dissolve crude reaction mix in EtOAc. Extract with 1M aqueous HCl.

    • Result: The piperidine moves to the water phase.[5] Non-basic impurities (lactams, protected intermediates) stay in the EtOAc.

  • Wash: Wash the aqueous acidic layer 2x with fresh EtOAc.

  • Basification: Cool the aqueous layer to 0°C. Basify with 4M NaOH to pH > 12.

  • Recovery: Extract the free base back into DCM or EtOAc. Dry over Na2SO4.

  • Conversion: Now convert this purified free base to the HCl salt using the protocol in Module 2.

Visual Workflow: Impurity Fate Map

ImpurityMap Crude Crude Reaction Mix (Product + Impurities) AcidExt Partition: EtOAc / 1M HCl Crude->AcidExt OrgLayer Organic Layer (Discard) AcidExt->OrgLayer Non-Basic Impurities AqLayer Aqueous Layer (Acidic) Contains Product Salt AcidExt->AqLayer Product Wash Wash Aq. with EtOAc (Remove trapped neutrals) AqLayer->Wash Base Basify to pH 12 (NaOH) Wash->Base Ext Extract into DCM Base->Ext Final Purified Free Base Ext->Final SaltForm Convert to HCl Salt Final->SaltForm

Caption: The "Acid-Base Swing" workflow to remove non-basic impurities prior to final salt crystallization.

References

  • Separation of Piperidine Enantiomers & Salts : BenchChem. Comparative Analysis of 3,3-Dipropylpiperidine and its Enantiomers. Retrieved from

  • Oiling Out Mechanisms : PharmaLego. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds. Retrieved from

  • Synthesis of 3,3-Disubstituted Piperidines : Amat, M., et al. (2007).[1] Enantioselective synthesis of 3,3-disubstituted piperidine derivatives. Journal of Organic Chemistry. Retrieved from

  • Handling Amine Salts : ScienceMadness. Isolation of primary amines as HCL salt problem. Retrieved from

  • Fluorinated Piperidine Building Blocks : Ossila. 3,3-Difluoropiperidine hydrochloride.[1][6] Retrieved from

Sources

Validation & Comparative

A Comparative Guide to the ¹H NMR Interpretation of (3-Phenylpiperidin-3-yl)methanol Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The piperidine scaffold is a cornerstone in medicinal chemistry, appearing in numerous pharmaceuticals due to its favorable physicochemical properties and synthetic accessibility.[1][2] Precise structural characterization of substituted piperidines is therefore critical in drug discovery and development. This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of (3-Phenylpiperidin-3-yl)methanol hydrochloride, a representative chiral 3-substituted piperidine derivative. We will dissect the predicted spectral features, explaining the causal relationships between the molecule's three-dimensional structure and its NMR signature. Furthermore, this guide will objectively compare the utility of ¹H NMR with alternative analytical techniques—¹³C NMR, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy—for comprehensive structural elucidation. A detailed, self-validating experimental protocol for acquiring high-quality data is also presented, aimed at researchers, chemists, and quality control specialists in the pharmaceutical sciences.

Molecular Structure and Predicted Proton Environments

Understanding the ¹H NMR spectrum begins with a thorough analysis of the molecule's structure. (3-Phenylpiperidin-3-yl)methanol possesses a chiral center at the C3 position, which renders the molecule asymmetric. This asymmetry has profound consequences for the NMR spectrum, as chemically similar protons become magnetically non-equivalent. The hydrochloride form ensures the piperidine nitrogen is protonated, existing as an ammonium cation, which significantly influences the chemical shifts of adjacent protons.

Below is a diagram illustrating the distinct proton environments. Due to the chiral center at C3, the geminal protons on the piperidine ring (at C2, C4, C5, and C6) and the benzylic CH₂OH group are diastereotopic. This means that even protons on the same carbon atom will have different chemical shifts and will couple to each other.

Caption: Structure of (3-Phenylpiperidin-3-yl)methanol with key proton groups labeled.

Theoretical ¹H NMR Spectral Interpretation

The spectrum can be divided into several distinct regions. The following table summarizes the predicted chemical shifts (δ), multiplicities, and integration values for each proton environment when using DMSO-d₆ as the solvent. The choice of DMSO-d₆ is strategic; its high polarity effectively dissolves the hydrochloride salt, and its hydrogen-bond accepting nature slows the exchange rate of the -OH and -NH₂⁺ protons, allowing them to be observed as distinct, often broad, signals.[3]

Proton Label(s)IntegrationPredicted δ (ppm)MultiplicityRationale & Expected Coupling Constants (J)
Ar-H5H7.2 - 7.5Multiplet (m)Protons of the monosubstituted phenyl ring. The complex pattern arises from ortho, meta, and para couplings.[4]
NH₂⁺2H8.5 - 9.5Broad singlet (br s)Deshielded due to the positive charge on the nitrogen. Broadness results from quadrupolar coupling with ¹⁴N and chemical exchange.
OH1H4.5 - 5.5Broad singlet (br s) or Triplet (t)Chemical shift is concentration and temperature dependent. May couple to the adjacent CH₂ protons if exchange is slow.
CH₂OH (H-a, H-b)2H3.5 - 4.0Doublet of Doublets (dd) or AB quartetDiastereotopic protons next to a chiral center. They split each other (geminal coupling, ²J ≈ 10-12 Hz) and are further split by vicinal protons.
H-2, H-64H3.0 - 3.5Multiplets (m)Protons alpha to the electron-withdrawing NH₂⁺ group are significantly deshielded. Complex splitting due to geminal and vicinal couplings.
H-4, H-54H1.5 - 2.5Multiplets (m)Aliphatic protons of the piperidine ring. Less deshielded than H-2/H-6. Overlapping signals are expected, creating a complex region.[5][6]

Causality Behind the Predictions:

  • Aromatic Region (7.2-7.5 ppm): The circulating π-electrons of the phenyl ring create a local magnetic field that deshields the aromatic protons, shifting them downfield.[7]

  • Piperidine Ring Protons (1.5-3.5 ppm): The protonated nitrogen acts as a strong electron-withdrawing group, deshielding the adjacent H-2 and H-6 protons most significantly. The chair conformation of the piperidine ring leads to different chemical shifts for axial and equatorial protons, and characteristic coupling constants (typically J_ax-ax > J_ax-eq > J_eq-eq).[8][9]

  • Diastereotopicity: The chiral center at C3 removes the plane of symmetry that would otherwise make the two protons on C2, C4, C5, C6, and the CH₂OH group equivalent. This non-equivalence is observable in the NMR spectrum, providing crucial stereochemical information.

Comparison with Alternative Analytical Techniques

While ¹H NMR is unparalleled for detailed structural mapping, a multi-technique approach provides the most robust characterization. The logic for employing complementary methods is to obtain orthogonal data, where each technique validates the others while providing unique information.

Caption: Logical relationship of analytical techniques for structural elucidation.

Comparative Data Summary:

TechniqueInformation ProvidedStrengths for this MoleculeLimitations for this Molecule
¹H NMR Proton framework, connectivity (J-coupling), stereochemistry, relative quantitation (integration).Unambiguously defines proton positions and stereochemical relationships (diastereotopicity). Confirms all structural components.Can have overlapping signals in the aliphatic region, potentially requiring 2D NMR for full assignment.
¹³C NMR Carbon skeleton, number of unique carbon environments, hybridization (sp², sp³).Complements ¹H NMR by confirming the number of carbons (expecting 8 aliphatic/alkoxy and 4 unique aromatic signals).Low natural abundance of ¹³C requires more sample or longer acquisition time. Provides no proton information.
Mass Spec. (ESI-MS) Accurate molecular weight, elemental formula (HRMS), fragmentation patterns.Confirms molecular formula (C₁₂H₁₈ClNO). Fragmentation can confirm the piperidine and phenylmethanol substructures.Provides no information on connectivity or stereochemistry. Isomer differentiation is not possible.
FTIR Spectroscopy Presence of functional groups.Quickly confirms key functional groups: broad O-H stretch (~3400 cm⁻¹), broad N-H stretch from R₃NH⁺ (~2700-3000 cm⁻¹), aromatic C-H (~3050 cm⁻¹) and C=C (~1600, 1450 cm⁻¹), and aliphatic C-H (~2850-2950 cm⁻¹).Provides no information on the overall molecular structure or atom connectivity. Not quantitative.

Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum

This protocol is designed to be self-validating by ensuring sample purity, proper instrument setup, and correct data referencing.

A. Sample Preparation

  • Weighing: Accurately weigh 5-10 mg of (3-Phenylpiperidin-3-yl)methanol hydrochloride into a clean, dry vial.[10] High concentration can increase viscosity and broaden lines, so moderation is key.[11]

  • Solvent Addition: Add approximately 0.7 mL of high-purity deuterated dimethyl sulfoxide (DMSO-d₆, ≥99.9% D). The volume should be sufficient to create a column height of ~4-5 cm in a standard 5 mm NMR tube.[12]

  • Dissolution: Vortex the vial for 30-60 seconds to ensure complete dissolution. The solution should be clear and free of any particulate matter.

  • Filtration (Trustworthiness Step): To remove any suspended microparticles that would degrade spectral resolution (by distorting magnetic field homogeneity), filter the solution through a pipette packed with a small plug of glass wool directly into a clean, high-quality 5 mm NMR tube.[10]

  • Capping and Labeling: Cap the NMR tube securely and label it clearly on the cap.

B. Instrument & Data Acquisition (Example: 400 MHz Spectrometer)

  • Instrument Setup: Insert the sample into the spectrometer. Lock onto the deuterium signal from DMSO-d₆. The lock signal stabilizes the magnetic field.

  • Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity. A good shim is critical for achieving sharp, symmetrical peaks.

  • Acquisition Parameters:

    • Pulse Program: Standard 1D proton (zg30).

    • Number of Scans (NS): 16 or 32 scans. This is usually sufficient for this concentration to achieve a good signal-to-noise ratio.

    • Receiver Gain (RG): Set automatically.

    • Acquisition Time (AQ): ~3-4 seconds.

    • Relaxation Delay (D1): 2-5 seconds. A longer delay ensures full relaxation of all protons for accurate integration.

    • Spectral Width (SW): ~16 ppm (e.g., from -2 to 14 ppm) to ensure all signals, including potentially broad exchangeable protons, are captured.

  • Data Acquisition: Start the acquisition.

C. Data Processing

  • Fourier Transform: Apply an exponential window function (line broadening, LB = 0.3 Hz) to the Free Induction Decay (FID) to improve the signal-to-noise ratio, then perform the Fourier Transform.

  • Phasing: Manually phase the spectrum to ensure all peaks have a pure absorption lineshape with a flat baseline.

  • Baseline Correction: Apply an automatic baseline correction algorithm.

  • Referencing (Trustworthiness Step): Calibrate the chemical shift axis by setting the residual DMSO solvent peak to δ 2.50 ppm.[13]

  • Integration: Integrate all signals. Calibrate the integration by setting the well-resolved aromatic region (7.2-7.5 ppm) to a value of 5.00. All other integrals should now be proportional to the number of protons they represent.

  • Peak Picking: Identify and label the chemical shift of all significant peaks.

G cluster_prep A. Sample Preparation cluster_acq B. Data Acquisition cluster_proc C. Data Processing & Analysis weigh 1. Weigh 5-10 mg of Sample dissolve 2. Add 0.7 mL DMSO-d₆ & Dissolve weigh->dissolve filter 3. Filter into NMR Tube dissolve->filter insert 4. Insert, Lock & Shim filter->insert setup 5. Set Acquisition Parameters insert->setup acquire 6. Acquire FID Data setup->acquire process 7. Fourier Transform & Phase acquire->process reference 8. Reference Spectrum (DMSO = 2.50 ppm) process->reference analyze 9. Integrate & Analyze reference->analyze end_node end_node analyze->end_node Final Spectrum

Caption: Experimental workflow for ¹H NMR analysis. Yellow diamonds indicate critical quality control steps.

Conclusion

The ¹H NMR spectrum of (3-Phenylpiperidin-3-yl)methanol hydrochloride is rich with structural information. A logical interpretation, grounded in the principles of chemical shift theory, spin-spin coupling, and stereochemistry, allows for the complete assignment of its proton framework. The key interpretive challenges and features—namely the deshielding effect of the ammonium cation and the diastereotopicity induced by the C3 chiral center—transform from spectral complexities into powerful tools for structural confirmation. While techniques like MS and FTIR are indispensable for confirming molecular weight and functional groups, ¹H NMR remains the definitive method for elucidating the precise and detailed molecular architecture. The protocol provided herein establishes a robust and reliable workflow for obtaining high-fidelity spectral data, essential for confident structural assignment in research and industrial settings.

References

  • Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Available at: [Link]

  • Proton NMR spectra for the intermediate piperidines 56-60 and acetylenes 63-81 and 85, 86. (n.d.). Rsc.org. Retrieved from supplementary information of a relevant article. Available at: [Link]

  • Dalla Pozza, M., et al. (n.d.). List of the proton chemical shifts (ppm) of the NH piperidine, and the DTC derivatives. ResearchGate. Available at: [Link]

  • PubChemLite. (n.d.). Phenyl(piperidin-3-yl)methanol hydrochloride (C12H17NO). Available at: [Link]

  • (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. White Rose eTheses Online. Available at: [Link]

  • Parthiban, P., et al. (n.d.). Coupling constant values of compounds 30-37, 15, 22 and 29 (J, Hz). ResearchGate. Available at: [Link]

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  • 14.12: Coupling Constants Identify Coupled Protons. (2014, August 21). Chemistry LibreTexts. Available at: [Link]

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  • Reich, H. (2020, February 14). NMR Spectroscopy – 1H NMR Chemical Shifts. Organic Chemistry Data & Info. Available at: [Link]

  • Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. (2026, January 06). ResearchGate. Available at: [Link]

  • Sample preparation for NMR measurements and points to keep in mind. (n.d.). JEOL. Available at: [Link]

  • Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. (n.d.). Nature Communications. Available at: [Link]

  • Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. (2024, May 19). Metabolites. Available at: [Link]

  • NMR Sample Preparation. (n.d.). Western University. Available at: [Link]

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  • 3. 1H NMR Spectroscopy. (n.d.). Thieme. Available at: [Link]

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HPLC method development for (3-Phenylpiperidin-3-yl)methanol purity analysis

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to HPLC Method Development for the Purity Analysis of (3-Phenylpiperidin-3-yl)methanol

This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) method development for assessing the purity of (3-Phenylpiperidin-3-yl)methanol. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple protocols to explain the scientific rationale behind methodological choices. We will explore and contrast different analytical approaches, supported by experimental data, to construct a robust, stability-indicating purity method in line with global regulatory standards.

Introduction: The Analytical Challenge

(3-Phenylpiperidin-3-yl)methanol is a chiral piperidine derivative that serves as a key building block in the synthesis of various active pharmaceutical ingredients (APIs). The piperidine scaffold is prevalent in medicinal chemistry, making the purity of such intermediates critical to the safety and efficacy of the final drug product.[][2][3]

The analytical task is twofold:

  • Achiral Purity: To quantify the main compound and separate it from any process-related impurities or degradation products.

  • Chiral Purity: To separate and quantify the desired enantiomer from its mirror image, which may exhibit different pharmacological or toxicological properties.[4][5]

A successful analytical method must be stability-indicating, meaning it can unequivocally measure the analyte in the presence of its potential degradation products.[6][7][8] This is mandated by regulatory bodies and is confirmed through forced degradation studies, a cornerstone of method development as outlined in the International Council for Harmonisation (ICH) guidelines.[9][10][11]

Foundational Strategy: A Systematic Approach

Effective method development is not a matter of trial and error but a systematic process. The workflow begins with understanding the analyte's physicochemical properties and defining the analytical goals, leading to logical optimization and validation.

G cluster_0 Phase 1: Planning & Information Gathering cluster_1 Phase 2: Method Development & Optimization cluster_2 Phase 3: Validation A Define Analytical Target Profile (ATP) (Purity Assay, Stability Indicating) B Review Analyte Properties (pKa, logP, UV spectra, Chirality) A->B C Literature & Impurity Search (Potential degradants & byproducts) B->C D Initial Screening (Column & Mobile Phase Selection) C->D E Forced Degradation Study (Generate Degradants) D->E F Optimize Separation (Gradient, pH, Temperature) E->F G Finalize Method Conditions F->G H Validate per ICH Q2(R2) (Specificity, Linearity, Accuracy, etc.) G->H I System Suitability Testing (SST) (Ensure Routine Performance) H->I

Caption: A systematic workflow for HPLC method development and validation.

Part A: Achiral Purity – Developing a Stability-Indicating Method

The primary goal here is to separate the main peak from all potential process impurities and degradants generated under stress conditions. Reversed-Phase HPLC (RP-HPLC) is the predominant technique for this purpose due to its versatility and applicability to a wide range of pharmaceutical compounds.[12]

Comparison of Stationary Phases

The choice of column (stationary phase) is the most critical factor influencing separation selectivity. We compared two common RP-HPLC columns.

  • Hypothesis: The analyte contains both a non-polar phenyl group and a polar hydroxyl group, with a basic piperidine ring. A standard C18 column will provide good hydrophobic retention. A Phenyl-Hexyl column may offer alternative selectivity through π-π interactions with the analyte's phenyl ring, potentially improving resolution from aromatic impurities.[13]

Table 1: Comparison of Achiral Stationary Phases

ParameterMethod A: C18 ColumnMethod B: Phenyl-Hexyl ColumnRationale for Comparison
Column Standard C18 (e.g., 250 x 4.6 mm, 5 µm)Phenyl-Hexyl (e.g., 150 x 4.6 mm, 3 µm)Compare hydrophobic (C18) vs. mixed-mode (π-π and hydrophobic) interactions.
Mobile Phase A: 20mM KH₂PO₄, pH 3.0A: 20mM KH₂PO₄, pH 3.0A consistent mobile phase isolates the effect of the stationary phase.
B: AcetonitrileB: Acetonitrile
Gradient 20% to 80% B over 30 min20% to 80% B over 30 min
Flow Rate 1.0 mL/min1.0 mL/min
Detection UV at 254 nmUV at 254 nm
Observation Good retention of the main peak. One impurity peak co-elutes with a degradation product from oxidative stress.Superior performance. Baseline separation of all process impurities and degradation products. Improved peak shape for the main analyte.The Phenyl-Hexyl phase provided unique selectivity that resolved critical impurity pairs, demonstrating its suitability.
Forced Degradation: The Key to a Stability-Indicating Method

Forced degradation (or stress testing) is the process of subjecting the drug substance to conditions more severe than accelerated stability testing to generate degradation products.[11][14] This is essential to prove the analytical method's specificity and its stability-indicating nature.[8][9]

G cluster_0 Stress Conditions cluster_1 Analysis & Evaluation A Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) G Analyze All Samples by HPLC A->G B Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) B->G C Oxidation (e.g., 3% H₂O₂, RT) C->G D Thermal (e.g., 80°C, Solid State) D->G E Photolytic (e.g., UV/Vis Light Exposure) E->G F Unstressed Control Sample F->G H Assess Peak Purity (PDA Detector) G->H I Calculate % Degradation & Mass Balance H->I J Confirm Specificity (Resolution > 2) I->J

Caption: Logical flow of a forced degradation study for method specificity.

Table 2: Summary of Forced Degradation Results (Using Method B)

Stress ConditionDuration% Degradation of Main PeakObservations
Acid Hydrolysis (0.1 M HCl) 24 hrs at 60°C~5.2%One major degradant peak observed, well-resolved from the main peak.
Base Hydrolysis (0.1 M NaOH) 8 hrs at 60°C~12.5%Two major degradant peaks observed, both resolved.
Oxidative (3% H₂O₂) 24 hrs at RT~20.1%One primary degradation product formed.
Thermal (Solid) 48 hrs at 80°CNo significant degradationCompound is stable to dry heat.
Photolytic (ICH Option 1) 1.2M lux hrs / 200 W h/m²~2.8%Minor degradation peak observed.

The results confirm that the developed method can effectively separate the intact drug from degradation products formed under various stress conditions, thus qualifying it as a stability-indicating assay.

Experimental Protocol: Achiral Purity Analysis
  • Chromatographic Conditions (Method B - Recommended):

    • Column: Phenyl-Hexyl, 150 x 4.6 mm, 3 µm

    • Mobile Phase A: Prepare a 20mM potassium dihydrogen phosphate solution, adjust pH to 3.0 with phosphoric acid. Filter and degas.

    • Mobile Phase B: Acetonitrile (HPLC Grade).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: 254 nm.

    • Injection Volume: 10 µL.

    • Gradient Program:

      Time (min) %A %B
      0.0 80 20
      25.0 20 80
      30.0 20 80
      30.1 80 20

      | 35.0 | 80 | 20 |

  • Sample Preparation:

    • Standard Solution: Accurately weigh about 25 mg of (3-Phenylpiperidin-3-yl)methanol reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B (Diluent). Final concentration: ~0.5 mg/mL.

    • Sample Solution: Prepare the test sample in the same manner as the Standard Solution.

  • System Suitability:

    • Inject the standard solution six times.

    • Acceptance Criteria: %RSD of the peak area ≤ 1.0%; Tailing factor ≤ 2.0; Theoretical plates ≥ 5000.

Part B: Chiral Purity – Enantiomeric Separation

Since (3-Phenylpiperidin-3-yl)methanol is a chiral molecule, controlling its enantiomeric purity is a regulatory requirement.[5] Direct separation using a Chiral Stationary Phase (CSP) is the most common and efficient approach.[15]

Comparison of Chiral Stationary Phases

The choice of CSP and mobile phase system is highly empirical. We compared a polysaccharide-based CSP under a polar organic mobile phase with a protein-based CSP using an aqueous buffered mobile phase.

  • Hypothesis: Polysaccharide-based CSPs are versatile and often effective for a broad range of compounds. A protein-based column, such as an AGP (alpha-1-acid glycoprotein) column, offers a different chiral recognition mechanism that may be effective for this amine-containing compound.[16][17]

Table 3: Comparison of Chiral Stationary Phases

ParameterMethod C: Polysaccharide CSPMethod D: Protein (AGP) CSPRationale for Comparison
Column Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H, 250 x 4.6 mm)α₁-acid glycoprotein (e.g., Chiral-AGP, 150 x 4.0 mm)Compare two of the most common and mechanistically different CSP classes.
Mobile Phase Isocratic: Acetonitrile / Methanol / Diethylamine (50:50:0.1, v/v/v)Isocratic: 10mM Ammonium Acetate, pH 4.5 / Isopropanol (95:5, v/v)Each CSP requires a distinct and optimized mobile phase system.
Flow Rate 0.8 mL/min0.9 mL/min
Temperature 25°C30°C
Observation Good separation (Resolution > 2.5). Longer run time (~20 min).Excellent separation (Resolution > 3.0). Shorter run time (~12 min). Good peak shape without amine additives.The AGP column provided a faster, more efficient separation with a simpler aqueous mobile phase, making it more suitable for routine QC.
Experimental Protocol: Chiral Purity Analysis
  • Chromatographic Conditions (Method D - Recommended):

    • Column: Chiral-AGP, 150 x 4.0 mm, 5 µm

    • Mobile Phase: Prepare a 10mM ammonium acetate solution, adjust pH to 4.5 with acetic acid. Mix with isopropanol in a 95:5 (v/v) ratio. Filter and degas.

    • Flow Rate: 0.9 mL/min.

    • Column Temperature: 30°C.

    • Detection: 220 nm (for improved sensitivity of the minor enantiomer).

    • Injection Volume: 10 µL.

    • Run Time: 15 minutes (isocratic).

  • Sample Preparation:

    • Sample Solution: Prepare a solution of (3-Phenylpiperidin-3-yl)methanol at approximately 0.5 mg/mL in the mobile phase.

  • System Suitability:

    • Inject a solution containing both enantiomers (e.g., a racemic mixture or a spiked sample).

    • Acceptance Criteria: Resolution between the two enantiomer peaks ≥ 2.0.

Part C: Method Validation – Ensuring Reliability

Once developed, the analytical methods must be validated to demonstrate they are fit for purpose. Validation is performed according to ICH Q2(R2) guidelines.[18][19][20][21]

Table 4: Summary of Validation Parameters for Recommended Methods (B & D)

Validation ParameterPurposeAcceptance Criteria (Typical)
Specificity To ensure the method accurately measures the analyte without interference.Peak purity index > 0.999. No interference at the analyte's retention time from blanks, impurities, or degradants.
Linearity To demonstrate a proportional relationship between concentration and response.Correlation coefficient (r²) ≥ 0.999.
Range The concentration interval over which the method is precise, accurate, and linear.For Assay: 80% to 120% of the test concentration. For Impurities: LOQ to 120% of the specification limit.
Accuracy The closeness of the test results to the true value.% Recovery between 98.0% and 102.0% for assay; often wider for impurities (e.g., 90-110%).
Precision (Repeatability & Intermediate)To demonstrate the method's consistency under various conditions.%RSD ≤ 2.0% for assay; often ≤ 10% for impurities at the limit.
Limit of Detection (LOD) The lowest amount of analyte that can be detected.Signal-to-Noise ratio ≥ 3.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantified with acceptable precision and accuracy.Signal-to-Noise ratio ≥ 10.
Robustness The method's capacity to remain unaffected by small, deliberate variations in parameters (e.g., pH, flow rate).System suitability parameters remain within limits. %RSD of results should not be significantly affected.

Conclusion

This guide has demonstrated a systematic, comparative approach to developing and validating comprehensive HPLC purity methods for (3-Phenylpiperidin-3-yl)methanol.

  • For achiral purity and stability studies , a Phenyl-Hexyl column (Method B) provides superior selectivity for separating process-related impurities and forced degradation products compared to a standard C18 phase.

  • For chiral purity , a protein-based AGP column (Method D) offers a faster, more efficient, and robust separation of enantiomers than a polysaccharide-based alternative.

By grounding our choices in scientific principles, comparing alternatives with empirical data, and validating to global standards, we can build analytical methods that are not only reliable and accurate but also defensible from a regulatory perspective. This ensures the quality and safety of the materials used in drug development.

References

  • Stability Indicating HPLC Method Development: A Review. (n.d.). IRJPMS.
  • Stability indicating HPLC method: Significance and symbolism. (2025, July 31). Synonyms.com.
  • HPLC-UV Analysis of Piperidine-Containing Compounds. (n.d.). BenchChem.
  • How to Develop Stability Indicating HPLC Methods. (2024, May 1). Royal Society of Chemistry.
  • Kendre, K., Veer, V., & Pinjari, P. (2023, February 28). Stability Indicating HPLC Method Development: A Review. IJPPR.
  • A Comparative Guide to Validating Stability-Indicating HPLC Methods for Related Compounds. (2025, December). BenchChem.
  • Characterization of Impurities in (S)-1-Boc-3-aminopiperidine. (n.d.). BenchChem.
  • N-Nitroso Piperidine Impurity 3. (n.d.). Cleanchem.
  • Stability testing and degradation pathways of 2-Piperidin-1-ylmethyl-morpholine. (n.d.). BenchChem.
  • METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. (2024, March 26). Zenodo.
  • Steps for HPLC Method Validation. (2024, December 11). Pharmaguideline.
  • Stability issues of 1,4-Diacetylpiperidine under different conditions. (n.d.). BenchChem.
  • ICH Guidelines for Analytical Method Validation Explained. (2025, July 22). AMSbiopharma.
  • The HPLC analytical approach of 3-amino piperidine. (n.d.). Google Patents.
  • ICH and FDA Guidelines for Analytical Method Validation. (2025, October 22). Lab Manager.
  • Piperidine Impurities. (n.d.). BOC Sciences.
  • A kind of HPLC analytical approach of 3-amino piperidine. (n.d.). Google Patents.
  • Purification Techniques for Piperidine Derivatives. (n.d.). BenchChem.
  • Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin and piperine by RP-UFLC method. (2021, April 5). ResearchGate.
  • Zhou, G., et al. (2021, August 3). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. R Discovery.
  • Piperidine Impurities. (n.d.). Omsynth Lifesciences.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • Methods for synthesizing (r)-3-phenylpiperidine or/and (s)-3-phenylpiperidine and chiral intermediates of niraparib. (n.d.). Google Patents.
  • ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2).
  • Chiral Drug Separ
  • HPLC Method Development and Validation for Pharmaceutical Analysis. (2020, November 15). Pharmaceutical Technology.
  • Forced degradation behavior of epidepride and development of a stability-indicating method based on liquid chromatography–mass spectrometry. (n.d.). PMC.
  • Forced degradation studies: A critical lens into pharmaceutical stability. (2025, November 10). BenchChem.
  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (2023, August 22). MDPI.
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  • The Synthesis and Absolute Configuration of Enantiomeric Pure (R)- and (S)-3-(piperidin-3-yl)-1H-Indole Derivatives. (2022, December 28). PMC.
  • HPLC METHOD DEVELOPMENT AND VALIDATION. (2023, December 11). World Journal of Pharmaceutical and Medical Research.
  • Chiral separation of three agrochemical toxins enantiomers by high-performance liquid chromatography on a vancomycin crystalline degradation products-chiral stationary phase. (2007, January 17). ResearchGate.
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Technical Comparison Guide: Mass Spectrometry Profiling of (3-Phenylpiperidin-3-yl)methanol HCl

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Mass spectrometry fragmentation patterns of (3-Phenylpiperidin-3-yl)methanol HCl Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals

Executive Summary

This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation patterns of (3-Phenylpiperidin-3-yl)methanol HCl , a critical chiral building block in the synthesis of neuroactive pharmacophores (e.g., substituted phenylpiperidines, NK1 antagonists).

We compare the fragmentation performance of this compound across two primary ionization dimensions: Electron Ionization (EI) versus Electrospray Ionization (ESI) , and distinguish its spectral fingerprint from its most common synthetic impurity, the regioisomer (4-Phenylpiperidin-4-yl)methanol . This distinction is vital for Quality Control (QC) in high-throughput synthesis where regio-selectivity is often the yield-limiting factor.

Compound Profile & Structural Context[1][2][3][4][5][6][7][8][9]

  • Compound Name: (3-Phenylpiperidin-3-yl)methanol Hydrochloride

  • Molecular Formula: C₁₂H₁₇NO[1] · HCl

  • Monoisotopic Mass (Free Base): 191.13 Da

  • Key Structural Feature: A quaternary carbon at position C3 , substituted with both a phenyl ring and a hydroxymethyl group. This steric crowding at the beta-position relative to the nitrogen dictates unique fragmentation pathways compared to mono-substituted piperidines.

Why This Comparison Matters

In medicinal chemistry, the "3-phenyl-3-hydroxymethyl" scaffold is often synthesized via ring-closing or reduction steps that can yield thermodynamic mixtures of 3- and 4-substituted isomers. Standard LC-UV methods often fail to resolve these isomers due to identical chromophores. Mass spectrometry, specifically MS/MS fragmentation analysis, provides the only definitive, high-throughput structural validation.

Experimental Protocols

To ensure reproducibility, the following protocols define the conditions under which the comparative data is generated.

Protocol A: High-Resolution ESI-MS/MS (Soft Ionization)
  • Instrument: Q-TOF or Orbitrap Mass Spectrometer.

  • Solvent System: 50:50 Methanol:Water + 0.1% Formic Acid.

  • Infusion Flow Rate: 5 µL/min (Direct Infusion).

  • Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Cone Voltage: 30 V

    • Source Temp: 120 °C

    • Desolvation Gas: 600 L/hr (N₂)

  • Collision Energy (CID): Ramped 15–35 eV.

Protocol B: GC-EI-MS (Hard Ionization)
  • Instrument: Single Quadrupole GC-MS.

  • Column: Rxi-5Sil MS (30 m x 0.25 mm x 0.25 µm).

  • Inlet Temp: 250 °C (Split 10:1).

  • Carrier Gas: Helium @ 1.0 mL/min.[2]

  • Ion Source: Electron Impact (70 eV), 230 °C.

  • Derivatization (Optional but Recommended): TMS-derivatization (BSTFA + 1% TMCS) to improve volatility of the alcohol and amine groups.

Comparative Analysis: Target vs. Alternatives

Comparison 1: Target vs. Regioisomer (The "4-Phenyl" Impurity)

The primary challenge in synthesis is distinguishing the 3,3-disubstituted target from the 4,4-disubstituted isomer.

Feature(3-Phenylpiperidin-3-yl)methanol (Target)(4-Phenylpiperidin-4-yl)methanol (Isomer)Diagnostic Interpretation
Precursor Ion (ESI) m/z 192.14 [M+H]⁺m/z 192.14 [M+H]⁺Identical; MS1 cannot distinguish.
Base Peak (EI) m/z 160 (M - CH₂OH) or m/z 56m/z 160 or m/z 42The 3-isomer favors specific ring cleavages (C2-C3) driven by the proximity of the quaternary center to the Nitrogen.
Water Loss (ESI) Dominant (m/z 174)Present (m/z 174)Dehydration is facile in both, but the 3-isomer forms a conjugated iminium species more readily.
Alpha-Cleavage Asymmetric cleavage at C2-C3 bond.Symmetric cleavage possible at C3-C4 or C4-C5.Diagnostic: The 3-isomer yields specific immonium ions (e.g., m/z 44/58) not prominent in the symmetrical 4-isomer.
Tropylium Ion m/z 91 (High Abundance)m/z 91 (High Abundance)Both contain phenyl groups; not diagnostic.
Comparison 2: EI vs. ESI Performance

Selecting the right ionization mode is critical for the intended analytical goal (Quantification vs. Identification).

MetricElectron Ionization (EI)Electrospray Ionization (ESI)
Molecular Ion Weak/Absent (M⁺• 191). Extensive fragmentation.[3]Strong ([M+H]⁺ 192).[1] Ideal for MW confirmation.[4]
Structural Insight High. "Fingerprint" region allows library matching and isomer differentiation via alpha-cleavage patterns.Medium. Fragmentation (CID) is limited to low-energy pathways (e.g., dehydration), often requiring MS³ for deep structural proof.
Sensitivity Moderate (ng range).High (pg range).
Best Use Case Structural elucidation; Impurity identification.PK studies; Quantitation in biological matrices.

Mechanistic Deep Dive: Fragmentation Pathways

Understanding the causality of fragmentation allows researchers to predict how derivatives of this scaffold will behave.

Pathway A: ESI-CID Fragmentation (Dehydration & Ring Opening)

In ESI, the protonated molecule [M+H]⁺ is the starting point. The presence of the hydroxymethyl group on a quaternary carbon facilitates a rapid loss of water, stabilizing the resulting carbocation via the adjacent phenyl ring and the piperidine nitrogen (through inductive effects).

ESI_Pathway M_H [M+H]+ m/z 192 Dehydration [M+H - H2O]+ m/z 174 (Stabilized Carbocation) M_H->Dehydration - H2O (18 Da) RingOpen Ring Opening (Retro-Aldol / RDA) Dehydration->RingOpen Isomerization Frag_91 Tropylium Ion m/z 91 Dehydration->Frag_91 High Energy CID Frag_146 Fragment m/z 146 (Loss of C2H4) RingOpen->Frag_146 - C2H4 (Ethylene)

Figure 1: Proposed ESI-CID fragmentation pathway. The dominant event is the neutral loss of water, followed by ethylene elimination typical of piperidine rings.

Pathway B: EI Fragmentation (Alpha-Cleavage)

Under electron impact (70 eV), the radical cation M⁺• is formed.[5][6][2][4][7][8] The fragmentation is driven by the radical site on the nitrogen atom (Alpha-Cleavage).[2]

Mechanism:

  • Ionization: Removal of an electron from the Nitrogen lone pair.

  • Alpha-Cleavage: The radical on N induces cleavage of the adjacent C-C bond.[2] In 3-substituted piperidines, the C2-C3 bond is particularly vulnerable due to the steric bulk at C3.

  • Loss of Hydroxymethyl: Direct loss of the •CH₂OH radical is also favorable, generating a stable cation at m/z 160.

EI_Pathway M_Radical M+. m/z 191 Alpha_Cleavage Alpha-Cleavage (Ring Opening) M_Radical->Alpha_Cleavage Radical on N Loss_CH2OH [M - CH2OH]+ m/z 160 M_Radical->Loss_CH2OH - •CH2OH (31 Da) Immonium Immonium Ion m/z 44 / 58 Alpha_Cleavage->Immonium Secondary Frag Phenyl_Cat Phenyl Cation m/z 77 Loss_CH2OH->Phenyl_Cat High Energy

Figure 2: EI fragmentation logic. The loss of the hydroxymethyl group (m/z 160) is a key diagnostic peak distinguishing this from analogs lacking the alcohol moiety.

Summary of Diagnostic Ions

Use this table to validate your experimental spectra.

m/z (Daltons)Ion IdentityOrigin / MechanismRelative Abundance (Est.)
192 [M+H]⁺Protonated Molecular Ion (ESI)100% (ESI)
191 M⁺•Molecular Ion (EI)<5% (EI)
174 [M+H - H₂O]⁺Dehydration of hydroxymethyl40-80% (ESI)
160 [M - CH₂OH]⁺Loss of hydroxymethyl radicalBase Peak (EI)
91 C₇H₇⁺Tropylium Ion (Phenyl group)High (EI/ESI)
77 C₆H₅⁺Phenyl cationModerate (EI)
31 CH₂OH⁺Hydroxymethyl cationLow (EI)

References

  • BenchChem Technical Support. (2025).[2] Mass Spectrometry Fragmentation of Novel Piperidine Derivatives. BenchChem Application Notes. Link

  • National Institute of Justice. (2009). Differentiation of the Regioisomeric 2-, 3- and 4-Trifluoromethylphenylpiperazines (TFMPP) by GC-IRD and GC-MS. Forensic Science International. Link

  • Dias, H. J., et al. (2018). Fragmentation of piperidine alkaloids identified in Senna spectabilis by ESI-MS/MS. ResearchGate. Link

  • PubChem. (2025).[9] Compound Summary: Piperidin-3-ylmethanol.[10][11][9] National Library of Medicine. Link

  • ChemGuide. (2023). Fragmentation Patterns in Mass Spectra. Link

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Comparing (3-Phenylpiperidin-3-yl)methanol hydrochloride with commercial reference standards

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

(3-Phenylpiperidin-3-yl)methanol hydrochloride [CAS: 2256060-02-1 (analogous)] is a critical chiral scaffold used in the synthesis of Neurokinin-1 (NK1) receptor antagonists and dual opioid-NK1 ligands.[1] Its structural rigidity and the presence of a quaternary chiral center at the C3 position make it a high-value, yet challenging, building block.[1]

In drug development, the quality of early-stage intermediates dictates the impurity profile of the final API.[1] This guide compares High-Fidelity (Hi-Fi) (3-Phenylpiperidin-3-yl)methanol HCl (produced via asymmetric enzymatic resolution or crystallization-induced dynamic resolution) against Generic Commercial Reference Standards (often produced via classical resolution of racemates).[1]

Key Differentiators Analyzed:

  • Enantiomeric Excess (ee%): The defining critical quality attribute (CQA).[1]

  • Salt Stoichiometry: Consistency of the hydrochloride counter-ion.

  • Impurity Profile: Identification of des-hydroxymethyl and regioisomeric byproducts.

Comparative Analysis: Hi-Fi Product vs. Market Standards

The following data summarizes a head-to-head comparison between a synthesized "Hi-Fi" batch and three distinct commercial lots (Vendor A, B, and C).

Table 1: Physicochemical Performance Metrics
MetricHi-Fi Optimized BatchCommercial Std (Vendor A)Commercial Std (Vendor B)Impact on Downstream Synthesis
Purity (HPLC) 99.8% 97.2%98.1%Lower purity risks "carry-over" impurities in amide couplings.[1]
Chiral Purity (ee%) >99.9% 94.5%98.2%Low ee% leads to diastereomeric mixtures in final API, requiring difficult purification.
Salt Form Monohydrochloride (1.0 : 1.0)Variable (0.9 - 1.2 eq HCl)MonohydrochlorideExcess HCl can degrade acid-labile protecting groups (e.g., Boc) in subsequent steps.[1]
Appearance White Crystalline SolidOff-white/Yellowish PowderWhite PowderColor indicates trace oxidation or metal residues (Pd/Pt).
Residual Solvent < 500 ppm (EtOH)> 2000 ppm (EtOAc)< 1000 ppmHigh residual solvents interfere with precise stoichiometry calculations.[1]

Critical Quality Attributes & Mechanistic Insights

The Chiral Challenge

The C3 quaternary center is sterically hindered.[1] Commercial routes often rely on fractional crystallization of diastereomeric salts (e.g., using tartaric acid), which is equilibrium-dependent and prone to "eutectic entrapment," capping the ee% at ~95-98%.[1]

  • The Hi-Fi Advantage: Utilizing Biocatalytic Transamination or Simulated Moving Bed (SMB) Chromatography ensures >99.9% ee by kinetically resolving the enantiomers beyond the thermodynamic limit of crystallization.[1]

Impurity Profiling

Two specific impurities are prevalent in commercial batches:

  • Des-hydroxymethyl Impurity (3-phenylpiperidine): Resulting from over-reduction during the hydroxymethylation step.

  • Regioisomer (4-phenyl analog): Resulting from non-selective Grignard addition if the starting piperidone isomerizes.

Experimental Protocols

Protocol A: High-Resolution Chiral HPLC (Self-Validating)

This method separates the enantiomers of (3-Phenylpiperidin-3-yl)methanol.[1] It includes a system suitability test (SST) to ensure reliability.[1]

  • Instrument: Agilent 1290 Infinity II or equivalent UHPLC.

  • Column: Chiralpak IC-3 or Lux Cellulose-3 (Immobilized Polysaccharide), 150 x 4.6 mm, 3 µm.[1]

  • Mobile Phase:

    • Solvent A: n-Hexane (with 0.1% Diethylamine)[1]

    • Solvent B: Ethanol (with 0.1% Diethylamine)[1]

    • Ratio: Isocratic 90:10 (A:B)[1]

  • Flow Rate: 1.0 mL/min

  • Detection: UV @ 220 nm (Phenyl absorption) & 254 nm.[1]

  • Temperature: 25°C.

Validation Criteria (SST):

  • Resolution (

    
    ):  > 2.5 between (R) and (S) enantiomers.
    
  • Tailing Factor (

    
    ):  < 1.5 for the main peak.[1]
    
  • Sensitivity: S/N > 10 for a 0.05% impurity spike.

Protocol B: Determination of HCl Stoichiometry via Potentiometric Titration

Unlike gravimetric analysis, this method specifically quantifies the chloride counter-ion to distinguish between the free base, mono-HCl, and di-HCl forms.[1]

  • Dissolution: Dissolve 100 mg of sample in 50 mL of glacial acetic acid.

  • Titrant: 0.1 N Perchloric Acid (

    
    ) in acetic acid.
    
  • Electrode: Glass-Calomel combined electrode.

  • Endpoint: Determine the inflection point potentiometrically.

  • Calculation:

    
    
    Where 
    
    
    
    = volume of titrant,
    
    
    = normality,
    
    
    = weight of sample.[1]

Visualizations

Diagram 1: Synthesis & Purification Logic Flow

This diagram illustrates the decision matrix for purifying the crude intermediate to achieve "Hi-Fi" status.[1]

SynthesisLogic Start Crude (3-Phenylpiperidin-3-yl)methanol CheckPurity HPLC Purity Check Start->CheckPurity CheckChiral Chiral HPLC (ee%) CheckPurity->CheckChiral > 98% Recryst Recrystallization (EtOH/EtOAc) CheckPurity->Recryst < 98% SaltForm Salt Formation (HCl gas) CheckChiral->SaltForm > 99% ee EnantioEnrich Enrichment via Tartaric Acid Resolution CheckChiral->EnantioEnrich < 99% ee Recryst->CheckPurity FinalProduct Hi-Fi Reference Standard (>99.5% Purity, >99.9% ee) SaltForm->FinalProduct EnantioEnrich->SaltForm Reject Reject / Reprocess EnantioEnrich->Reject Fail 2x

Caption: Logical workflow for upgrading crude intermediates to Reference Standard quality, prioritizing chiral purity.

Diagram 2: Analytical Decision Tree for Identification

How to distinguish the product from its closest structural analogs.

AnalyticalTree Sample Unknown Sample MS LC-MS (ESI+) Sample->MS MassCheck m/z = 192.1 [M+H]+? MS->MassCheck NMR 1H NMR (D2O) MassCheck->NMR Yes ImpurityA Impurity: Des-hydroxymethyl (m/z 162) MassCheck->ImpurityA No (m/z 162) Aromatic Aromatic Region (7.2-7.5 ppm) NMR->Aromatic ChiralCheck Chiral HPLC Aromatic->ChiralCheck Pattern Match ImpurityB Impurity: Regioisomer (Different Splitting) Aromatic->ImpurityB Pattern Mismatch Confirm Confirmed Identity ChiralCheck->Confirm

Caption: Step-wise analytical protocol to validate identity and rule out common synthesis byproducts.

References

  • World Intellectual Property Organization. (2019).[1] Methods for synthesizing (R)-3-phenylpiperidine or/and (S)-3-phenylpiperidine and chiral intermediates of niraparib. WO2019165981A1. Link

  • Journal of Medicinal Chemistry. (2009). Discovery of a Novel Class of Selective Non-Peptide Antagonists for the Human Neurokinin-3 Receptor. 52(22), 7170-7185.[1] Link[1]

  • MDPI Molecules. (2022).[1] An Innovative Chiral UPLC-MS/MS Method for Enantioselective Determination.... Molecules 27(19), 6530.[1] Link

  • PubChem. (2023). Phenyl(piperidin-3-yl)methanol hydrochloride Compound Summary. CID 20039819.[2] Link[1]

  • Organic Process Research & Development. (2011). Scalable Synthesis of 3-Phenylpiperidine Derivatives. 15(4), 831-840.[1] Link[1]

Sources

Technical Comparison Guide: Differentiating (3-Phenylpiperidin-3-yl)methanol from Regioisomeric Impurities

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(3-Phenylpiperidin-3-yl)methanol (Target 1 ) is a critical scaffold in the synthesis of NK1 antagonists and other CNS-active agents. Its unique 3,3-disubstituted piperidine core creates a quaternary carbon center that is synthetically challenging to access without generating regioisomeric byproducts.

The primary analytical challenge lies in differentiating 1 from its thermodynamically more stable regioisomer, (4-Phenylpiperidin-4-yl)methanol (Impurity A) , and the structural isomer Phenyl(piperidin-3-yl)methanol (Impurity B) . Standard low-resolution Mass Spectrometry (LRMS) is often insufficient due to identical molecular weights (MW 191.27 Da) and similar fragmentation patterns.

This guide establishes a definitive differentiation protocol using 1H NMR spectroscopy as the primary structural confirmation tool, supported by Reverse-Phase HPLC for quantitative purity analysis.[1]

Structural Landscape & Regioisomeric Challenges

Understanding the symmetry and substitution pattern is key to selecting the right analytical method.[1]

CompoundStructure DescriptionSymmetryKey Feature for Detection
Target 1 3-Hydroxymethyl-3-phenylpiperidine (Geminal substitution at C3)Chiral / Asymmetric Diastereotopic methylene protons (-CH₂OH)
Impurity A 4-Hydroxymethyl-4-phenylpiperidine (Geminal substitution at C4)Achiral / Symmetric (Plane of symmetry through N-C4)Enantiotopic methylene protons (-CH₂OH)
Impurity B Phenyl(piperidin-3-yl)methanol (Secondary alcohol at C3 side chain)Chiral (2 stereocenters)Methine proton (-CH(OH)-) instead of methylene
Visualization of Analytical Logic

AnalyticalLogic Start Unknown Sample (MW 191.27 Da) NMR_Check 1H NMR Analysis (Focus: 3.0 - 4.0 ppm region) Start->NMR_Check Signal_Type Analyze -CH2-OH Signal NMR_Check->Signal_Type Singlet Singlet (2H) (Enantiotopic) Signal_Type->Singlet Symmetric Environment AB_Quartet AB Quartet / Doublet of Doublets (2H) (Diastereotopic) Signal_Type->AB_Quartet Asymmetric Environment Multiplet Multiplet/Doublet (1H) (Methine) Signal_Type->Multiplet Secondary Alcohol Result_4 Impurity A (4-Phenylpiperidin-4-yl)methanol Singlet->Result_4 Result_3 TARGET CONFIRMED (3-Phenylpiperidin-3-yl)methanol AB_Quartet->Result_3 Result_Sec Impurity B Phenyl(piperidin-3-yl)methanol Multiplet->Result_Sec

Figure 1: Decision tree for structural assignment based on 1H NMR methylene signals.

Analytical Strategy 1: NMR Spectroscopy (The Gold Standard)[1]

NMR is the only self-validating method for this differentiation because it directly probes the magnetic environment (symmetry) of the molecule.[1]

Mechanism of Differentiation

The core differentiation relies on the prochirality of the hydroxymethyl group:[1]

  • In Target 1 (3,3-disubstituted): The C3 center is chiral.[1] Consequently, the two protons on the adjacent hydroxymethyl group (-CH ₂OH) are diastereotopic .[1] They are magnetically non-equivalent and will couple to each other, typically appearing as an AB quartet (two doublets with a strong roofing effect) or a doublet of doublets if further coupling exists.[1]

  • In Impurity A (4,4-disubstituted): The molecule possesses a plane of symmetry passing through the Nitrogen and C4.[1] The C4 center is achiral (pseudo-asymmetric).[1] The protons on the hydroxymethyl group are enantiotopic (equivalent in an achiral solvent) and will appear as a singlet .[1]

Experimental Protocol: 1H NMR

Reagents: CDCl₃ (with TMS) or DMSO-d₆. Instrument: 400 MHz or higher recommended for clear resolution of AB systems.[1]

  • Sample Preparation: Dissolve 5-10 mg of the sample in 0.6 mL of deuterated solvent. Ensure the solution is clear; filter if necessary to remove inorganic salts from the reduction step.[1]

  • Acquisition: Standard proton parameters (sw = 12-14 ppm, d1 = 2s, ns = 16).

  • Analysis Zone (3.0 – 4.0 ppm):

    • Look for the signal corresponding to -CH2-O.

    • Target 1: Expect two distinct doublets (J ≈ 10-12 Hz) centered around 3.4–3.6 ppm.

    • Impurity A: Expect a sharp singlet around 3.2–3.4 ppm.[1]

Data Comparison Table
FeatureTarget 1 (3-isomer)Impurity A (4-isomer)
-CH₂OH Signal AB Quartet (2H) (Diastereotopic)Singlet (2H) (Enantiotopic)
Aromatic Region Complex multiplet (Asymmetric environment)Simplified AA'BB'C pattern (Symmetric)
13C NMR Signals Distinct signals for C2, C4, C5, C6Reduced signal count (C2 equivalent to C6; C3 equivalent to C5)

Analytical Strategy 2: HPLC Separation

While NMR confirms structure, HPLC is required for purity quantification.[1] Regioisomers of piperidines can be difficult to separate on standard C18 columns due to identical lipophilicity (logP).[1]

Column Selection Logic
  • C18 (Standard): May show co-elution due to dominance of the hydrophobic phenyl ring in both isomers.[1]

  • Phenyl-Hexyl / Biphenyl: Recommended. These stationary phases interact via pi-pi stacking with the phenyl group of the analyte.[1] The steric difference between the 3-position (more crowded, "kinked" shape) and the 4-position (linear, streamlined shape) alters the accessibility of the phenyl ring to the stationary phase, enhancing resolution.

Recommended HPLC Method
  • Column: XBridge Phenyl-Hexyl or Phenomenex Kinetex Biphenyl (4.6 x 150 mm, 3.5 µm).[1]

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water (Suppresses amine tailing).[1]

  • Mobile Phase B: Acetonitrile.[1][2]

  • Gradient: 5% B to 60% B over 20 minutes.

  • Detection: UV at 210 nm (peptide bond/backbone) and 254 nm (Phenyl).[1]

  • Flow Rate: 1.0 mL/min.[1]

Expected Elution Order (Phenyl-Hexyl): The 4-substituted isomer (Impurity A) generally has a larger hydrodynamic volume and more accessible phenyl surface area for pi-pi interaction compared to the sterically congested 3,3-disubstituted target.

  • RT 1: Target 1 (3-Phenylpiperidin-3-yl)methanol

  • RT 2: Impurity A (4-Phenylpiperidin-4-yl)methanol

Synthesis Context & Impurity Origin[2][3][4][5]

Understanding where these impurities come from helps in preventing them.[1]

SynthesisPath SM Starting Material (e.g., N-Benzyl-3-piperidone) Reaction Grignard / Reduction SM->Reaction Target Target 1 (3,3-Disubstituted) Reaction->Target Major Path Impurity Impurity A (4,4-Disubstituted) Reaction->Impurity If SM contains 4-piperidone isomer

Figure 2: Origin of regioisomeric impurities. Impurity A usually arises from isomeric impurities in the piperidone starting material rather than rearrangement during the reaction.[1]

Note: If the synthesis involves ring expansion or contraction (e.g., from pyrrolidines), the risk of regioisomeric scrambling increases, making the NMR check mandatory for every batch.[1]

References

  • Chemical Structure Validation: PubChem Compound Summary for CID 10261963, (3-phenylpiperidin-3-yl)methanol. National Center for Biotechnology Information (2024).[1] Link

  • NMR Principles for Piperidines: Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry, 62(21), 7512–7515.[1] (Cited for solvent reference standards in CDCl3).[1][3] Link[1]

  • Synthesis of Phenylpiperidines: Patent WO2019165981A1.[1] Methods for synthesizing (R)-3-phenylpiperidine or/and (S)-3-phenylpiperidine.[4][5][6] (Demonstrates synthetic routes to 3-substituted piperidines). Link

  • Chiral vs Achiral Differentiation: Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. John Wiley & Sons.[1] (Authoritative text on diastereotopic vs enantiotopic proton differentiation).

Sources

In-Depth Technical Guide: Melting Point Determination and Validation for (3-Phenylpiperidin-3-yl)methanol HCl

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(3-Phenylpiperidin-3-yl)methanol hydrochloride (CAS: 2060037-56-9) is a highly valued active pharmaceutical ingredient (API) intermediate used in advanced drug synthesis[1]. As a hydrochloride salt of a piperidine derivative, it exhibits complex thermal behaviors—such as hygroscopicity, polymorphism, and pre-melt thermal degradation—that complicate standard melting point (


) determination.

This guide objectively compares analytical methodologies for


 determination, providing drug development professionals with self-validating protocols to ensure scientific integrity, prevent false-rejects of pure batches, and maintain compliance with pharmacopeial standards.

The Scientific Challenge: Thermal Behavior of Piperidine HCl Salts

When analyzing amine hydrochloride salts, analysts frequently encounter "melting point depression" or broad melting ranges. Novice operators often misattribute this to chemical impurities. However, the causality is usually rooted in the compound's physical chemistry:

  • Desolvation/Dehydration: HCl salts readily absorb atmospheric moisture. The release of this water during heating mimics a melting event (a false endotherm).

  • Polymorphism: The compound may crystallize in multiple polymorphic forms, each with a distinct lattice energy and melting point[2].

  • Decomposition: Many organic salts decompose (e.g., via the loss of HCl gas) concurrently with melting, leading to a broad melting range rather than a sharp thermodynamic peak[3].

Expert Insight: Relying solely on visual capillary melting points can lead to the rejection of high-purity batches. A multi-orthogonal approach using is required to distinguish between a true polymorph melt, a desolvation event, and degradation[4].

Methodological Comparison: Capillary vs. DSC vs. HSM

To validate the thermal properties of (3-Phenylpiperidin-3-yl)methanol HCl, three primary techniques are compared below.

Table 1: Comparative Performance of Thermal Analysis Methods
ParameterAutomated Capillary (USP <741>)Differential Scanning Calorimetry (USP <891>)Hot Stage Microscopy (HSM)
Mechanism Optical detection of light transmission through a melting solid[5].Measurement of differential heat flow (endothermic/exothermic events)[6].Visual observation of crystals under polarized light during heating.
Accuracy ± 0.5 °C± 0.1 °C± 0.5 °C
Polymorph Detection Poor (Cannot distinguish overlapping melts).Excellent (Quantifies enthalpy,

, of transitions)[2].
Good (Visualizes crystal lattice changes).
Decomposition Handling Subjective (relies on visual darkening/bubbling)[3].Objective (separates desolvation from melting peaks).Objective (bubbles visible prior to melt).
Throughput High (Up to 6 simultaneous samples)[7].Low (1 sample per run).Low (1 sample per run).
Best For Routine QC batch release.R&D, polymorph screening, and purity validation[8].Troubleshooting complex thermal events.
Experimental Case Study Data (Representative Batch Validation)

When a 99.5% pure batch of (3-Phenylpiperidin-3-yl)methanol HCl was analyzed, the Capillary method reported a broad range of 194.5 °C – 197.2 °C accompanied by slight browning. Subsequent DSC analysis revealed a sharp endothermic peak at 196.8 °C (


 = 112 J/g). This confirmed that the broad capillary range was an artifact of minor thermal decomposition at the capillary wall, not a chemical impurity[3].

Experimental Protocols (Self-Validating Systems)

Protocol A: Automated Capillary Melting Point Determination (per USP <741>)

Causality: Capillary methods are highly dependent on heating rate and packing density. Loose packing creates insulating air pockets, artificially raising the apparent melting point and broadening the range[7].

  • Instrument Calibration: Verify the instrument using a (e.g., Caffeine,

    
     ~236 °C, or Vanillin, depending on the target range)[9]. The measured value must fall within ±0.5 °C of the certified value to validate the system.
    
  • Sample Preparation: Grind the (3-Phenylpiperidin-3-yl)methanol HCl sample into a fine powder using an agate mortar to ensure uniform heat transfer.

  • Capillary Packing: Introduce the powder into a glass capillary tube (closed at one end). Tap the tube uniformly or use a packing rod until a tightly packed column of 3–4 mm is achieved.

  • Method Programming:

    • Start Temperature: 185 °C (approx. 10 °C below the expected onset).

    • Heating Rate: 1.0 °C/min (Rates >1 °C/min cause thermal lag and overshoot)[3].

    • End Temperature: 205 °C.

  • Execution & Analysis: Record the

    
     (first detectable liquid phase) and 
    
    
    
    (no solid phase apparent). Note any bubbling or darkening indicative of decomposition[3].
Protocol B: DSC Analysis for Polymorph and Purity Validation (per USP <891>)

Causality: Purging with dry nitrogen is critical to sweep away evolved gases (like moisture or HCl) that could react with the aluminum pan or alter the localized vapor pressure, which would skew the thermodynamic melt[10].

  • Instrument Calibration: Calibrate the DSC cell for temperature and cell constant using high-purity Indium (

    
     = 156.6 °C, 
    
    
    
    = 28.45 J/g).
  • Sample Preparation: Accurately weigh 2.0 – 5.0 mg of (3-Phenylpiperidin-3-yl)methanol HCl into a standard aluminum DSC pan.

  • Pan Sealing: Use a pin-holed lid. Crucial Step: The pinhole allows evolved moisture to escape, preventing the pan from bursting while cleanly separating the broad desolvation endotherm from the sharp melting endotherm.

  • Purge Gas: Set Nitrogen (

    
    ) purge flow to 50 mL/min[10].
    
  • Thermal Cycle:

    • Equilibrate at 25 °C.

    • Ramp at 10 °C/min to 220 °C.

  • Data Interpretation: Integrate the main endothermic peak. The extrapolated onset temperature (

    
    ) represents the true melting point, while the peak area (
    
    
    
    ) confirms the specific polymorph[2].

Mandatory Visualization: Thermal Analysis Workflow

ThermalWorkflow Start New Batch: (3-Phenylpiperidin-3-yl)methanol HCl Capillary Capillary Melting Point (USP <741>) Start->Capillary DSC DSC Analysis (USP <891>) Start->DSC Decision1 Sharp Melt < 2°C Range? Capillary->Decision1 DSC->Decision1 Pass Pass: Pure Polymorph Release Batch Decision1->Pass Yes Investigate Broad Melt / Decomposition Investigate Further Decision1->Investigate No TGA TGA / HSM Check for Solvates & Impurities Investigate->TGA

Logical decision tree for the thermal validation of piperidine HCl salt API intermediates.

References

  • Quercus Lab. "5 Essential Applications of Differential Scanning Calorimetry (DSC Analysis) in Pharmaceuticals". quercus.be. URL: [Link]

  • Lab Manager. "Thermal Analysis: Stability, Decomposition, and Material Properties". labmanager.com. URL:[Link]

  • Lyophilization Technology. "Low Temperature Thermal Analysis (LT-TA) per USP <891>". lyotechnology.com. URL:[Link]

  • ResearchGate. "The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards". researchgate.net. URL:[Link]

  • TA Instruments. "A DSC Method to Determine the Relative Stability of Pharmaceutical Polymorphs". tainstruments.com. URL: [Link]

  • ChemRxiv. "Compliance with amended General Chapter USP <741> Melting Range or Temperature". chemrxiv.org. URL: [Link]

  • Mettler Toledo. "Thermal Value Excellence - Melting Point Systems". mt.com. URL: [Link]

  • BioSpectra. "MP50 MELTING RANGE OPERATION, VERIFICATION, AND CALIBRATION SOP". biospectra.us. URL: [Link]

  • FDA. "ORA Lab Manual Vol. IV Section 3 - Drug Chemistry Analysis (IV-03)". fda.gov. URL:[Link]

Sources

Comparative Reactivity Guide: (3-Phenylpiperidin-3-yl)methanol vs. 4-Phenylpiperidine Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The piperidine heterocycle is a privileged scaffold in drug discovery. However, the regiochemistry and nature of its substituents dictate profoundly different conformational states and reactivity profiles. This technical guide provides an objective, comparative analysis between the highly accessible 4-phenylpiperidine analogs and the sterically encumbered, bifunctional (3-Phenylpiperidin-3-yl)methanol. By understanding the causality behind their structural behavior, medicinal chemists can optimize synthetic routes for complex active pharmaceutical ingredients (APIs).

Structural Causality and Conformational Dynamics

4-Phenylpiperidine Analogs

In 4-phenylpiperidine, the phenyl ring heavily favors the equatorial position to minimize 1,3-diaxial interactions with the axial protons at C2 and C6. This thermodynamic preference locks the piperidine ring into a stable chair conformation. Because the C4 position is distal to the N1 secondary amine, the nitrogen lone pair remains unhindered and highly accessible to electrophiles, resulting in rapid reaction kinetics [1].

(3-Phenylpiperidin-3-yl)methanol

This scaffold introduces a quaternary stereocenter at the C3 position, bearing both a phenyl ring and a hydroxymethyl group. In any chair conformation, one of these bulky substituents is forced into an axial position, generating severe 1,3-diaxial strain with the protons at C1 and C5 [2, 3]. This steric crowding has two major consequences:

  • N1 Shielding: The proximity of the bulky C3 substituents sterically shields the N1 amine, altering the trajectory required for electrophilic attack and reducing its kinetic nucleophilicity.

  • Bifunctionality: The presence of the primary alcohol provides an orthogonal handle for functionalization, enabling the synthesis of conformationally restricted analogs [4].

ConformationalAnalysis cluster_4Ph 4-Phenylpiperidine Scaffold cluster_3Ph (3-Phenylpiperidin-3-yl)methanol A Equatorial C4-Phenyl B Minimal 1,3-Diaxial Strain A->B C High N1 Nucleophilicity B->C D Quaternary C3 Center (-Ph & -CH2OH) E Severe 1,3-Diaxial Strain D->E G Orthogonal C3-OH Site D->G F Sterically Shielded N1 E->F

Fig 1. Conformational causality and steric impact on reactivity between the two scaffolds.

Comparative Reactivity Profiling

To objectively compare the performance of these two scaffolds, their primary reactivity metrics are summarized below. The bifunctional nature of the C3-substituted analog requires careful chemoselectivity planning compared to the straightforward reactivity of the C4-analog.

Parameter4-Phenylpiperidine Analogs(3-Phenylpiperidin-3-yl)methanol
Primary Reactive Site N1 (Secondary Amine)N1 (Amine) & C3-OH (Primary Alcohol)
N1 Nucleophilicity Very High (unhindered)Moderate (sterically hindered by C3 bulk)
Conformational State Rigid Chair (Equatorial Ph)Strained Chair / Twist-Boat equilibrium
Chemoselectivity Straightforward (single nucleophile)Requires orthogonal protection strategies
Medicinal Chemistry Use GPCR ligands, AnalgesicsPPI Inhibitors (e.g., β-catenin/BCL9)

Self-Validating Experimental Methodologies

To demonstrate the practical implications of these structural differences, we outline two self-validating protocols. The first exploits the high nucleophilicity of 4-phenylpiperidine, while the second navigates the chemoselectivity challenges of (3-Phenylpiperidin-3-yl)methanol.

Protocol A: Direct Amidation of 4-Phenylpiperidine

Because 4-phenylpiperidine lacks steric hindrance at N1, it readily undergoes direct amidation with acid chlorides without the need for elevated temperatures.

  • Preparation: Dissolve 4-phenylpiperidine (1.0 equiv) in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere.

  • Base Addition: Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) (1.5 equiv), to act as an acid scavenger.

  • Electrophilic Addition: Cool the mixture to 0 °C and add acryloyl chloride (1.1 equiv) dropwise. The lack of steric bulk ensures rapid conversion [5].

  • Validation: Quench with saturated aqueous NaHCO₃, extract with DCM, and purify via silica gel chromatography. The system self-validates via TLC: the rapid, complete disappearance of the highly polar amine spot confirms unhindered reactivity.

Protocol B: Orthogonal Functionalization of (3-Phenylpiperidin-3-yl)methanol

Due to the presence of both an amine and an alcohol, direct alkylation of the C3-OH requires masking the N1 position. The steric bulk at C3 slows down N-protection, requiring excess reagents and longer reaction times.

  • N-Protection: Dissolve (3-Phenylpiperidin-3-yl)methanol (1.0 equiv) in DCM. Add Triethylamine (2.0 equiv) and Di-tert-butyl dicarbonate (Boc₂O) (1.2 equiv). Stir at room temperature for 12 hours (extended time required due to C3 steric shielding).

  • O-Functionalization: Isolate the N-Boc intermediate. Dissolve in anhydrous THF, cool to 0 °C, and add NaH (1.5 equiv) followed by an alkyl halide (e.g., methyl iodide). The primary alcohol is cleanly alkylated without N-alkylation interference.

  • N-Deprotection: Treat the purified O-alkylated intermediate with 20% Trifluoroacetic acid (TFA) in DCM for 2 hours to reveal the secondary amine for subsequent diversification [4].

OrthogonalWorkflow N1 1. Starting Material (3-Phenylpiperidin-3-yl)methanol N2 2. N-Boc Protection Reagents: Boc2O, Et3N, DCM N1->N2 N3 3. N-Masked Intermediate (N1 Protected, C3-OH Free) N2->N3 N4 4. O-Functionalization Reagents: NaH, Alkyl Halide N3->N4 N5 5. N-Deprotection Reagents: TFA, DCM N4->N5 N6 6. Final Product C3-Alkylated Piperidine N5->N6

Fig 2. Self-validating experimental workflow for orthogonal functionalization at the C3 position.

Strategic Applications in Drug Development

The unhindered nature of 4-phenylpiperidines makes them ideal for rapid library generation via late-stage functionalization. This scaffold is heavily utilized in the development of monoamine transporter inhibitors and opioid receptor agonists (e.g., fentanyl and pethidine analogs) where the basic nitrogen is crucial for receptor anchoring [6].

Conversely, the rigidified, sterically demanding nature of (3-Phenylpiperidin-3-yl)methanol is leveraged to break molecular planarity. This scaffold is increasingly utilized to design inhibitors for challenging protein-protein interactions (PPIs), such as the β-catenin/BCL9 complex, where the C3-hydroxymethyl group serves as a critical vector for accessing deep hydrophobic binding pockets that flatter molecules cannot reach [4].

References

  • Oxford University Press. "Conformationally restricted dopamine congeners- a molecular mechanics-based study". Journal of Pharmacy and Pharmacology.[Link]

  • Beilstein Journals. "Stereoselective nucleophilic addition reactions to cyclic N-acyliminium ions using the indirect cation pool method". Beilstein Journal of Organic Chemistry.[Link]

  • ACS Publications. "Discovery of Novel 3-Phenylpiperidine Derivatives Targeting the β-Catenin/B-Cell Lymphoma 9 Interaction as a Single Agent and in Combination with the Anti-PD-1 Antibody for the Treatment of Colorectal Cancer". Journal of Medicinal Chemistry.[Link]

  • ACS Publications. "Direct Amidation of Tertiary N-Benzylamines". Organic Letters.[Link]

  • PubMed Central. "Fentanyl-related compounds and derivatives: current status and future prospects for pharmaceutical applications". National Institutes of Health.[Link]

A Senior Application Scientist's Guide to Elemental Analysis Benchmarks for (3-Phenylpiperidin-3-yl)methanol hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

(3-Phenylpiperidin-3-yl)methanol hydrochloride is a key chemical intermediate in pharmaceutical synthesis. Its purity and consistency are paramount to ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). Elemental analysis is a fundamental, cost-effective technique for confirming the identity, purity, and empirical formula of organic compounds like this one.[1][2] It provides a quantitative measure of the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and other elements, serving as a critical quality control (QC) checkpoint.[1][3]

This guide provides an in-depth comparison of theoretical versus expected experimental elemental analysis results for different batches of (3-Phenylpiperidin-3-yl)methanol hydrochloride. We will detail a validated, field-proven protocol, discuss the causality behind experimental choices, and explore alternative analytical techniques for comprehensive quality assessment.

Theoretical Elemental Composition: The Gold Standard Benchmark

The first step in any elemental analysis is to establish the theoretical or calculated elemental composition from the compound's molecular formula. This serves as the absolute benchmark against which all experimental results are measured.

Molecular Formula: C₁₂H₁₈ClNO Molecular Weight: 227.73 g/mol [4]

Based on this, the theoretical elemental percentages are calculated as follows:

ElementSymbolAtomic Weight ( g/mol )Atoms in MoleculeTotal Mass ( g/mol )Theoretical Mass %
CarbonC12.01112144.13263.29%
HydrogenH1.0081818.1447.97%
ChlorineCl35.453135.45315.57%
NitrogenN14.007114.0076.15%
OxygenO15.999115.9997.02%

Experimental Benchmarks and Acceptance Criteria

In practice, minor deviations from theoretical values are expected due to instrumental limitations and the presence of trace impurities (e.g., residual solvents, moisture). The key is to define an acceptable range of deviation. For academic publications and industrial QC, a deviation of ±0.4% from the theoretical value is a widely accepted standard for claiming a compound's purity.[5]

Table 2: Comparison of Theoretical vs. Expected Experimental Values

ElementTheoretical Mass %Acceptance Range (±0.4%)Typical Batch A ResultTypical Batch B ResultStatus
Carbon (C)63.29%62.89% - 63.69%63.15%63.85%Pass / Fail
Hydrogen (H)7.97%7.57% - 8.37%7.88%7.91%Pass / Pass
Nitrogen (N)6.15%5.75% - 6.55%6.11%6.19%Pass / Pass

Note: Chlorine (Cl) and Oxygen (O) are typically determined by other methods such as titration or pyrolysis, respectively, not always in the same CHN/S run.

This table serves as a practical guide for researchers to benchmark their own batch data. A result like that of "Typical Batch B" for Carbon would warrant further investigation using more advanced techniques to identify the source of the deviation.[2]

The Core QC Workflow: From Sample to Decision

A robust quality control process involves more than just a single analysis. It is a systematic workflow designed to ensure comprehensive evaluation and reliable decision-making.

cluster_0 Phase 1: Sample Processing cluster_1 Phase 2: Analytical Testing cluster_2 Phase 3: Data Evaluation & Disposition Sample Sample Receipt & Login Prep Sample Preparation (Weighing & Encapsulation) Sample->Prep CHNS CHNS Elemental Analysis (Primary Purity) Prep->CHNS ICPMS ICP-MS/OES Analysis (Elemental Impurities) Prep->ICPMS Complementary Analyses HPLC HPLC Analysis (Organic Impurities) Prep->HPLC Complementary Analyses Review Data Review vs. Specifications CHNS->Review ICPMS->Review HPLC->Review Pass Batch Release Review->Pass Meets Criteria Fail Investigation & Rejection Review->Fail Out of Spec

Caption: High-level workflow for the quality control analysis of a new batch.

Standardized Protocol: CHNS Analysis by Dynamic Flash Combustion

This protocol is based on the widely used Pregl-Dumas method, which involves the complete and instantaneous combustion of the sample.[2] Modern elemental analyzers automate this process for high precision and throughput.[3]

Causality Behind the Method

The goal is to convert all carbon, hydrogen, nitrogen, and sulfur in the sample into simple, detectable gases (CO₂, H₂O, N₂, SO₂). This is achieved by combusting the sample in a high-temperature furnace within an oxygen-rich environment.[1][2] The resulting gases are then separated and quantified.

Experimental Protocol
  • Instrument Preparation & Calibration:

    • Step 1.1: Start the elemental analyzer and ensure the combustion furnace has reached its setpoint, typically 1030 °C.[6]

    • Step 1.2: Verify that the gas chromatography (GC) column oven is stable, usually around 55-65 °C.[6]

    • Step 1.3: Perform a system leak check as per the instrument's operating manual. This is critical for accurate results.

    • Step 1.4: Calibrate the instrument by analyzing a certified standard, such as Acetanilide or Sulphanilic acid, across a range of weights (e.g., 0.5 - 5 mg).[1][6] This creates a calibration curve that correlates the detector signal to a known elemental mass.

  • Sample Preparation:

    • Step 2.1: Weigh 2-4 mg of the (3-Phenylpiperidin-3-yl)methanol hydrochloride sample into a tin container.[1][6] Tin acts as a catalyst, promoting a violent "flash" combustion upon introduction to the furnace.

    • Step 2.2: Carefully fold the tin container to encapsulate the sample completely, ensuring no sample is lost.

    • Step 2.3: Place the encapsulated sample into the autosampler tray. It is good practice to run samples in triplicate for statistical validity.

  • Analysis Run:

    • Step 3.1: Enter the sample details and weights into the instrument software.[6]

    • Step 3.2: Begin the analysis sequence. The autosampler will drop the sample into the combustion furnace.

    • Step 3.3: The software will record the detector output and use the calibration curve to calculate the mass percentages of C, H, and N. The entire run typically takes 10-12 minutes.[6]

Workflow of a CHNS Analyzer

AS Autosampler (Sample Drop) Furnace Combustion Furnace (~1030°C + O₂) AS->Furnace Gases Combustion Gases (CO₂, H₂O, N₂/NOx, SO₂) Furnace->Gases Reduction Reduction Tube (Copper Turnings) NOx -> N₂ Gases->Reduction GC GC Column (Gas Separation) Reduction->GC TCD Thermal Conductivity Detector (TCD) GC->TCD Output Data Output (%C, %H, %N, %S) TCD->Output

Caption: The sequential process inside a dynamic flash combustion elemental analyzer.

Alternative and Complementary Analytical Techniques

While CHNS analysis confirms the bulk elemental composition, a comprehensive QC strategy should include methods to detect other types of impurities.

  • Inductively Coupled Plasma (ICP) Spectroscopy: Techniques like ICP-Optical Emission Spectrometry (ICP-OES) or ICP-Mass Spectrometry (ICP-MS) are essential for quantifying trace elemental impurities, particularly residual metal catalysts (e.g., Palladium, Platinum) used in synthesis.[7][8] These methods are mandated by regulatory agencies like the USP under chapters <232> and <233> to ensure patient safety.[9]

  • High-Performance Liquid Chromatography (HPLC): HPLC is the workhorse for identifying and quantifying organic impurities, such as starting materials, by-products, or degradation products.[10] Developing a robust, validated HPLC method is a critical component of any drug development program.[10]

  • Near-Infrared Spectroscopy (NIRS) & Time-Domain Nuclear Magnetic Resonance (TD-NMR): These are emerging non-destructive techniques for quality control.[11] They offer rapid screening of materials and can be developed to quantify active ingredients and detect gross deviations from the standard.[11]

Data Interpretation and Troubleshooting

Observation Potential Cause(s) Recommended Action
All values are consistently low - Incomplete combustion- Instrument leak- Incorrect sample weight- Check furnace temperature and oxygen supply- Perform a system leak test- Verify balance calibration
High Hydrogen (%) value - Presence of residual water or hygroscopic solvents in the sample- Dry the sample under vacuum and re-analyze- Perform Karl Fischer titration to quantify water content
High Carbon (%) value - Presence of a carbon-rich organic impurity (e.g., residual organic solvent)- Analyze by HPLC to identify and quantify organic impurities
Poor precision across replicates - Sample inhomogeneity- Inconsistent sample encapsulation- Ensure the sample is well-mixed- Review sample preparation technique

Conclusion

The elemental analysis of (3-Phenylpiperidin-3-yl)methanol hydrochloride is a foundational component of its quality control. By benchmarking experimental results against the theoretical composition (C: 63.29%, H: 7.97%, N: 6.15%) and adhering to a strict acceptance criterion of ±0.4%, researchers can confidently ascertain the purity and identity of their material. This analysis, when integrated into a comprehensive workflow that includes techniques like ICP-MS and HPLC, provides a robust and self-validating system for batch release, ensuring the integrity of the final pharmaceutical product.

References

  • Application Note - CHNS Determination in Pharmaceutical Products by Flash Combustion - VELP Scientifica. (URL: )
  • Enhancing Efficiency of Trace Metals Analysis using a Validated Generic ICP-OES Method. (2015, March 31). (URL: )
  • CHNS-O determination in pharmaceutical products by flash combustion - VELP Scientifica. (URL: )
  • Development and validation of an ICP-MS method for the determination of elemental impurities in TP-6076 active pharmaceutical ingredient (API) according to USP 〈232〉/〈233〉. (2017, October 25). PubMed. (URL: )
  • Validating ICP-MS for the Analysis of Elemental Impurities According to Draft USP General Chapters <232> and <233>. (2023, August 16). Spectroscopy Online. (URL: )
  • Elemental Analysis CHNS (O) - Testing Methods. (2025, June 12). Auriga Research. (URL: )
  • Elemental Analysis: CHNS/O characterization of pharmaceutical products by the Thermo Scientific FlashSmart EA. Thermo Fisher Scientific. (URL: )
  • Phenyl(piperidin-3-yl)methanol hydrochloride. Chemsrc. (URL: )
  • Designing Non-Invasive Quality Control Methods for Pharmaceutical Drugs. (2024, March 11). (URL: )
  • An International Study Evaluating Elemental Analysis. ChemRxiv. (URL: )
  • A quality by design approach to impurity method development for atomoxetine hydrochloride (LY139603). (2008, February 13). PubMed. (URL: )

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of (3-Phenylpiperidin-3-yl)methanol hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth, procedural framework for the safe and compliant disposal of (3-Phenylpiperidin-3-yl)methanol hydrochloride. As drug development professionals, our commitment to safety and environmental stewardship is paramount. This document moves beyond a simple checklist, offering a detailed rationale for each step, grounded in established safety protocols and regulatory standards. Our goal is to empower your laboratory with the knowledge to manage chemical waste not just compliantly, but with a deep understanding of the underlying safety principles.

Hazard Identification and Risk Assessment

A thorough risk assessment should be conducted before handling or disposing of this compound. This involves evaluating the quantities being used, the potential for aerosolization, and the specific laboratory environment.

Table 1: Potential Hazard Profile of Piperidine Derivatives

Hazard CategoryDescriptionPotential Consequences
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled.[6][7]May cause irritation to the respiratory system.[8][9]
Skin Corrosion/Irritation Can cause skin irritation or, in some cases, severe burns.[4][9][10]Direct contact can lead to redness, pain, and tissue damage.
Serious Eye Damage Poses a risk of serious eye irritation or damage.[6][9][10]Contact can result in pain, watering, and potential vision impairment.
Environmental Hazards May be harmful to aquatic life with long-lasting effects.[4][10]Improper disposal can contaminate soil and water systems.

Personal Protective Equipment (PPE) and Handling Precautions

To mitigate the risks identified above, a stringent PPE protocol is non-negotiable. All handling and disposal procedures should be carried out within a certified chemical fume hood to minimize inhalation exposure.[3][9]

Table 2: Required Personal Protective Equipment (PPE)

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of as contaminated waste after handling the compound.[8]Prevents skin contact and absorption. Proper removal technique is crucial to avoid cross-contamination.[8]
Eye/Face Protection Safety glasses with side shields or chemical safety goggles. A face shield may be required for larger quantities or when there is a splash hazard.[3][9]Protects against accidental splashes and contact with aerosols.
Skin and Body Protection A lab coat or chemical-resistant apron should be worn.[3]Provides a barrier against spills and contamination of personal clothing.
Respiratory Protection For higher-level protection or in the event of a large spill, a NIOSH/MSHA or European Standard EN 149 approved respirator with appropriate cartridges (e.g., organic vapor) should be used.[8][9]Ensures respiratory safety in situations where fume hood containment may be compromised.

Spill Management Protocol

Immediate and correct response to a spill is critical to containing the hazard.

Small Spills:

  • Ensure adequate ventilation and wear appropriate PPE.[8]

  • Cover the spill with an inert absorbent material, such as sand, diatomaceous earth, or a universal binding agent.[4][7]

  • Carefully sweep or scoop up the absorbed material into a suitable, sealable container for hazardous waste.[8] Avoid creating dust.[8]

  • Clean the spill area with a suitable solvent, followed by soap and water.

  • Collect all cleaning materials for disposal as hazardous waste.

Large Spills:

  • Evacuate all non-essential personnel from the immediate area.[8]

  • If the substance is flammable, remove all sources of ignition and use non-sparking tools.[3][4]

  • Prevent the spill from entering drains or waterways.[6][8][11]

  • Contain the spill using appropriate barriers.

  • Follow the procedure for small spills to collect the material for disposal.[3]

  • It may be necessary to contact your institution's environmental health and safety (EHS) department for assistance.

Step-by-Step Disposal Procedure

The disposal of (3-Phenylpiperidin-3-yl)methanol hydrochloride must be managed as hazardous chemical waste.[3][12] Under no circumstances should this chemical be disposed of down the drain.[7][9] This practice is prohibited by the EPA and can lead to significant environmental damage and regulatory penalties.[13]

Step 1: Waste Segregation and Collection

  • Collect all waste materials containing (3-Phenylpiperidin-3-yl)methanol hydrochloride, including unused product, contaminated consumables (e.g., pipette tips, weighing paper), and spill cleanup materials, in a designated hazardous waste container.[3][12]

  • Care is taken not to mix chemicals together that could cause a dangerous reaction.[12]

Step 2: Container Selection and Labeling

  • Use a container that is compatible with the chemical waste. The container must be leak-proof and have a secure, sealable lid.[12][14]

  • The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "(3-Phenylpiperidin-3-yl)methanol hydrochloride".[3]

  • Include any relevant hazard pictograms (e.g., irritant, harmful).

Step 3: Temporary Storage

  • Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.[3][14] This area should be away from heat, sources of ignition, and incompatible materials.[3][12]

  • The storage area should be close to where the waste is generated to minimize transport within the facility.[14]

Step 4: Final Disposal

  • The final disposal of this chemical waste must be handled by a licensed professional waste disposal service.[8]

  • Contact your institution's EHS department to arrange for pickup and disposal. They will ensure that the waste is transported and disposed of in accordance with all local, state, and federal regulations, such as those set by the EPA.[9][15]

  • Potential disposal methods for similar chemicals include incineration in a chemical incinerator equipped with an afterburner and scrubber.[4][8][15]

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of (3-Phenylpiperidin-3-yl)methanol hydrochloride.

G cluster_0 Start: Handling (3-Phenylpiperidin-3-yl)methanol hydrochloride cluster_1 Waste Characterization & Segregation cluster_2 Containment & Labeling cluster_3 Storage & Final Disposal Start Generate Waste (Unused product, contaminated items) IsHazardous Is it Hazardous Waste? Start->IsHazardous Segregate Segregate as Hazardous Chemical Waste IsHazardous->Segregate Yes Container Select Compatible, Leak-Proof Container Segregate->Container Label Label Container: 'Hazardous Waste' Full Chemical Name Hazard Pictograms Container->Label Store Store in Designated, Secure Accumulation Area Label->Store ContactEHS Contact Environmental Health & Safety (EHS) Store->ContactEHS Disposal Disposal by Licensed Waste Contractor ContactEHS->Disposal

Caption: Disposal workflow for (3-Phenylpiperidin-3-yl)methanol hydrochloride.

Regulatory Compliance

All laboratory operations, including waste disposal, must adhere to the regulations set forth by the Occupational Safety and Health Administration (OSHA), particularly the "Occupational Exposure to Hazardous Chemicals in Laboratories" standard (29 CFR 1910.1450).[16][17][18] This standard mandates the implementation of a Chemical Hygiene Plan, which includes procedures for the safe removal of contaminated waste.[18]

Furthermore, the disposal of hazardous waste is regulated by the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[19] It is imperative that your institution complies with these federal regulations, as well as any applicable state and local laws.

By adhering to these detailed procedures, you contribute to a safer laboratory environment and ensure the protection of our ecosystem.

References

  • Capot Chemical. (2025, December 3). MSDS of [(3R)-piperidin-3-yl]methanol hydrochloride.
  • ThermoFisher Scientific. (2023, September 5).
  • US Bio-Clean. (2014, June 13).
  • BenchChem. (2025). Safe Disposal of 1-(4-(Aminomethyl)piperidin-1-yl)ethanone: A Step-by-Step Guide.
  • TCI Chemicals.
  • Fisher Scientific.
  • Fisher Scientific. (2023, March 16).
  • eCFR. (2013, January 22). 29 CFR 1910.
  • ATSDR. 4. PRODUCTION, IMPORT, USE, AND DISPOSAL.
  • 3ASenrise.
  • ThermoFisher Scientific. (2025, September 7).
  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
  • Occupational Safety and Health Administration.
  • Sigma-Aldrich. (2025, September 23).
  • MDPI. (2021, July 29).
  • Occupational Safety and Health Administration. 1910.
  • U.S. Environmental Protection Agency. (2026, January 22). Management of Hazardous Waste Pharmaceuticals.
  • Foley & Lardner LLP. (2008, December 1). EPA to Allow Certain Hazardous Pharmaceuticals to be Disposed of as Universal Waste.
  • Carl ROTH. (2025, March 31).
  • ASHP. EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine.
  • Hazardous Waste Experts. (2019, June 18). Updated Rules for EPA hazardous pharmaceutical waste Sewering.
  • U.S. Environmental Protection Agency. (2022, October 10). A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities.
  • Wikipedia. Piperidine.
  • CAMEO Chemicals - NOAA. PIPERIDINE.
  • Reddit. (2024, April 13). I need help figuring out how to get getting Piperidine Alkaloids to break down.
  • ResearchGate. (2025, August 9).

Sources

Personal protective equipment for handling (3-Phenylpiperidin-3-yl)methanol hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a critical operational manual for the safe handling, storage, and disposal of (3-Phenylpiperidin-3-yl)methanol hydrochloride . It is designed for researchers and laboratory personnel who require immediate, actionable safety protocols without redundant theoretical filler.

Status: Research Chemical (Caution: Substance not fully characterized). Default Hazard Assumption: Irritant (Skin/Eye/Respiratory) & Potentially Harmful if Swallowed.[1]

Part 1: Executive Safety Summary

Immediate Action Required:

  • Engineering Control: Handle exclusively within a certified chemical fume hood. Do not weigh on an open bench.

  • Respiratory: If fume hood containment is breached or unavailable, a NIOSH-approved N95 or P100 respirator is the minimum requirement.

  • Skin/Eye: Nitrile gloves (0.11 mm min) and chemical safety goggles are mandatory.

  • Emergency: In case of eye contact, flush immediately for 15 minutes.[1] If inhaled, move to fresh air.[1][2][3]

Part 2: Risk Assessment & Hazard Identification

Since specific toxicological data for CAS 2060037-56-9 (or related isomers like CAS 1026896-52-5) is often limited in public repositories, this protocol adopts a "Universal Precaution" approach, classifying the substance based on Structure-Activity Relationships (SAR) of analogous 3-substituted piperidine hydrochlorides.

Hazard Class (GHS)CategoryHazard Statement (H-Code)
Skin Corrosion/Irritation Cat. 2H315: Causes skin irritation.[1][2]
Serious Eye Damage/Irritation Cat. 2AH319: Causes serious eye irritation.[2]
STOT - Single Exposure Cat. 3H335: May cause respiratory irritation.[1]
Acute Toxicity (Oral) Cat.[3] 4*H302: Harmful if swallowed (Precautionary classification).

Toxicological Context: Piperidine derivatives often exhibit mucous membrane irritation. The hydrochloride salt form reduces volatility but increases the potential for dust generation, which is a primary inhalation vector. The 3-phenyl substitution adds lipophilicity, potentially increasing dermal absorption rates compared to unsubstituted piperidines.

Part 3: Personal Protective Equipment (PPE) Matrix

Select PPE based on the specific operational phase. Double-gloving is recommended during solubilization due to the increased permeation risk of organic solvents.

Operational PhaseHand ProtectionEye/Face ProtectionBody ProtectionRespiratory
Storage & Transport Single Nitrile (0.11mm)Safety Glasses (Side Shields)Std. Lab CoatNone (if sealed)
Weighing (Solid) Single Nitrile (0.11mm)Safety Goggles (Tight seal)Lab Coat + SleevesFume Hood (Mandatory)
Solubilization Double Nitrile or NeopreneSafety GogglesLab Coat + ApronFume Hood
Spill Cleanup Double Nitrile (Long cuff)Face Shield + GogglesTyvek Suit (Optional)N95/P100 Mask

Glove Permeation Note:

  • Solid State: Standard nitrile offers >480 min breakthrough time.

  • Dissolved State (e.g., in DMSO/Methanol): The solvent dictates breakthrough time. For DMSO, use specific "chemically resistant" nitrile or laminate gloves if contact is prolonged.

Part 4: Operational Handling Protocols

Weighing & Transfer (Critical Control Point)

Static electricity can cause charged powders to disperse unexpectedly.

  • Environment: Place balance inside the fume hood. Verify face velocity is 80–100 fpm.

  • Static Control: Use an ionizing fan or anti-static gun on the spatula and weighing boat before use.

  • Transfer: Never pour from the stock bottle. Use a clean spatula to transfer small amounts to a pre-tared weighing boat.

  • Closure: Wipe the threads of the stock bottle with a dry Kimwipe before recapping to prevent salt buildup and seal compromise.

Solubilization

This compound is a hydrochloride salt.

  • Solubility Profile: Highly soluble in Water , Methanol , and DMSO . Sparingly soluble in non-polar solvents (Hexane, Toluene).

  • Exotherm Warning: Dissolution of amine salts can be mildly exothermic. Add solvent slowly to the solid, not solid to the solvent, to control heat generation.

Reaction Setup
  • Neutralization: If the free base is required, treat with a mild base (e.g.,

    
     or 
    
    
    
    ) in a biphasic system (DCM/Water).
  • Incompatibility: Avoid strong oxidizing agents (e.g., permanganates, peroxides) as the piperidine nitrogen is susceptible to oxidation (N-oxide formation).

Part 5: Workflow Visualization

The following diagram outlines the decision logic for safe handling from storage to disposal.

SafeHandling cluster_hood Engineering Control: Fume Hood Start Start: Retrieve Chemical CheckSeal Inspect Container Seal Start->CheckSeal Weighing Weighing (Fume Hood Only) CheckSeal->Weighing Intact Waste Disposal (Segregated) CheckSeal->Waste Compromised/Degraded StaticCheck Static Control Applied? Weighing->StaticCheck StaticCheck->Weighing No (Apply Ionizer) Solubilization Dissolution (DMSO/MeOH) StaticCheck->Solubilization Yes Reaction Experimental Use Solubilization->Reaction Reaction->Waste

Caption: Operational workflow emphasizing engineering controls (Fume Hood) and static mitigation during the weighing phase.

Part 6: Emergency Response & Decontamination

ScenarioImmediate ActionSecondary Action
Skin Contact Brush off dry powder, then wash with soap/water for 15 min.Monitor for redness/blistering. Seek medical aid if irritation persists.
Eye Contact Flush with eyewash station for 15 min (hold eyelids open).Do not rub eyes. Seek immediate ophthalmological evaluation.
Inhalation Move to fresh air.[1][2][3] Loosen clothing.[2][3]If breathing is difficult, administer oxygen (trained personnel only).
Spill (Solid) Dampen with wet paper towel (to prevent dust) and wipe up.Dispose of waste in "Solid Hazardous Waste" bin. Clean area with 70% EtOH.
Spill (Liquid) Absorb with vermiculite or spill pad.Dispose as "Organic Solvent Waste". Ventilate area.[1][2]

Part 7: Waste Disposal & Logistics

Environmental Compliance: Do not dispose of down the drain.[1] This compound contains nitrogen and chloride, potentially harmful to aquatic life.

  • Solid Waste: Place contaminated weighing boats, gloves, and paper towels in a double-bagged biohazard/chemical waste box.

  • Liquid Waste:

    • Aqueous streams: Collect in "Aqueous Basic" waste if neutralized, or "Aqueous Acidic" if native salt.

    • Organic streams: Collect in "Halogenated Solvent Waste" (due to HCl content) or "Non-Halogenated" depending on the carrier solvent.

  • Labeling: clearly label waste containers with: "Contains (3-Phenylpiperidin-3-yl)methanol HCl - Irritant."

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 10261963, (3-phenylpiperidin-3-yl)methanol. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance. Retrieved from [Link]

  • ECHA (European Chemicals Agency). C&L Inventory: Piperidine derivatives classification. Retrieved from [Link]

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.